molecular formula C18H38N2O B13431568 N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Cat. No.: B13431568
M. Wt: 302.5 g/mol
InChI Key: XAYFTZOFOLGWAE-ONNKGWAKSA-N
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Description

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a useful research compound. Its molecular formula is C18H38N2O and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H38N2O

Molecular Weight

302.5 g/mol

IUPAC Name

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide

InChI

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2

InChI Key

XAYFTZOFOLGWAE-ONNKGWAKSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCC(C)C)N(C([2H])([2H])CCCCCC(C)C)N=O

Canonical SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)N=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, a deuterated isotopologue of N-Nitroso-N,N-di-(7-methyloctyl)amine. This document consolidates key data and methodologies relevant to the research and development involving this compound, with a focus on its application as an internal standard in analytical chemistry.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of the corresponding non-labeled nitrosamine (B1359907) impurity. Its deuteration provides a distinct mass difference, enabling accurate and precise measurements.

Table 1: General and Physical Properties of this compound
PropertyValue
Chemical Name N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide[1]
Synonyms N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4[1]
CAS Number 1794754-41-8[1]
Molecular Formula C₁₈H₃₄D₄N₂O
Molecular Weight 302.53 g/mol [1]
Exact Mass 302.323520824 Da[1]
Appearance Not specified, likely a pale yellow oil similar to its non-deuterated counterpart.
Storage Temperature -20°C is recommended for the non-deuterated form.[2]
Table 2: Computed Chemical Properties of this compound
PropertyValue
XLogP3 7.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 15[1]
Topological Polar Surface Area 32.7 Ų[1]
Heavy Atom Count 21[1]
Complexity 209[1]
Table 3: Properties of Non-Deuterated N-Nitroso-N,N-di-(7-methyloctyl)amine
PropertyValue
CAS Number 643014-99-7[2][3]
Molecular Formula C₁₈H₃₈N₂O[2]
Molecular Weight 298.51 g/mol [2]
Appearance Pale Yellow Oil
IUPAC Name N,N-bis(7-methyloctyl)nitrous amide[2][3]

Experimental Protocols

General Synthesis of N-Nitrosamines

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions. N-nitrosamines are potent carcinogens.

Materials:

Procedure:

  • Dissolve the deuterated secondary amine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • In a separate beaker, dissolve sodium nitrite in water.

  • Slowly add the aqueous sodium nitrite solution to the stirred amine solution.

  • While maintaining the temperature at 0-5°C, add hydrochloric acid dropwise to the reaction mixture. The pH should be maintained in the acidic range (pH 3-4).

  • Continue stirring the mixture at low temperature for 1-2 hours after the addition of acid is complete.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product may be purified by column chromatography on silica (B1680970) gel.

Quantitative Analysis by LC-MS/MS

This compound is an ideal internal standard for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine in various sample matrices. The following is a general protocol for the analysis of nitrosamines using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Materials and Reagents:

  • This compound (Internal Standard)

  • N-Nitroso-N,N-di-(7-methyloctyl)amine (Analyte Standard)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • LC-MS grade formic acid

Procedure:

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the analyte and the internal standard in methanol.

  • Create a series of calibration standards by spiking known concentrations of the analyte into a suitable matrix, with each standard containing a fixed concentration of the internal standard (this compound).

2. Sample Preparation:

  • Accurately weigh or measure the sample to be analyzed.

  • Extract the nitrosamines from the sample matrix using an appropriate solvent (e.g., methanol or dichloromethane).

  • Spike the extracted sample with a known amount of the internal standard solution.

  • The sample may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Typical):

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Injection Volume: Typically 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Workflow for Quantitative Analysis of Nitrosamines by LC-MS/MS

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Test Sample Extraction Solvent Extraction Sample->Extraction Standards Calibration Standards Calibration Calibration Curve Generation Standards->Calibration ISTD Internal Standard (d4) ISTD->Sample ISTD->Standards SPE Solid-Phase Extraction (SPE) Extraction->SPE LC LC Separation SPE->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for Nitrosamine Quantification using an Internal Standard.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its use in analytical applications, particularly in the context of ensuring the safety and quality of pharmaceutical products.

References

Technical Guide: Synthesis and Characterization of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled N-nitrosamine, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. N-nitrosamines are a class of compounds of significant interest due to their potential carcinogenicity and presence as impurities in various consumer products and pharmaceuticals. The deuterated analog serves as an essential internal standard for sensitive and accurate quantification in complex matrices by mass spectrometry. This document details the synthetic pathway, including the preparation of the deuterated secondary amine precursor and its subsequent nitrosation. Furthermore, it outlines the analytical methodologies for the structural confirmation and purity assessment of the final compound, including High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

N-nitrosamines are organic compounds characterized by a nitroso group bonded to an amine nitrogen. Their classification as probable human carcinogens has led to stringent regulatory limits on their presence in pharmaceutical products, food, and water. Accurate monitoring of these impurities necessitates the use of stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response during analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound is the deuterated form of N-Nitrosodiisononylamine, with deuterium (B1214612) atoms at the alpha-position to the nitrogen atom. This guide presents a plausible and detailed methodology for its synthesis and characterization, intended to support researchers in analytical method development, quality control, and toxicological studies.

Synthesis of this compound

The synthesis of the target compound is a multi-step process that begins with the synthesis of the secondary amine precursor, followed by deuteration at the alpha-carbon, and finally, nitrosation.

Synthesis Pathway

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor Amine cluster_1 Step 2: Deuteration cluster_2 Step 3: Nitrosation 7_methyloctanal 7-Methyloctanal (B128103) precursor_amine N,N-di-(7-methyloctyl)amine 7_methyloctanal->precursor_amine Reductive Amination (7-Methyloctylamine, H2/Pd-C) 7_methyloctylamine 7-Methyloctylamine deuterated_amine N,N-di-(7-methyloctyl)amine-d4 precursor_amine->deuterated_amine α-Deuteration (Ru catalyst, D2O) final_product This compound deuterated_amine->final_product Nitrosation (NaNO2, HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N,N-di-(7-methyloctyl)amine

This procedure outlines a standard reductive amination reaction.

  • Reaction Setup: To a solution of 7-methyloctanal (1.0 eq) and 7-methyloctylamine (1.1 eq) in a suitable solvent such as ethanol (B145695) or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The reaction vessel is placed under a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure secondary amine.

Step 2: α-Deuteration of N,N-di-(7-methyloctyl)amine

This protocol is based on catalytic H/D exchange at the α-position of amines.[1]

  • Reaction Setup: In a sealed vial, N,N-di-(7-methyloctyl)amine (1.0 eq) is dissolved in deuterium oxide (D₂O). A ruthenium-based catalyst is added (e.g., a monohydrido-bridged dinuclear Ru complex).[1]

  • Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for 24-48 hours.

  • Monitoring: The extent of deuteration can be monitored by taking aliquots and analyzing by ¹H NMR spectroscopy, observing the disappearance of the signal corresponding to the α-protons.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated.

  • Purification: The resulting deuterated amine is typically used in the next step without further purification if the conversion is high.

Step 3: Nitrosation of N,N-di-(7-methyloctyl)amine-d4

This is a classic N-nitrosation procedure.[2]

  • Reaction Setup: The deuterated amine, N,N-di-(7-methyloctyl)amine-d4 (1.0 eq), is dissolved in dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Addition of Reagents: An aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.5 eq) is added, followed by the slow, dropwise addition of hydrochloric acid (e.g., 2M HCl) while maintaining the temperature at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up: The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as a yellow oil.

Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Confirmation Start Synthesized Product This compound Purity_Analysis Purity Assessment Start->Purity_Analysis Structural_Elucidation Structural Elucidation Start->Structural_Elucidation HPLC HPLC-UV Purity_Analysis->HPLC HRMS High-Resolution Mass Spectrometry (HRMS) Structural_Elucidation->HRMS NMR NMR Spectroscopy (1H, 13C, 2H) Structural_Elucidation->NMR Final_Report Final Characterization Report HPLC->Final_Report HRMS->Final_Report NMR->Final_Report

Caption: Workflow for the characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Protocol: HPLC analysis is performed to determine the purity of the final compound.

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Gradient: A typical gradient would be starting with 60% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 10 µL.

Representative Data:

ParameterResult
Retention Time12.5 min
Purity (by area %)>98%
High-Resolution Mass Spectrometry (HRMS)

Protocol: HRMS is used to confirm the elemental composition of the synthesized molecule.

  • System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Operated in full scan mode to obtain the accurate mass of the protonated molecule [M+H]⁺.

  • Data Analysis: The measured mass is compared to the theoretical mass. The mass fragmentation pattern can also be analyzed in MS/MS mode. Common fragmentations for N-nitrosamines include the loss of •OH and •NO.[3][4]

Representative Data:

ParameterTheoreticalMeasuredDifference (ppm)
Molecular FormulaC₁₈H₃₄D₄N₂O--
[M+H]⁺303.3309303.3305-1.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the molecule. The presence of conformational isomers (rotamers) due to restricted rotation around the N-N bond is a characteristic feature of N-nitrosamines and can lead to signal doubling in the NMR spectra.[5]

  • System: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: The absence of signals around 3.2-3.5 ppm, corresponding to the α-protons in the non-deuterated compound, confirms successful deuteration.

  • ¹³C NMR: The spectrum will show signals for all carbon atoms. The signals for the α-carbons will appear as triplets due to coupling with deuterium.

Representative Data:

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
3.85 / 3.40--N-CD₂ - (signals absent)
1.65 - 1.50m8H-CH₂-
1.35 - 1.20m24H-CH₂-
0.90d12H-CH(CH₃ )₂
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
49.5 (t) / 41.5 (t)N-C D₂- (rotamers)
39.0-C H(CH₃)₂
34.0 / 33.5-CH₂-
29.5 / 29.0-CH₂-
28.0-C H(CH₃)₂
24.5-CH₂-
22.5-CH(CH₃)₂

Application in Drug Development and Safety Assessment

The primary application of this compound is as an internal standard for the quantification of its non-labeled counterpart in various matrices, particularly in pharmaceutical drug substances and products.

Role in Bioanalytical and Pharmaceutical Analysis

The use of a stable isotope-labeled internal standard is crucial for mitigating analytical variability.

Analytical_Application Sample Drug Product Sample (containing trace N-nitrosamine) Spiking Spike with This compound (Internal Standard) Sample->Spiking Step 1 Extraction Sample Preparation (e.g., SPE, LLE) Spiking->Extraction Step 2 Analysis LC-MS/MS Analysis Extraction->Analysis Step 3 Quantification Accurate Quantification (Ratio of Analyte to Internal Standard) Analysis->Quantification Step 4

Caption: Use of the deuterated standard in quantitative analysis.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The detailed protocols for synthesis, purification, and multi-faceted characterization provide a solid foundation for researchers and scientists working in the fields of analytical chemistry, drug development, and toxicology. The availability of this stable isotope-labeled standard is critical for the accurate risk assessment and quality control of N-nitrosamine impurities in regulated products.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated nitrosamines. These isotopically labeled compounds are critical as internal standards for the accurate quantification of nitrosamine (B1359907) impurities in pharmaceuticals and other matrices. This document details their fundamental characteristics, analytical methodologies for their detection, and their role in understanding the metabolic activation of their non-deuterated analogues.

Physical and Chemical Properties of Deuterated Nitrosamines

Deuterated nitrosamines are structurally analogous to their corresponding non-deuterated forms, with one or more hydrogen atoms replaced by deuterium (B1214612). This isotopic substitution results in a higher molecular weight but nearly identical physicochemical properties.[1] This similarity in chemical behavior is crucial for their use as internal standards in analytical testing.[2]

Quantitative Data Summary

The following tables summarize key physical and chemical properties of commonly used deuterated nitrosamines.

Table 1: Physical Properties of Deuterated Nitrosamines

CompoundAbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
N-Nitrosodimethylamine-d6NDMA-d617829-05-9C₂D₆N₂O80.12153 °C at 774 mmHg[3][4]1.086 at 25 °C[3]
N-Nitrosodiethylamine-d10NDEA-d101116-54-7C₄D₁₀N₂O112.22Not readily availableNot readily available
N-Nitrosodiisopropylamine-d14NDIPA-d141219804-95-5C₆D₁₄N₂O144.29Not readily availableNot readily available
N-Nitroso-di-n-butylamine-d18NDBA-d181219804-99-9C₈D₁₈N₂O176.36Not readily availableNot readily available
N-Nitroso-N-methyl-4-aminobutyric acid-d3NMBA-d31219805-02-7C₅H₇D₃N₂O₃165.17Not readily availableNot readily available

Table 2: Chemical and Spectroscopic Properties of N-Nitrosodimethylamine-d6 (NDMA-d6)

PropertyValue/Description
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in organic solvents[5]
Isotopic Purity Typically ≥98 atom % D[3]
Storage Store at room temperature, protected from light and moisture[6]
Mass Shift (vs. NDMA) M+6[3]
InChI Key UMFJAHHVKNCGLG-WFGJKAKNSA-N[3]

Experimental Protocols

The accurate analysis of deuterated nitrosamines, and by extension their non-deuterated counterparts, relies on highly sensitive and specific analytical techniques. The following sections detail common experimental protocols.

Synthesis of Deuterated Nitrosamines

A general approach to the synthesis of deuterated nitrosamines involves the nitrosation of a deuterated secondary amine.[5][7]

Protocol: General Synthesis of a Deuterated Nitrosamine

  • Starting Material: Obtain the corresponding deuterated secondary amine.

  • Nitrosating Agent: Utilize a suitable nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) under acidic conditions, or a milder reagent like tert-butyl nitrite (TBN) for substrates with acid-labile functional groups.[8]

  • Reaction Conditions:

    • Dissolve the deuterated secondary amine in an appropriate solvent (e.g., water, dichloromethane).

    • If using sodium nitrite, acidify the solution (e.g., with HCl) and add the sodium nitrite solution dropwise at a controlled temperature (typically 0-5 °C) to form nitrous acid in situ.

    • If using tert-butyl nitrite, the reaction can often be performed under solvent-free conditions.[8]

  • Work-up and Purification:

    • After the reaction is complete, neutralize the mixture.

    • Extract the deuterated nitrosamine using an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using techniques such as column chromatography or distillation.

  • Characterization: Confirm the identity and purity of the synthesized deuterated nitrosamine using NMR, mass spectrometry, and chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is a robust technique for the analysis of volatile nitrosamines.[1][9]

Protocol: GC-MS/MS Analysis of Volatile Deuterated Nitrosamines

  • Sample Preparation:

    • For samples soluble in organic solvents, dissolve a known weight of the sample in a suitable solvent like dichloromethane.[9]

    • For water-soluble samples, perform a liquid-liquid extraction. For instance, dissolve the sample in an alkaline solution (e.g., 1M NaOH) and extract with dichloromethane.[9]

    • Spike the sample with a known concentration of the deuterated nitrosamine internal standard.

    • Filter the extract through a 0.2 µm syringe filter before analysis.[9]

  • GC Conditions:

    • Column: A polar stationary phase column, such as one based on polyethylene (B3416737) glycol (e.g., TG-WAX MS), is commonly used.[10]

    • Injector: Use a split/splitless injector, typically in splitless mode to enhance sensitivity, at a temperature around 250 °C.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 45-60 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 230-245 °C).[10][11]

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Select appropriate precursor and product ions for each deuterated nitrosamine. These transitions should be optimized for the specific instrument.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally labile.[2][12]

Protocol: LC-MS/MS Analysis of Deuterated Nitrosamines

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., methanol (B129727)/water mixture).[13]

    • Spike the sample with a known concentration of the deuterated nitrosamine internal standard.

    • Vortex and/or sonicate to ensure complete dissolution.

    • Centrifuge the sample to pellet any undissolved material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]

  • LC Conditions:

    • Column: A reverse-phase column, such as a C18 or a pentafluorophenyl (F5) column, is commonly used to achieve separation.[13][14]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).[14]

    • Flow Rate: Typically in the range of 0.4-0.6 mL/min.[14]

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[14]

  • MS/MS Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for low-mass nitrosamines, while Electrospray Ionization (ESI) is suitable for more complex nitrosamines.[12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor and product ions for each deuterated nitrosamine to ensure specificity and sensitivity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of deuterated nitrosamines.[15][16]

Protocol: NMR Analysis of Deuterated Nitrosamines

  • Sample Preparation: Dissolve the deuterated nitrosamine sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). For deuterium NMR, a non-deuterated solvent can be used.[17]

  • ¹H NMR:

    • Acquire a proton NMR spectrum to identify any residual proton signals. This can help in determining the positions and extent of deuteration.

    • The absence or significant reduction of signals at specific chemical shifts compared to the non-deuterated analogue confirms deuteration at those positions.

  • ²H NMR (Deuterium NMR):

    • This technique directly observes the deuterium nuclei.

    • It is particularly useful for highly deuterated compounds where proton signals are very weak.[17]

    • The chemical shifts in the deuterium spectrum are identical to those in the proton spectrum, providing direct information about the location of the deuterium atoms.

  • ¹³C NMR:

    • Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

    • Deuterium substitution can cause a slight upfield shift and splitting of the attached carbon signal due to C-D coupling.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure and isotopic purity of the deuterated nitrosamine.

Signaling Pathways and Experimental Workflows

Metabolic Activation of N-Nitrosodimethylamine (NDMA)

Nitrosamines require metabolic activation to exert their carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[18] The deuteration of nitrosamines at the α-carbon position can significantly slow down this metabolic activation, a phenomenon known as the kinetic isotope effect. This has been shown to reduce the carcinogenic potency of some nitrosamines.

Metabolic_Activation_of_NDMA Metabolic Activation Pathway of N-Nitrosodimethylamine (NDMA) NDMA N-Nitrosodimethylamine (NDMA) Alpha_Hydroxylation α-Hydroxylation NDMA->Alpha_Hydroxylation CYP2E1 Alpha_Hydroxynitrosamine α-Hydroxymethylnitrosamine (Unstable) Alpha_Hydroxylation->Alpha_Hydroxynitrosamine Spontaneous_Decomposition Spontaneous Decomposition Alpha_Hydroxynitrosamine->Spontaneous_Decomposition Formaldehyde Formaldehyde Spontaneous_Decomposition->Formaldehyde Methyldiazonium_Ion Methyldiazonium Ion (Reactive Electrophile) Spontaneous_Decomposition->Methyldiazonium_Ion DNA_Adducts DNA Adducts (e.g., O⁶-methylguanine) Methyldiazonium_Ion->DNA_Adducts Alkylation of DNA DNA_Damage DNA Damage & Potential Carcinogenesis DNA_Adducts->DNA_Damage

Caption: Metabolic activation of NDMA via CYP450-mediated α-hydroxylation.

Analytical Workflow for Nitrosamine Quantification

The use of deuterated nitrosamines as internal standards is central to the accurate quantification of nitrosamine impurities. The following diagram illustrates a typical workflow.

Analytical_Workflow Quantitative Analysis Workflow using Deuterated Internal Standards Sample Sample (API or Drug Product) Spiking Spike with Deuterated Internal Standard (IS) Sample->Spiking Extraction Sample Extraction (e.g., LLE, SPE) Spiking->Extraction Analysis LC-MS/MS or GC-MS/MS Analysis Extraction->Analysis Data_Acquisition Data Acquisition (MRM Mode) Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Calculate Peak Area Ratio (Analyte/IS) Result Report Nitrosamine Concentration Quantification->Result

Caption: A typical workflow for the quantitative analysis of nitrosamines.

References

The Role of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in Modern Nitrosamine Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection and quantification of N-nitrosamine impurities in pharmaceutical products, active pharmaceutical ingredients (APIs), and various consumer products remain a critical challenge for regulatory bodies and manufacturers worldwide. Due to their classification as probable human carcinogens, stringent limits on their presence necessitate highly sensitive, selective, and robust analytical methods. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, has become the gold standard for accurate quantification. This technical guide focuses on the pivotal role of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, a deuterated analog of a long-chain nitrosamine (B1359907), in this analytical landscape. While specific public data on its application is scarce, this document outlines its theoretical advantages, particularly for the analysis of larger and less volatile nitrosamine drug substance-related impurities (NDSRIs), and provides representative experimental protocols adapted from established methods for other nitrosamines.

Introduction: The Challenge of Nitrosamine Impurities

N-nitrosamines are a class of compounds that can form during the synthesis of APIs, in the final drug product formulation, or during storage.[1] Their potent carcinogenic nature has led to strict regulatory limits, often in the parts-per-billion (ppb) range, requiring highly sophisticated analytical techniques for their control.[2] Analytical methods must not only be sensitive but also highly accurate to avoid false-positive or false-negative results, which can have significant implications for patient safety and product availability.

The use of an internal standard (ISTD) is fundamental to achieving high-quality quantitative data in analytical chemistry.[3] An ideal ISTD is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[4]

The Principle of Isotope Dilution and the Role of Deuterated Standards

Isotope dilution is a powerful technique for quantitative analysis that involves adding a known amount of an isotopically labeled version of the analyte to the sample.[5] This labeled compound, in this case, this compound, serves as the internal standard.

The core principle is that the isotopically labeled standard behaves almost identically to the native analyte throughout the entire analytical process, including sample extraction, cleanup, derivatization (if any), and ionization in the mass spectrometer.[4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, highly accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical procedure.[5]

Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are commonly used for this purpose.[6] The mass difference allows for their distinct detection by a mass spectrometer without significantly altering their chemical properties.[6]

This compound: A Profile

This compound is the deuterated form of N-Nitroso-N,N-di-(7-methyloctyl)amine. Its key chemical properties are summarized in the table below.

PropertyValue
Chemical Name N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide
Synonyms N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4
Molecular Formula C₁₈H₃₄D₄N₂O
Molecular Weight ~302.53 g/mol
CAS Number 1794754-41-8

Data sourced from PubChem and commercial suppliers.[7][8][9]

Rationale for Using a Long-Chain Deuterated Internal Standard

While common nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are small and volatile, the landscape of nitrosamine impurities has expanded to include larger, more complex molecules known as nitrosamine drug substance-related impurities (NDSRIs).[10] These NDSRIs are formed when a part of the drug substance molecule itself reacts to form a nitrosamine.

The use of a long-chain deuterated internal standard like this compound is particularly advantageous for the analysis of these larger, less volatile NDSRIs. The structural similarity ensures that the internal standard more closely mimics the chromatographic behavior and extraction efficiency of the target large-molecule nitrosamines, leading to more accurate quantification.

Experimental Protocols: Representative Methodologies

The following protocols are representative examples of how this compound could be employed in LC-MS/MS and GC-MS/MS methods for the analysis of corresponding long-chain nitrosamines. Note: These are generalized procedures and must be fully validated for the specific analyte, matrix, and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a versatile and widely used technique for the analysis of a broad range of nitrosamines, including those that are not amenable to GC-MS due to low volatility or thermal instability.[5]

Sample Preparation:

  • Weighing and Dissolution: Accurately weigh approximately 100 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of a standard solution of this compound in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for the expected level of the target nitrosamine.

  • Extraction: Add 5 mL of methanol (B129727) and vortex or sonicate for 10-15 minutes to ensure complete dissolution and extraction.

  • Centrifugation and Filtration: Centrifuge the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial.

LC-MS/MS Conditions:

ParameterRepresentative Value
LC System UHPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol/Acetonitrile
Gradient Optimized for separation of target analyte and ISTD
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

MRM transitions would need to be empirically determined for both the target long-chain nitrosamine and this compound by infusing standard solutions into the mass spectrometer.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

GC-MS/MS is highly effective for the analysis of volatile and semi-volatile nitrosamines. For long-chain nitrosamines, a direct liquid injection is typically more suitable than headspace analysis.

Sample Preparation:

  • Weighing and Dissolution: Accurately weigh approximately 100 mg of the drug substance into a vial.

  • Internal Standard Spiking: Add a known volume of a standard solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Extraction: Add 1 mL of dichloromethane (B109758) and vortex for 5 minutes.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS/MS Conditions:

ParameterRepresentative Value
GC System Gas Chromatograph with Autosampler
Column Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp 50°C, hold 2 min, ramp at 20°C/min to 280°C, hold 5 min
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electron Ionization (EI) at 70 eV
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation and Method Validation

All quantitative data from method validation and routine analysis should be summarized in clearly structured tables. Key validation parameters to be assessed include:

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Example Quantitative Data Table (Hypothetical)
AnalyteLinearity (R²)Range (ng/mL)Accuracy (% Recovery)LOQ (ng/mL)
NDSRI-X>0.9951 - 20095 - 105%1.0
NDSRI-Y>0.9980.5 - 10092 - 108%0.5

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the analytical processes.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample spike Spike with This compound weigh->spike extract Solvent Extraction spike->extract filter Centrifuge & Filter extract->filter lcms LC-MS/MS or GC-MS/MS Analysis filter->lcms ratio Calculate Peak Area Ratio (Analyte / ISTD) lcms->ratio curve Quantify using Calibration Curve ratio->curve report Report Result curve->report

Caption: General analytical workflow for nitrosamine analysis using an internal standard.

Conclusion

This compound is a valuable tool for the analytical chemist, particularly as the scope of nitrosamine analysis expands to include larger, more complex drug substance-related impurities. Its role as a stable isotope-labeled internal standard is crucial for the implementation of robust and reliable isotope dilution mass spectrometry methods. By compensating for variations in sample preparation and instrument response, it enables the accurate and precise quantification of nitrosamines at the trace levels demanded by global regulatory agencies. While specific application data is not widely published, the principles outlined in this guide provide a strong foundation for the development and validation of analytical methods using this and similar long-chain deuterated internal standards, ultimately contributing to the safety and quality of pharmaceutical products.

References

Navigating the Unseen Threat: A Technical Guide to the Safe Handling of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling considerations for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. Due to a lack of specific toxicological data for this deuterated compound, this document extrapolates from information on the non-deuterated form, N-Nitrosodiisononylamine, and the broader class of N-nitroso compounds, which are classified as probable human carcinogens.[1][2][3] Extreme caution is therefore advised in all handling and experimental procedures.

Compound Identification and Physical Properties

Limited specific data is available for this compound. The following table summarizes the known properties of the closely related non-deuterated compound, N-Nitroso-N,N-di-(7-methyloctyl)amine (also known as N-Nitrosodiisononylamine).

PropertyDataSource
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amine[4]
Synonyms N-Isononyl-N-nitrosoisononanamine; N-Nitrosodiisononylamine[4]
Molecular Formula C18H38N2O[4]
Molecular Weight 298.52 g/mol [4]
Appearance Pale Yellow Oil[4]
Storage 2-8°C Refrigerator[4]

Hazard Identification and Toxicological Profile

While specific toxicological studies for this compound are not available, the broader class of N-nitroso compounds is well-documented for its carcinogenic potential.[1][2] The U.S. Environmental Protection Agency (EPA) classifies N-nitroso compounds as probable human carcinogens.[1]

General Hazards of N-Nitroso Compounds:

HazardDescriptionSource
Carcinogenicity Classified as probable human carcinogens. Long-term exposure in animal studies has been linked to cancers of the liver, esophagus, and nasal cavities.[1]
Hepatotoxicity N-nitroso compounds can cause severe liver damage, even with short-term exposure to high levels.[1]
Acute Toxicity High-level exposure in animal studies has led to internal bleeding and death.[1]

A Safety Data Sheet for a solution of N-Nitrosodiisononylamine in methanol (B129727) highlights that the toxicological properties of the compound itself have not been thoroughly investigated.[5] The hazards of the solution are primarily attributed to the methanol solvent.[5]

Safe Handling and Personal Protective Equipment (PPE)

Given the probable carcinogenic nature of N-nitroso compounds, stringent safety protocols must be followed at all times. The following logical workflow outlines the essential steps for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_area Designate a specific work area (e.g., fume hood) gather_ppe Gather all necessary PPE prep_spill Prepare spill kit wear_ppe Wear appropriate PPE: - Lab coat (disposable preferred) - Nitrile gloves (double-gloving recommended) - Safety goggles/face shield prep_spill->wear_ppe work_in_hood Conduct all manipulations in a certified chemical fume hood avoid_aerosols Avoid generation of aerosols decontaminate_surfaces Decontaminate all work surfaces avoid_aerosols->decontaminate_surfaces dispose_waste Dispose of all waste as hazardous (including contaminated PPE) wash_hands Wash hands thoroughly end End wash_hands->end start Start start->prep_area

Figure 1: General workflow for handling this compound.

Experimental Protocols: General Guidelines for Carcinogens

Specific experimental protocols for this compound are not publicly available. Researchers must adapt their procedures based on established best practices for handling potent carcinogens.

Key Principles:

  • Designated Areas: All work with this compound should be conducted in a designated area, such as a chemical fume hood, clearly marked with warning signs.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (nitrile is a common choice) should be worn at all times. Double-gloving is recommended.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

    • Lab Coat: A lab coat, preferably disposable, should be worn and removed before leaving the designated area.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A common decontamination procedure for N-nitrosamines involves treatment with a solution of sodium hypochlorite.

  • Waste Disposal: All waste materials, including contaminated PPE, should be collected in sealed containers and disposed of as hazardous chemical waste in accordance with institutional and local regulations.

The following decision-making diagram illustrates the selection of appropriate PPE.

PPE_Selection start Start: Task Involving This compound base_ppe Minimum PPE: - Lab Coat - Single Pair Nitrile Gloves - Safety Glasses start->base_ppe is_splash_risk Risk of Splash? is_aerosol_risk Risk of Aerosol Generation? is_splash_risk->is_aerosol_risk No goggles Wear Chemical Splash Goggles is_splash_risk->goggles Yes double_gloves Wear Double Gloves is_aerosol_risk->double_gloves Yes end Proceed with Caution is_aerosol_risk->end No base_ppe->is_splash_risk goggles->is_aerosol_risk face_shield Wear Face Shield over Goggles goggles->face_shield High Risk face_shield->is_aerosol_risk respirator Consider Respirator (Consult EHS) double_gloves->respirator respirator->end

Figure 2: Personal Protective Equipment (PPE) selection guide.

Emergency Procedures

Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Report: Report the spill to the institutional Environmental Health and Safety (EHS) department.

  • Cleanup: Only trained personnel with appropriate PPE should perform cleanup. Use an absorbent material to contain the spill and decontaminate the area as per EHS guidelines.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical team with all available information on the compound.

Conclusion

This compound must be handled as a potent carcinogen. The absence of specific toxicological data necessitates a highly conservative approach to safety. All laboratory personnel must be thoroughly trained in the handling of hazardous chemicals and adhere strictly to the protocols outlined in this guide and by their institution. By prioritizing safety through engineering controls, appropriate PPE, and diligent work practices, researchers can minimize the risks associated with this compound.

References

The Formation of N-Nitrosamines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms, Risks, and Mitigation Strategies Associated with N-Nitrosamine Impurities

Introduction

N-Nitrosamines are a class of chemical compounds that have garnered significant attention within the pharmaceutical industry and regulatory bodies due to their classification as probable human carcinogens. The discovery of these impurities in various drug products has led to product recalls and heightened scrutiny of manufacturing processes.[1] Understanding the fundamental mechanisms of N-nitrosamine formation is paramount for researchers, scientists, and drug development professionals to effectively mitigate the risks associated with these potentially harmful compounds. This technical guide provides a comprehensive overview of the core principles of N-nitrosamine formation, data-driven insights into influencing factors, detailed experimental protocols for their assessment, and a review of their metabolic activation pathways.

Core Mechanisms of N-Nitrosamine Formation

The formation of N-nitrosamines is a chemical reaction that primarily involves the interaction of a nitrosating agent with a secondary or tertiary amine.[2][3] The general chemical structure of an N-nitrosamine features a nitroso group (-N=O) bonded to an amine nitrogen.[3]

The Key Reactants:
  • Nitrosatable Amines: Secondary amines (R₂NH) are most susceptible to nitrosation.[4][5] Tertiary amines (R₃N) can also undergo nitrosation, although the reaction is generally slower as it requires a dealkylation step.[4][6] The risk of nitrosamine (B1359907) formation from simple trialkylamines in pharmaceutical products is often considered low due to this slower reaction rate.[4] However, certain structurally complex tertiary amines may have an increased risk.[4] Primary amines can also react but typically form unstable diazonium ions that do not lead to stable nitrosamines.[3]

  • Nitrosating Agents: The most common nitrosating agent is nitrous acid (HNO₂), which is formed from nitrite (B80452) salts (like sodium nitrite, NaNO₂) under acidic conditions.[3][7] Other potential nitrosating agents include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl halides (e.g., NOCl), and organic nitrites (e.g., tert-butyl nitrite).[8][9] Nitrite impurities can be found in various raw materials, including pharmaceutical excipients and water.[8][10]

The Chemical Reaction:

The primary pathway for N-nitrosamine formation involves the reaction of a secondary amine with a nitrosating agent, typically in an acidic environment. Under acidic conditions, nitrite is converted to nitrous acid (HNO₂), which can then form the potent nitrosating agent dinitrogen trioxide (N₂O₃). N₂O₃ then reacts with the unprotonated form of the secondary amine to yield the N-nitrosamine.

The following diagram illustrates the general mechanism of N-nitrosamine formation from a secondary amine and nitrite under acidic conditions.

G cluster_NitrosatingAgentFormation Nitrosating Agent Formation cluster_NitrosationReaction Nitrosation Reaction Nitrite Nitrite (NO₂⁻) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid Protonation H+ Acidic Conditions (H⁺) H+->NitrousAcid N2O3 Dinitrogen Trioxide (N₂O₃) (Potent Nitrosating Agent) NitrousAcid->N2O3 Dimerization NNitrosamine N-Nitrosamine (R₂N-N=O) N2O3->NNitrosamine Reacts with SecondaryAmine Secondary Amine (R₂NH) SecondaryAmine->NNitrosamine

Caption: General mechanism of N-nitrosamine formation.

Factors Influencing N-Nitrosamine Formation

Several factors can significantly influence the rate and extent of N-nitrosamine formation. A thorough understanding of these factors is crucial for developing effective risk mitigation strategies.

  • pH: The rate of nitrosation is highly dependent on pH. The formation of the active nitrosating agent, nitrous acid, is favored under acidic conditions (typically pH < 6).[11]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including nitrosamine formation.[12]

  • Concentration of Reactants: The rate of formation is directly related to the concentrations of both the nitrosatable amine and the nitrosating agent.

  • Catalysts: Certain species can catalyze the nitrosation reaction. For example, bromide can act as a catalyst in the formation of N-nitrosodimethylamine (NDMA) during ozonation of water containing N,N-dimethylsulfamide.[13]

  • Inhibitors: Some compounds can inhibit nitrosamine formation by scavenging nitrosating agents. Ascorbic acid (Vitamin C) is a well-known inhibitor that can significantly reduce the formation of N-nitrosamines.[2][14][15] Studies have shown that ascorbic acid can reduce nitrosamine formation by approximately 75% in model formulations.[16]

Quantitative Data on N-Nitrosamine Formation and Control

The following tables summarize key quantitative data related to N-nitrosamine formation, regulatory limits, and influencing factors.

Table 1: N-Nitrosamine Formation Yields from Amines
Amine TypeNitrosating ConditionsYield Range (%)Reference(s)
Secondary AminesHeated with sodium nitrite and a high-boiling ester4 - 80[17]
Tertiary AminesHeated with sodium nitrite and a high-boiling ester4 - 80[17]

Note: Yields are highly dependent on specific reaction conditions.

Table 2: Second-Order Rate Constants for Reactions of NDMA Precursors with Oxidants
NDMA PrecursorOxidantApparent Second-Order Rate Constant (k_app) at pH 7 (M⁻¹s⁻¹)Reference(s)
Dimethylamine (DMA)Ozone2.4 x 10⁻¹[18][19]
Various Tertiary AminesOzone2.3 x 10⁹ (upper range)[18][19]
Dimethylamine (DMA)Chlorine Dioxide6.7 x 10⁻³[18][19]
Various Tertiary AminesChlorine Dioxide3.0 x 10⁷ (upper range)[18][19]
N,N-Dimethylsulfamide (DMS)Ozone~20[13]
Br-DMS intermediateOzone≥ 5000[13]
Table 3: Acceptable Intake (AI) Limits for Common N-Nitrosamines
N-NitrosamineAcronymAI Limit (ng/day)Regulatory BodyReference(s)
N-nitroso-dimethylamineNDMA96Health Canada, FDA[20][21][22]
N-nitroso-diethylamineNDEA26.5Health Canada, FDA[20][21][22]
N-nitroso-dibutylamineNDBA26.5Health Canada[20]
N-nitroso-dipropylamineNDPA26.5Health Canada[20]
N-nitroso-morpholineNMOR127Health Canada[20]
N-nitroso-piperidineNPIP1300Health Canada[20]
N-methyl-N-nitroso-phenethylamineNMPEA8Health Canada[20]
Default class specific TTC-18.0EMA[23]

Note: This is not an exhaustive list. AI limits are subject to change and may vary by regulatory agency.

Table 4: Typical Nitrite Content in Common Pharmaceutical Excipients
ExcipientMean Nitrite Content (ppm)Nitrite Content Range (ppm)Reference(s)
Lactose0.540.07 - 1.7[24]
Microcrystalline Cellulose (MCC)0.700.04 - 2.4[24]
Crospovidone8.3up to 14

Note: Nitrite levels can vary significantly between suppliers and even between different lots from the same supplier.[24]

Experimental Protocols

Accurate and reliable analytical methods are essential for the detection and quantification of N-nitrosamines and for assessing the potential for their formation.

Protocol 1: N-Nitrosamine Formation Potential (NAP) Test

This protocol is a generalized procedure to assess the likelihood of a drug substance to form an N-nitrosamine under stressed conditions.

Objective: To determine if a vulnerable amine can form a stable N-nitrosamine.

Materials:

  • Vulnerable amine (drug substance or related compound)

  • Sodium nitrite (NaNO₂)

  • Formic acid

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Standard analytical equipment (vials, stir plates, etc.)

  • LC-MS/MS or GC-MS for analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the vulnerable amine in a mixture of water and an organic solvent (e.g., DCM).

  • Acidification: Add formic acid to the solution to achieve an acidic pH (typically around 3.0-3.5).

  • Initiation of Nitrosation: Add an aqueous solution of sodium nitrite to the reaction mixture. A molar excess of nitrite is often used.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 24 hours).

  • Work-up: After the reaction period, quench the reaction (e.g., by adding a scavenger like ammonium (B1175870) sulfamate). Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it.

  • Analysis: Analyze the resulting sample for the presence of the corresponding N-nitrosamine using a validated and sensitive analytical method, such as LC-MS/MS or GC-MS.

Interpretation: The detection of the N-nitrosamine confirms the potential for its formation from the tested amine.

Protocol 2: Quantification of Nitrite in Excipients by Headspace GC-MS

This protocol provides a highly sensitive method for determining trace levels of nitrite in pharmaceutical excipients.[25]

Objective: To quantify the nitrite content in excipients down to parts-per-million (ppm) or parts-per-billion (ppb) levels.

Principle: Nitrite reacts with cyclamate in an aqueous solution to form cyclohexene (B86901), which is a volatile compound that can be detected and quantified by headspace gas chromatography-mass spectrometry (HS-GC-MS).[25]

Materials:

  • Excipient sample

  • Sodium cyclamate

  • Deionized water

  • Headspace vials

  • GC-MS system with a headspace autosampler

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the excipient into a headspace vial.

  • Reagent Addition: Add a defined volume of an aqueous solution of sodium cyclamate to the vial.

  • Incubation: Seal the vial and incubate at a controlled temperature for a specific time to allow the reaction between nitrite and cyclamate to complete.

  • HS-GC-MS Analysis: Analyze the headspace of the vial using a validated GC-MS method to quantify the amount of cyclohexene formed.

  • Quantification: Correlate the amount of cyclohexene detected to the initial concentration of nitrite in the excipient sample using a calibration curve prepared with known amounts of nitrite.

Mandatory Visualizations

Metabolic Activation of N-Nitrosodimethylamine (NDMA)

The carcinogenicity of many N-nitrosamines is not due to the parent compound itself, but rather to its metabolic activation in the body, primarily by cytochrome P450 enzymes in the liver.[3] This activation leads to the formation of highly reactive species that can alkylate DNA, leading to mutations and potentially cancer.

G NDMA N-Nitrosodimethylamine (NDMA) AlphaHydroxy α-Hydroxynitrosamine (unstable intermediate) NDMA->AlphaHydroxy α-hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->AlphaHydroxy Formaldehyde Formaldehyde AlphaHydroxy->Formaldehyde Methyldiazonium Methyldiazonium Ion (Reactive Alkylating Agent) AlphaHydroxy->Methyldiazonium Spontaneous decomposition DNAAdducts DNA Adducts (e.g., O⁶-methylguanine) Methyldiazonium->DNAAdducts Alkylation DNA DNA DNA->DNAAdducts Mutation Mutation DNAAdducts->Mutation Leads to

Caption: Metabolic activation pathway of NDMA.

Workflow for N-Nitrosamine Risk Assessment in Drug Products

Regulatory agencies such as the EMA and FDA have outlined a systematic approach for the risk assessment and control of N-nitrosamine impurities in pharmaceutical products.[5][26][27][28] This workflow helps manufacturers identify and mitigate potential risks throughout the product lifecycle.

G cluster_Step1 Step 1: Risk Evaluation cluster_Step2 Step 2: Confirmatory Testing cluster_Step3 Step 3: Risk Mitigation RiskEvaluation Identify potential sources of amines and nitrosating agents in API, excipients, and manufacturing process. RiskIdentified Risk Identified? RiskEvaluation->RiskIdentified ConfirmatoryTesting Perform validated analytical testing on at-risk products to confirm and quantify nitrosamine levels. RiskIdentified->ConfirmatoryTesting Yes NoRisk No further action required. Document assessment. RiskIdentified->NoRisk No AboveLimit Nitrosamine > AI Limit? ConfirmatoryTesting->AboveLimit RiskMitigation Implement changes to manufacturing process, source new materials, or reformulate to reduce nitrosamine levels. AboveLimit->RiskMitigation Yes BelowLimit Control strategy may not be needed. Justify and document. AboveLimit->BelowLimit No ImplementControls Implement control strategy and routine testing as needed. RiskMitigation->ImplementControls

Caption: Regulatory workflow for N-nitrosamine risk management.

Conclusion

The formation of N-nitrosamines is a complex process influenced by a multitude of chemical and environmental factors. For professionals in the pharmaceutical industry, a deep understanding of these formation mechanisms is not merely an academic exercise but a critical component of ensuring drug safety and regulatory compliance. By leveraging the knowledge of reaction kinetics, influencing factors, and robust analytical methodologies, it is possible to proactively identify and mitigate the risks associated with N-nitrosamine impurities. Continuous vigilance, thorough risk assessments, and the implementation of effective control strategies are essential to safeguard patient health and maintain the integrity of pharmaceutical products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Deuterated Standards in Mass Spectrometry

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative analysis.[1][2][3]

Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process, from extraction to detection.[2]

Core Principles: The Power of Isotope Dilution

The efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is the cornerstone of achieving the highest accuracy and precision in quantification.

Isotope Dilution Mass Spectrometry (IDMS)

In IDMS, a known quantity of a deuterated standard is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[2] Because the deuterated standard is chemically almost identical to the analyte, it behaves in the same manner during every subsequent step, including extraction, derivatization, and injection.[2][3] Any loss of the analyte during this workflow will be accompanied by a proportional loss of the deuterated standard.

The mass spectrometer can differentiate between the native analyte and the heavier deuterated standard.[3] By measuring the ratio of the analyte's peak area to the deuterated standard's peak area, the instrument response is normalized, correcting for a wide range of potential errors. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly reliable and reproducible results.[2][4]

cluster_workflow Isotope Dilution Mass Spectrometry (IDMS) Workflow Sample Sample containing unknown amount of Analyte AddIS Spike with known amount of Deuterated Standard (IS) Sample->AddIS Preparation Sample Preparation (Extraction, Cleanup) - Analyte and IS experience  identical losses AddIS->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Detection Mass Spectrometer detects Analyte and IS separately Analysis->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Quantification Quantify Analyte using Calibration Curve Ratio->Quantification

The workflow of isotope dilution mass spectrometry.
Mitigation of Matrix Effects

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that contain numerous endogenous compounds.[3] When a sample is analyzed, these compounds can co-elute with the target analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect . This can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation.[3][4]

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.[3][4]

Because a deuterated standard has virtually identical physicochemical properties to the analyte, it co-elutes and is affected by the same ion suppression or enhancement.[3][4] Therefore, while the absolute signals of both the analyte and the standard may decrease or increase, their ratio remains constant, effectively normalizing for the matrix effect.[4]

cluster_matrix_effect Compensation for Ion Suppression IonSource MS Ion Source Analyte_out Suppressed Analyte Signal IonSource->Analyte_out Suppression IS_out Suppressed IS Signal IonSource->IS_out Suppression Analyte_in Analyte Analyte_in->IonSource IS_in Deuterated IS IS_in->IonSource Matrix_in Matrix Components Matrix_in->IonSource Interfere Ratio Ratio (Analyte / IS) Remains Constant Analyte_out->Ratio IS_out->Ratio

How deuterated standards compensate for signal suppression.

Key Considerations for Implementation

The effective use of deuterated standards requires careful planning and consideration of several critical factors.

  • Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is paramount. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2]

  • Position of Deuterium Labeling : Deuterium atoms must be placed on stable positions within the molecule. Labeling on labile functional groups (e.g., -OH, -NH, -SH) should be avoided, as these positions are prone to hydrogen-deuterium exchange with the solvent, which can compromise the analysis.[2][5]

  • Degree of Deuteration : A sufficient mass difference between the analyte and the standard is necessary to prevent isotopic overlap (cross-talk), where the natural isotope peaks of the analyte contribute to the standard's signal.[6][7] A mass increase of +3 Da or more is generally recommended.

  • Co-elution : For optimal correction of matrix effects, the deuterated standard must co-elute with the analyte.[2] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift (the "chromatographic isotope effect"), which must be evaluated during method development.[4]

cluster_selection Decision Points for Selecting a Deuterated Standard Start Select Deuterated Internal Standard Purity Is Isotopic Purity High (≥98%)? Start->Purity Position Is Deuterium on a Stable Position? Purity->Position Yes NotSuitable Re-evaluate Standard Purity->NotSuitable No MassShift Is Mass Shift Sufficient (≥+3 Da)? Position->MassShift Yes Position->NotSuitable No Coelution Does it Co-elute with the Analyte? MassShift->Coelution Yes MassShift->NotSuitable No Suitable Standard is Suitable Coelution->Suitable Yes Coelution->NotSuitable No (or evaluate impact)

Key decision points for selecting a suitable standard.

Quantitative Data Presentation

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Comparison of Assay Precision with Different Internal Standard Strategies This table illustrates the improvement in precision when using a deuterated internal standard compared to a structural analog or no internal standard.

Internal Standard StrategyMean Concentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
No Internal Standard12.42.116.9%
Structural Analog IS10.50.87.6%
Deuterated IS 10.1 0.3 3.0%
Data is representative and demonstrates a typical trend.[2]

Table 2: Typical Bioanalytical Method Validation Parameters using a Deuterated IS This table summarizes validation results for an LC-MS/MS method for a hypothetical drug in human plasma, following regulatory guidelines.[8]

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤20%Meets Criteria
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.5% to 6.2%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)2.8% to 7.1%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.1% to 5.5%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)4.5% to 8.3%

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Preparation of Stock and Working Solutions[2][10]
  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL.

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.

  • Internal Standard (IS) Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.

Protocol 2: Sample Preparation - Protein Precipitation (for Plasma/Serum)[1][10]

This protocol is a rapid method for removing the majority of proteins from a plasma or serum sample.

  • Aliquot Sample: In a microcentrifuge tube, add 100 µL of the plasma sample (or calibrator/QC).

  • Add IS: Add 200 µL of the IS Spiking Solution (prepared in acetonitrile).

  • Precipitate: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 3: Sample Preparation - Solid-Phase Extraction (SPE) (for Urine)[1]

This protocol provides a more thorough cleanup, reducing matrix effects.

  • Spike Sample: Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex.

  • Condition Cartridge: Place an SPE cartridge on a vacuum manifold. Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the cartridge go dry.

  • Load Sample: Load the spiked urine sample onto the cartridge.

  • Wash: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to remove interfering substances.

  • Elute: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 4: LC-MS/MS Analysis[9]

This is a representative example for the quantification of a small molecule drug.

  • Instrumentation: UPLC/HPLC System coupled to a Triple Quadrupole Mass Spectrometer.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: e.g., Precursor ion m/z 350.2 -> Product ion m/z 180.1

      • Deuterated IS: e.g., Precursor ion m/z 356.2 -> Product ion m/z 186.1

Applications in Drug Development and Beyond

  • Pharmacokinetic (PK) Studies: Deuterated standards are indispensable for the accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.[8][9][10]

  • Therapeutic Drug Monitoring (TDM): In clinical settings, these standards are used to precisely measure the concentration of therapeutic drugs in patients' blood to ensure optimal dosing, as seen with immunosuppressants.[11]

  • Metabolomics: They are crucial for targeted metabolomics, enabling the accurate quantification of endogenous metabolites in complex biological samples to study disease states and biochemical pathways.[12]

  • Proteomics: While stable isotope labeling with ¹³C and ¹⁵N is often preferred in proteomics to avoid chromatographic shifts, deuterated amino acids are also used for the absolute quantification of proteins.[13][14]

Troubleshooting Common Issues

While highly effective, issues can arise. A common problem is poor reproducibility of the analyte-to-internal standard area ratio.

cluster_troubleshooting Troubleshooting Poor Analyte/IS Ratio Reproducibility Problem Poor Reproducibility of Analyte/IS Area Ratio CheckIS Check IS Spiking Consistency Problem->CheckIS CheckPurity Verify Purity of Analyte and IS CheckIS->CheckPurity Consistent Solution_IS Improve Pipetting Technique; Use Automated Liquid Handler CheckIS->Solution_IS Inconsistent CheckExchange Investigate H/D Exchange CheckPurity->CheckExchange Pure Solution_Purity Source Higher Purity Standards; Confirm by NMR/MS CheckPurity->Solution_Purity Impure CheckSaturation Assess for Detector or Ion Source Saturation CheckExchange->CheckSaturation Stable Solution_Exchange Confirm Label Stability; Use Standard with Labels on Carbon Backbone CheckExchange->Solution_Exchange Exchange Occurring Solution_Saturation Dilute Samples; Lower IS Concentration CheckSaturation->Solution_Saturation Saturation Detected

A troubleshooting workflow for poor ratio reproducibility.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] By effectively compensating for a wide range of analytical variabilities, including matrix effects and sample preparation losses, they enable researchers, scientists, and drug development professionals to generate data of the highest quality, reliability, and regulatory compliance.[2][15]

References

"N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, a deuterated analogue of the N-nitrosamine, N-Nitroso-N,N-di-(7-methyloctyl)amine. This document is intended to serve as a critical resource for researchers engaged in the analytical determination of nitrosamine (B1359907) impurities.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled compound primarily utilized as an internal standard in mass spectrometry-based analytical methods. Its deuteration provides a distinct mass shift from its non-deuterated counterpart, enabling precise and accurate quantification of the target analyte in complex matrices.

A summary of the key chemical and physical properties for both the deuterated and non-deuterated forms of N-Nitroso-N,N-di-(7-methyloctyl)amine is presented in Table 1.

Table 1: Chemical and Physical Properties

PropertyThis compoundN-Nitroso-N,N-di-(7-methyloctyl)amine
Synonyms N-Isononyl-N-nitrosoisononanamine-d4, N-Nitrosodiisononylamine-d4N-Isononyl-N-nitrosoisononanamine, N-Nitrosodiisononylamine
CAS Number 1794754-41-8[1]643014-99-7[2]
Molecular Formula C₁₈H₃₄D₄N₂O[1]C₁₈H₃₈N₂O[2]
Molecular Weight 302.54 g/mol 298.51 g/mol [2]
Appearance Not specified; likely a pale yellow oilPale Yellow Oil
IUPAC Name N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amideN,N-bis(7-methyloctyl)nitrous amide[2]

Synthesis of Deuterated N-Nitrosamines: A General Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions. N-nitrosamines are potent carcinogens.

Materials and Reagents
  • Di-(7-methyloctyl)amine-d4 (or other deuterated secondary amine)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Dissolution: Dissolve the deuterated secondary amine, Di-(7-methyloctyl)amine-d4, in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath and slowly add an aqueous solution of hydrochloric acid with stirring.

  • Nitrosation: While maintaining the low temperature, add an aqueous solution of sodium nitrite dropwise to the reaction mixture. The reaction is typically monitored by a color change.

  • Reaction Quenching: After the reaction is complete (as determined by thin-layer chromatography or other suitable method), carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Analytical Applications and Methodologies

The primary application of this compound is as an internal standard for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine in various samples, particularly in pharmaceutical products. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Quantitative Analysis by GC-MS/MS: A General Workflow

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of nitrosamines. The following is a general workflow for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine using its deuterated analogue as an internal standard.

Caption: General analytical workflow for nitrosamine quantification.

Expected Mass Spectral Fragmentation

The mass spectrum of N-nitrosamines under electron ionization (EI) typically exhibits characteristic fragmentation patterns. The molecular ion (M⁺) is often observed. A key fragmentation pathway for many N-nitrosamines is the loss of the nitroso group (•NO), resulting in a fragment at M-30. For long-chain aliphatic nitrosamines like N-Nitroso-N,N-di-(7-methyloctyl)amine, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is also a common fragmentation pathway. Due to the presence of long alkyl chains, McLafferty-type rearrangements can also be expected. For the deuterated analogue, the corresponding fragments will be shifted by 4 mass units.

Signaling Pathways and Biological Activity

As a reference standard for analytical testing, this compound is not intended for in vivo studies, and therefore, there is no information available regarding its interaction with specific signaling pathways. The biological activity of concern is related to its non-deuterated counterpart, which belongs to the class of N-nitrosamines, many of which are known to be potent mutagens and carcinogens. The purpose of using the deuterated standard is to ensure the accurate detection and quantification of the potentially harmful non-deuterated compound.

Logical_Relationship Logical Relationship in Analytical Testing cluster_purpose Purpose Analyte N-Nitroso-N,N-di-(7-methyloctyl)amine (Target Analyte) Quantification Accurate Quantification Analyte->Quantification is quantified by IS This compound (Internal Standard) IS->Quantification enables Safety Ensuring Product Safety Quantification->Safety

Caption: Logical relationship in analytical testing.

References

"availability of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 reference material"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the availability, properties, and analytical application of the deuterated reference material, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. This compound is critical for sensitive and accurate quantification of the corresponding non-labeled nitrosamine (B1359907) impurity in active pharmaceutical ingredients (APIs) and finished drug products.

Availability and Supplier Information

This compound is available as a specialized reference material. Its primary application is as an internal standard for analytical methods, particularly those employing mass spectrometry, to ensure the accuracy and precision of quantitative results for the parent nitrosamine. The non-deuterated form is also commercially available and serves as the primary analytical target.

Table 1: Supplier and Availability Data

Compound NameSupplierCatalog NumberCAS NumberNotes
This compound LGC StandardsTRC-N5257021794754-41-8Deuterated internal standard.[1]
N-Nitroso-N,N-di-(7-methyloctyl)amineLGC StandardsTRC-N525700643014-99-7Non-deuterated (unlabeled) standard.[2][3]
N-Nitroso-N,N-bis(7-methyloctyl)amineSigma-Aldrich-1216985-81-7Analytical standard (unlabeled).
N-Nitroso-N,N-di-(7-methyloctyl)amineVeeprho-643014-99-7Reference material (unlabeled).[4]
N-Nitroso-N,N-di-(7-methyloctyl)aminePharmaffiliates-643014-99-7Nitrosamine standard (unlabeled).

Technical and Physicochemical Data

The following table summarizes key quantitative and qualitative data for the deuterated standard and its non-deuterated analog. This information is essential for method development, solution preparation, and data interpretation.

Table 2: Physicochemical Properties

PropertyThis compoundN-Nitroso-N,N-di-(7-methyloctyl)amine
CAS Number 1794754-41-8[1][5]643014-99-7[2][4]
Molecular Formula C₁₈H₃₄D₄N₂O[1]C₁₈H₃₈N₂O[2]
Molecular Weight 302.53 g/mol [1]298.51 g/mol [2]
Accurate Mass 302.3235 Da[1][5]298.2984 Da[2]
IUPAC Name N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide[1][5]N,N-bis(7-methyloctyl)nitrous amide[2][4]
Appearance Not specified (likely Pale Yellow Oil)Pale Yellow Oil
Purity >95% (Typical for reference standards)>95% (HPLC)[2]
Storage Temperature +4°C[1]-20°C[2]
Format Neat[1]Neat[2]

Representative Experimental Protocol

The following protocol is a representative example for the quantification of nitrosamine impurities in a pharmaceutical drug substance using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This method utilizes a deuterated internal standard, such as this compound, for accurate quantification. This protocol is based on established methods published by regulatory agencies like the FDA and guidance from USP General Chapter <1469>.[6][7][8][9]

Reagents and Materials
  • Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade, ~99%).

  • Reference Standards: N-Nitroso-N,N-di-(7-methyloctyl)amine (analyte) and this compound (internal standard, ISTD).

  • Sample: Drug substance (e.g., Sartan API).

Standard Solution Preparation
  • ISTD Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound neat material. Dissolve in and dilute to 100.0 mL with methanol.

  • Analyte Stock Solution (10 µg/mL): Accurately weigh 1 mg of N-Nitroso-N,N-di-(7-methyloctyl)amine neat material. Dissolve in and dilute to 100.0 mL with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution with methanol. Spike each calibration standard and a blank with a fixed concentration of the ISTD Stock Solution (e.g., to a final ISTD concentration of 50 ng/mL).

Sample Preparation
  • Weighing: Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[7]

  • Spiking and Dissolution: Add a precise volume of the ISTD Stock Solution. Add 5.0 mL of methanol.[7]

  • Extraction: Vortex the mixture for 10-20 minutes to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

LC-HRMS Conditions
ParameterRecommended Setting
LC System UPLC / UHPLC System
Column C18 Reverse Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Methanol[7]
Gradient Start at 5-10% B, ramp to 95% B over 10 min, hold, and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System High-Resolution Mass Spectrometer (e.g., Orbitrap)[10]
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full MS / dd-MS2 (data-dependent fragmentation) or PRM (Parallel Reaction Monitoring)
Resolution > 45,000[8]
Monitored Ions [M+H]⁺ for Analyte and ISTD (e.g., m/z 299.3057 for unlabeled, m/z 303.3308 for d4)

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of a target nitrosamine impurity in a drug substance using an internal standard methodology.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage prep_standards Prepare Calibration Standards (Analyte) spike_standards Spike Standards with ISTD prep_standards->spike_standards prep_istd Prepare Internal Standard (ISTD - Deuterated) prep_istd->spike_standards spike_sample Spike Sample with ISTD & Extract prep_istd->spike_sample prep_sample Weigh Drug Substance (Sample) prep_sample->spike_sample lcms LC-HRMS Analysis spike_standards->lcms spike_sample->lcms peak_integration Peak Area Integration (Analyte & ISTD) lcms->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification

Figure 1. Quantitative analysis workflow using an internal standard.

Metabolic Activation Pathway

N,N-dialkylnitrosamines, including species like N-Nitroso-N,N-di-(7-methyloctyl)amine, are not directly carcinogenic. They require metabolic activation, primarily by Cytochrome P450 (CYP450) enzymes in the liver, to become biologically reactive.[11][12][13] The key initial step is the enzymatic hydroxylation at the α-carbon (the carbon atom adjacent to the nitrosamine nitrogen), which initiates a chemical cascade leading to the formation of a highly reactive alkylating agent that can damage DNA.[14][15]

G parent Dialkylnitrosamine (Pro-carcinogen) alpha_hydroxy α-Hydroxynitrosamine (Unstable Intermediate) parent->alpha_hydroxy α-Hydroxylation cyp450 Cytochrome P450 (CYP450) cyp450->parent aldehyde Aldehyde alpha_hydroxy->aldehyde Spontaneous Decomposition monoalkyl Monoalkylnitrosamine (Unstable) alpha_hydroxy->monoalkyl diazonium Alkyldiazonium Ion (Reactive Electrophile) monoalkyl->diazonium Tautomerization & Protonation dna Cellular Macromolecules (e.g., DNA) diazonium->dna Alkylation adduct DNA Adducts (Carcinogenic Event) dna->adduct

Figure 2. Metabolic activation pathway of dialkylnitrosamines.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine in Pharmaceutical Drug Substances by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitrosamines are a class of compounds classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine (B1359907) impurities in drug substances and products.[2][3][4] N-Nitroso-N,N-di-(7-methyloctyl)amine is a potential nitrosamine impurity that may arise from the presence of secondary or tertiary amines and nitrosating agents during the manufacturing process of certain pharmaceuticals.[5]

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine in active pharmaceutical ingredients (APIs). The method is designed to meet the rigorous requirements for trace-level impurity analysis in the pharmaceutical industry.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Experimental Protocols

1. Reagents and Materials

  • Reference Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine analytical standard (CAS 643014-99-7).[6][7]

  • Internal Standard (IS): N-Nitroso-N,N-di-(7-methyloctyl)amine-d14 (hypothetical, to be synthesized or sourced). An appropriate stable isotope-labeled internal standard is crucial for accurate quantification.

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Vials: Amber glass vials to protect light-sensitive nitrosamines.[1]

  • Syringe Filters: 0.22 µm PVDF or PTFE syringe filters.[8][9]

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-Nitroso-N,N-di-(7-methyloctyl)amine reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards at appropriate concentrations (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10 ng/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 ng/mL.

3. Sample Preparation

Sample preparation is a critical step to ensure the accurate detection of trace-level nitrosamines and to minimize matrix effects.[10]

  • Accurately weigh 100 mg of the API into a 15 mL centrifuge tube.

  • Add 5 mL of methanol to the tube.

  • Spike with 50 µL of the 10 ng/mL internal standard working solution.

  • Vortex for 1 minute to dissolve the sample.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4500 rpm for 10 minutes.[8]

  • Filter the supernatant through a 0.22 µm syringe filter into an amber LC-MS vial for analysis.

4. LC-MS/MS Method

The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp 500 °C
Collision Gas Argon

MRM Transitions (Hypothetical - requires empirical optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Nitroso-N,N-di-(7-methyloctyl)amine299.3114.1 (Quantifier)10015
299.385.1 (Qualifier)10020
N-Nitroso-N,N-di-(7-methyloctyl)amine-d14313.4121.110015

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method. These values are representative of typical nitrosamine analysis methods and would need to be established during method validation.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL
Accuracy (Recovery %) 85-115%
Precision (%RSD) < 15%

Workflow Diagram

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting ref_std Reference Standard (N-Nitroso-N,N-di-(7-methyloctyl)amine) stock_sol Prepare Stock Solutions ref_std->stock_sol is_std Internal Standard (IS) is_std->stock_sol api_sample API Sample sample_prep Weigh API, Add Solvent & IS api_sample->sample_prep work_std Prepare Working Standards stock_sol->work_std vortex Vortex & Sonicate sample_prep->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte integration->quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine in pharmaceutical drug substances. The detailed protocol for sample preparation and instrumental analysis, coupled with the use of an appropriate internal standard, ensures accurate and reliable results, enabling pharmaceutical manufacturers to monitor and control this potential impurity in accordance with global regulatory expectations.[11] Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

References

Application Note: Detection of N-Nitrosamine Impurities in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of these impurities.[1][3] This application note provides a detailed protocol for the detection and quantification of common N-nitrosamine impurities using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective analytical technique for this purpose.[3][4] The protocol covers sample preparation for different drug matrices, GC-MS and GC-MS/MS instrumental conditions, and data analysis.

Introduction

N-nitrosamines are a class of chemical compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product.[1] Their formation can be attributed to the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite (B80452) salts, under acidic conditions.[3][5] The discovery of N-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in common medications has led to product recalls and heightened regulatory scrutiny.[2]

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and sensitive technique for the analysis of volatile and semi-volatile N-nitrosamines. For enhanced selectivity and to meet the low detection limits required by regulatory agencies, tandem mass spectrometry (GC-MS/MS) is often employed.[6][7] This document outlines a general GC-MS/MS method that can be adapted for the analysis of various N-nitrosamine impurities in a range of pharmaceutical products.

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH) - HPLC or GC grade

  • Reagents: Sodium hydroxide (B78521) (NaOH), Formic acid

  • Internal Standards (IS): Deuterated N-nitrosamines (e.g., NDMA-d6, NDEA-d10)

  • Reference Standards: Certified reference materials of target N-nitrosamines (e.g., NDMA, NDEA, NDIPA, NEIPA, NDBA)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringe Filters: 0.2 or 0.45 µm PTFE or Nylon

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each N-nitrosamine and internal standard in methanol.

  • Intermediate Standard Mix (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard mix with dichloromethane to achieve concentrations ranging from approximately 0.5 ng/mL to 100 ng/mL. Add a constant concentration of the internal standard mix to each calibration standard.

Sample Preparation

The choice of sample preparation procedure depends on the solubility of the drug substance or product.

Method A: For Samples Soluble in Organic Solvents [8]

  • Weigh 100-500 mg of the sample (drug substance or ground tablets) into a suitable centrifuge tube.

  • Add a known volume (e.g., 5 mL) of dichloromethane.

  • Add the internal standard solution.

  • Vortex for 20 minutes to ensure complete dissolution/extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into a GC vial.

Method B: For Water-Soluble Samples (Liquid-Liquid Extraction) [8]

  • Weigh 100-500 mg of the sample into a centrifuge tube.

  • Dissolve the sample in a known volume (e.g., 8 mL) of 1 M sodium hydroxide solution.

  • Add the internal standard solution.

  • Add a known volume (e.g., 2 mL) of dichloromethane.

  • Vortex vigorously for 5-10 minutes to facilitate extraction.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic (bottom) layer to a GC vial, filtering if necessary.

GC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These may need to be optimized for specific instruments and applications.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injection Mode Liquid Injection
Injection Volume 1 µL
Inlet Temperature 250 °C
Inlet Liner Splitless, single taper
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 25 °C/min to 260 °C, hold for 5 min
GC Column VF-WAXms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column[9]
Mass Spectrometer Agilent 7010B GC/MS/MS or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

Specific precursor and product ions for each N-nitrosamine should be determined by infusing individual standards. The transitions with the highest abundance are typically used for quantification, while a second transition is used for confirmation.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of N-nitrosamines by GC-MS.

N-NitrosamineAbbreviationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
N-NitrosodimethylamineNDMA0.1 - 3 ppb[4][6]1 - 10 ppb[8]70 - 130[8][10]
N-NitrosodiethylamineNDEA0.02 - 3 ppb[4][6]1 - 10 ppb[8]70 - 130[8][10]
N-NitrosodiisopropylamineNDIPA0.02 - 3 ppb[4][6]1 - 10 ppb[8]70 - 130[8][10]
N-NitrosoethylisopropylamineNEIPA0.02 - 3 ppb[4][6]1 - 10 ppb[8]70 - 130[8][10]
N-NitrosodibutylamineNDBA< 3 ppb[6]1 - 10 ppb[8]70 - 130[8][10]

LOD and LOQ values are highly matrix-dependent and instrument-specific. The values presented are representative ranges found in the literature for drug substance and drug product analysis.

Visualization

Experimental Workflow

G GC-MS Protocol for N-Nitrosamine Detection cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting ss Reference Standards & Internal Standards sp Calibration Curve Preparation ss->sp ss->sp ds Drug Sample (API or Finished Product) pe Sample Preparation (Dissolution/Extraction) ds->pe ds->pe is Internal Standard Spiking pe->is pe->is fi Filtration / Centrifugation is->fi is->fi inj GC-MS/MS Injection fi->inj fi->inj sep Chromatographic Separation inj->sep inj->sep det Mass Spectrometric Detection (MRM) sep->det sep->det da Data Acquisition det->da det->da pi Peak Integration & Quantification da->pi da->pi rep Result Reporting (ppb or ng/g) pi->rep pi->rep

Caption: Workflow for N-nitrosamine analysis by GC-MS/MS.

Logical Relationships in Sample Preparation

G Sample Preparation Logic start Drug Sample sol_check Soluble in Organic Solvent? start->sol_check org_prep Dissolve in DCM Spike with IS Vortex & Centrifuge sol_check->org_prep Yes water_prep Dissolve in NaOH(aq) Spike with IS Liquid-Liquid Extraction (DCM) Separate Organic Layer sol_check->water_prep No end_node Analyze Organic Extract by GC-MS org_prep->end_node water_prep->end_node

Caption: Decision diagram for sample preparation method selection.

Conclusion

This application note provides a comprehensive and adaptable GC-MS/MS protocol for the detection of N-nitrosamine impurities in pharmaceutical products. The described methods for sample preparation and instrumental analysis are based on established practices and regulatory guidance. Adherence to a well-validated analytical method is crucial for ensuring the safety and quality of pharmaceutical products by accurately monitoring and controlling the levels of these potentially carcinogenic impurities. It is essential to validate the chosen method for the specific drug matrix to ensure it meets the required sensitivity, accuracy, and precision.

References

Application Note: High-Sensitivity Quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine using N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical and food industries due to their classification as probable human carcinogens.[1] Regulatory bodies globally have imposed strict limits on the presence of these impurities in drug substances and products.[1] Consequently, highly sensitive and robust analytical methods are required for their accurate quantification at trace levels.

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso-N,N-di-(7-methyloctyl)amine. The method employs its deuterated analog, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[2][3] The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, particularly in chromatography coupled with mass spectrometry.[3]

Principle of Isotope Dilution

The quantification method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample prior to preparation and analysis. The internal standard is chemically and physically similar to the target analyte.[1] Due to the mass difference, the analyte and the internal standard can be distinguished by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard.

Experimental Protocols

This section provides a detailed protocol for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine in a drug substance using this compound as an internal standard.

Materials and Reagents

  • N-Nitroso-N,N-di-(7-methyloctyl)amine analytical standard

  • This compound (Internal Standard)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • LC-MS grade formic acid

  • Drug substance for analysis

Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of N-Nitroso-N,N-di-(7-methyloctyl)amine and dissolve in 5 mL of methanol to obtain a concentration of 1 mg/mL.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the N-Nitroso-N,N-di-(7-methyloctyl)amine primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

    • Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in methanol.

  • Spiked Calibration Standards:

    • To each calibration standard, add a fixed amount of the working internal standard solution to achieve a final IS concentration of 5 ng/mL in each standard.

Sample Preparation

  • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Add a specific volume of the this compound working solution to achieve a final concentration of 5 ng/mL.

  • Vortex the sample for 2 minutes, followed by sonication for 15 minutes to ensure complete dissolution.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (Hypothetical values based on compound structure)

    • N-Nitroso-N,N-di-(7-methyloctyl)amine: Precursor ion > Product ion 1, Product ion 2

    • This compound: Precursor ion+4 > Product ion 1+4, Product ion 2+4

Data Presentation

The following tables summarize the hypothetical quantitative data for the developed method.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.998
Range1 - 100 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Recovery and Precision

Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%) (n=6)
298.54.2
20101.22.8
8099.71.5

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) cal_standards Calibration Standards (1-100 ng/mL) stock_analyte->cal_standards Dilute stock_is Internal Standard Stock (1 mg/mL) working_is Working IS (50 ng/mL) stock_is->working_is Dilute lcms UHPLC-MS/MS System cal_standards->lcms Inject spike_is Spike with IS (5 ng/mL final) weigh_sample Weigh Drug Substance (100 mg) add_solvent Add Methanol (10 mL) weigh_sample->add_solvent add_solvent->spike_is extract Vortex (2 min) Sonicate (15 min) spike_is->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge filter Filter (0.22 µm) centrifuge->filter filter->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Experimental workflow for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine.

signaling_pathway cluster_sample_handling Sample Handling & Preparation cluster_analysis Analytical Measurement cluster_quantification Data Analysis & Quantification Sample Drug Substance Spiking Spike with This compound Sample->Spiking Extraction Solvent Extraction (Methanol) Spiking->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Logical flow of the analytical protocol from sample to result.

References

Application Notes and Protocols for Nitrosamine Analysis in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of pharmaceutical products for the analysis of nitrosamine (B1359907) impurities. The following sections outline various extraction techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace analysis, complete with experimental protocols and performance data.

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] Regulatory agencies worldwide have established strict limits for these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.[2] Sample preparation is a critical step in the analytical workflow, directly impacting the accuracy, sensitivity, and reliability of the results.[1][3] It serves to isolate and concentrate nitrosamines from complex pharmaceutical matrices, thereby minimizing matrix effects and potential interferences.[1][4]

This document details various sample preparation methodologies applicable to different drug substances and products. The choice of method depends on factors such as the volatility of the target nitrosamines, the nature of the drug matrix, and the analytical instrumentation employed (e.g., LC-MS/MS, GC-MS).[3][4]

Section 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the separation of nitrosamines from aqueous sample solutions into an immiscible organic solvent.[5] This method is particularly suitable for less volatile nitrosamines and thermolabile matrices.[3]

Application Note: LLE for the Analysis of Nitrosamines in Antibody Drugs

This protocol describes a salting-out assisted liquid-liquid extraction (SALLE) method for the quantification of thirteen nitrosamine contaminants in antibody drug products, followed by LC-MS/MS analysis.[6]

Experimental Protocol
  • Sample Preparation:

    • Pipette 1 mL of the antibody drug sample into a centrifuge tube.

  • Extraction:

    • Add a specific amount of salt (e.g., sodium chloride) to the sample to facilitate the salting-out effect.

    • Add an appropriate volume of a suitable organic solvent (e.g., dichloromethane).

    • Vortex the mixture vigorously for a set period to ensure thorough mixing and extraction.

    • Centrifuge the sample to achieve phase separation.

  • Collection:

    • Carefully collect the organic layer containing the extracted nitrosamines.

  • Analysis:

    • Analyze the extract using a validated LC-MS/MS method.[6]

Performance Data

A study developing a SALLE method for 13 nitrosamines in antibody drugs demonstrated excellent linearity and accuracy.[6]

ParameterValueReference
Linearity Range0.5 - 5.0 µg/L[6]
Limit of Quantification (LOQ)0.5 µg/L[6]
Recovery75.4 - 114.7%[6]
Precision (RSD)≤ 13.2%[6]

Table 1: Performance data for the SALLE-LC-MS/MS method for nitrosamine analysis in antibody drugs.

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Antibody Drug Sample (1 mL) AddSalt 2. Add Salt Sample->AddSalt AddSolvent 3. Add Organic Solvent AddSalt->AddSolvent Vortex 4. Vortex AddSolvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect LCMS 7. LC-MS/MS Analysis Collect->LCMS

Caption: Liquid-Liquid Extraction Workflow.

Section 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample clean-up and concentration of nitrosamines from complex matrices like cough syrups.[2][7] It offers advantages such as high recovery, reduced solvent consumption, and removal of interfering substances.[7]

Application Note: SPE for Nitrosamine Analysis in Cough Syrups

This protocol details an SPE method using strong cation-exchange cartridges for the extraction of low molecular weight nitrosamines from cough syrups, followed by GC-MS analysis.[2][8]

Experimental Protocol
  • Sample Preparation:

    • Dilute the cough syrup sample with an acidic aqueous diluent.

  • SPE Cartridge Conditioning:

    • Condition a strong cation-exchange SPE cartridge by passing through methanol (B129727) followed by the acidic aqueous diluent.

  • Sample Loading:

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with the acidic aqueous diluent to remove matrix interferences.

  • Elution:

    • Elute the retained nitrosamines using an appropriate elution solvent. A two-step elution process may be employed for optimal purity.[7]

  • Analysis:

    • Analyze the eluate using a validated GC-MS method.[2][8]

Performance Data

A validated SPE-GC-MS method for the analysis of nitrosamines in cough syrups demonstrated high sensitivity and recovery.[8]

NitrosamineLOD (ng/mL)Recovery (%)Reference
NDMA0.190 - 120[8]
NMOR0.190 - 120[8]
NDEA0.0290 - 120[8]
NDIPA0.0290 - 120[8]
NIPEA0.0290 - 120[8]

Table 2: Performance data for the SPE-GC-MS method for nitrosamine analysis in cough syrups.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Dilute Cough Syrup Condition 2. Condition SPE Cartridge Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Nitrosamines Wash->Elute GCMS 6. GC-MS Analysis Elute->GCMS

Caption: Solid-Phase Extraction Workflow.

Section 3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace analysis is a highly convenient technique for volatile nitrosamines as it requires minimal sample preparation.[3][9] This method involves heating the sample in a sealed vial to partition the volatile analytes into the headspace, which is then injected into the GC-MS system.

Application Note: HS-GC-MS for Nitrosamines in Losartan Potassium API

This protocol describes a validated HS-GC-MS method for the simultaneous determination of four volatile nitrosamines in Losartan Potassium API.[10]

Experimental Protocol
  • Sample Preparation for API:

    • Accurately weigh 500 mg of the drug substance (e.g., Valsartan) into a 20 mL headspace vial.[11]

    • Add 4.5 mL of a suitable solvent (e.g., DMSO).[11]

    • Add 0.5 mL of an internal standard mix solution.[11]

    • Immediately cap and crimp the vial.[11]

    • Mix the sample solution using a vortex mixer.[11]

  • Sample Preparation for Drug Product:

    • Accurately weigh the drug product equivalent to a specific amount of the active ingredient (e.g., 320 mg Valsartan) into a 20 mL headspace vial.[11]

    • Follow the same solvent and internal standard addition, capping, and mixing steps as for the API.[11]

  • HS-GC-MS Analysis:

    • Place the prepared vial into the headspace autosampler.

    • The instrument will automatically heat the vial to a specified temperature for a set time to allow the volatile nitrosamines to partition into the headspace.

    • A portion of the headspace gas is then automatically injected into the GC-MS for analysis.

Performance Data

A validated HS-GC-MS method for nitrosamines in valsartan (B143634) demonstrated low limits of detection and quantification.[10]

ParameterNDMANDEANEIPANDIPAReference
LOD (ppm)0.020.020.030.03[10]
LOQ (ppm)0.060.060.090.09[10]

Table 3: Performance data for the HS-GC-MS method for nitrosamine analysis in valsartan.

Workflow Diagram

Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Weigh 1. Weigh Sample AddSolvent 2. Add Solvent & ISTD Weigh->AddSolvent Cap 3. Cap & Crimp Vial AddSolvent->Cap Vortex 4. Vortex Cap->Vortex Incubate 5. Headspace Incubation Vortex->Incubate Inject 6. Inject Headspace Incubate->Inject GCMS 7. GC-MS Analysis Inject->GCMS

Caption: Headspace GC-MS Workflow.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable determination of nitrosamine impurities in pharmaceutical products. This document has provided detailed protocols and performance data for Liquid-Liquid Extraction, Solid-Phase Extraction, and Headspace analysis. The choice of method should be based on the specific characteristics of the analyte and the drug product matrix, as well as the desired sensitivity and throughput of the analysis. Proper validation of the chosen sample preparation method is essential to ensure compliance with regulatory requirements and to guarantee the safety and quality of pharmaceutical products.

References

Application Note: Quantification of Nitrosamines in Sartans Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Since the discovery of nitrosamine (B1359907) impurities in certain sartan medications in 2018, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have implemented stringent guidelines for their control.[1][2][3] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals, even at trace levels, is a significant safety concern.[1][4] The formation of these impurities can occur during the drug manufacturing process, degradation during storage, or from contaminated raw materials.[1][5]

Isotope dilution analysis, coupled with highly sensitive and selective techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of nitrosamines in active pharmaceutical ingredients (APIs) and finished drug products.[1] This method involves spiking a known amount of a stable isotope-labeled internal standard (ISTD) of the target analyte into the sample. The ISTD, typically a deuterated analog, behaves nearly identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in extraction recovery and instrument response.[6] This application note provides a detailed protocol and quantitative data for the analysis of various nitrosamine impurities in sartan drugs using isotope dilution LC-MS/MS.

Experimental Protocols

This section details a generalized yet comprehensive protocol for the quantification of nitrosamines in sartans based on established methods.[5][7][8]

1. Materials and Reagents

  • Standards: Analytical reference standards of target nitrosamines (e.g., NDMA, NDEA, NMBA, etc.) and their corresponding stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10, NMBA-d3).

  • Solvents: Methanol (B129727), acetonitrile (B52724) (LC-MS grade), and water (deionized or Milli-Q).

  • Reagents: Formic acid.

  • Sample Matrix: Sartan API (e.g., valsartan, losartan, irbesartan) or ground tablets.

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of each nitrosamine and internal standard in methanol at a concentration of approximately 1000 µg/mL and 50 µg/mL, respectively.[7][8] Store these solutions at -30°C.[7][8]

  • Intermediate Standard and ISTD Solutions: Prepare intermediate mixed standard solutions of the target nitrosamines and a separate mixed internal standard solution by diluting the stock solutions with an appropriate solvent like methanol or a water/methanol mixture. A typical concentration for the internal standard working solution is 400 ng/mL.[7][8]

  • Calibration Standards: Prepare a series of calibration standards by spiking the mixed nitrosamine standard solution into a blank matrix extract or solvent, along with a constant concentration of the mixed internal standard solution.[7][8] Typical calibration ranges are from 2.5 to 50.0 ng/mL.[7][8]

3. Sample Preparation

  • Weigh approximately 80-250 mg of the sartan API or ground tablet powder into a centrifuge tube.[5][7]

  • Add a known volume of the internal standard solution (e.g., 12 µL of a 10 µg/mL solution or 250 µL of a 400 ng/mL solution).[5][7][9]

  • Add an extraction solvent. Common extraction solvents include methanol or a mixture of 1% formic acid in water.[7][9]

  • Vortex and/or sonicate the sample to ensure complete dissolution and extraction of the nitrosamines.[5][7][8] Sonication is often performed for 5-20 minutes.[5][7][8]

  • Centrifuge the sample to pellet any undissolved excipients.[5][7][8]

  • Filter the supernatant through a 0.22 µm PVDF or hydrophilic PTFE syringe filter.[5][7][8]

  • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column such as an Xselect® HSS T3 (15 cm × 3 mm i.d., 3.5 μm) is commonly used.[7]

    • Mobile Phase A: 0.1% formic acid in water.[7][8]

    • Mobile Phase B: 0.1% formic acid in an organic solvent mixture, such as acetonitrile/methanol (2:8 v/v).[7][8]

    • Gradient Elution: A gradient elution is typically employed to separate the nitrosamines from the matrix components.

    • Flow Rate: A typical flow rate is 0.6 mL/min.[8]

    • Injection Volume: 10 µL.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of nitrosamines in sartans using isotope dilution LC-MS/MS.

Table 1: Commonly Analyzed Nitrosamines and their Corresponding Internal Standards

NitrosamineAbbreviationStable Isotope-Labeled Internal Standard
N-NitrosodimethylamineNDMANDMA-d6
N-NitrosodiethylamineNDEANDEA-d10 or NDEA-d4
N-Nitroso-N-methyl-4-aminobutyric acidNMBANMBA-d3
N-NitrosodiisopropylamineNDIPANDPA-d14
N-NitrosoethylisopropylamineNEIPANDEA-d4
N-NitrosodibutylamineNDBANDBA-d18
N-NitrosopiperidineNPIPN/A
N-NitrosomorpholineNMORN/A

Note: The selection of the internal standard should ideally be the deuterated analog of the target nitrosamine.[1]

Table 2: Example LC-MS/MS Method Performance

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Reference
12 Nitrosamines2.5 - 50.02050[7]
NDMAN/A70100[7]
NDEAN/A2040[7]
6 Nitrosamines0.1 - 100N/A (LLOQ of 0.1 ng/mL)N/A (LLOQ of 0.1 ng/mL)

Note: LOD and LOQ values can vary depending on the specific sartan matrix and the analytical instrument used.

Workflow Diagram

The following diagram illustrates the general workflow for the quantification of nitrosamines in sartans using isotope dilution LC-MS/MS.

Nitrosamine_Quantification_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification sample Weigh Sartan Sample (API or Ground Tablet) istd_spike Spike with Known Amount of Isotope-Labeled ISTD sample->istd_spike extraction Add Extraction Solvent (e.g., Methanol, Aqueous Formic Acid) istd_spike->extraction sonicate_vortex Sonicate and/or Vortex extraction->sonicate_vortex centrifuge Centrifuge sonicate_vortex->centrifuge filter Filter Supernatant centrifuge->filter lc_separation LC Separation (Reversed-Phase Gradient) filter->lc_separation standards Prepare Calibration Standards with ISTD standards->lc_separation Inject ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection calibration_curve Generate Calibration Curve (Analyte/ISTD Ratio vs. Concentration) ms_detection->calibration_curve quantification Quantify Nitrosamines in Sample calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Workflow for Nitrosamine Quantification in Sartans.

Conclusion

The use of isotope dilution LC-MS/MS provides a robust and reliable method for the accurate quantification of nitrosamine impurities in sartan drug substances and products. The detailed protocol and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential analysis, ensuring compliance with regulatory requirements and safeguarding patient health. The inherent advantages of isotope dilution, particularly in compensating for matrix effects and procedural losses, make it the preferred approach for achieving the low detection limits required for these potent impurities.

References

Solid-Phase Extraction of Nitrosamines from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrosamines are a class of chemical compounds that are of significant concern due to their classification as probable human carcinogens.[1] These compounds can form in various complex matrices, including pharmaceuticals, food products, and environmental samples, often at trace levels that necessitate highly sensitive and selective analytical methods for their detection and quantification.[2][3] Solid-phase extraction (SPE) has emerged as a robust and widely adopted sample preparation technique for the extraction and concentration of nitrosamines from these challenging matrices, enabling more accurate and reliable analysis by downstream instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

This document provides detailed application notes and protocols for the solid-phase extraction of nitrosamines from various complex matrices, intended for researchers, scientists, and drug development professionals.

Principles of Solid-Phase Extraction for Nitrosamine (B1359907) Analysis

Solid-phase extraction is a technique used to isolate and concentrate analytes from a liquid sample by partitioning them between a solid and a liquid phase. The choice of the solid phase (sorbent) is critical and depends on the physicochemical properties of the target nitrosamines and the nature of the sample matrix. Common SPE sorbents for nitrosamine analysis include activated carbon, polymeric reversed-phase sorbents (e.g., Oasis HLB, Strata-X), and ion-exchange sorbents.[5][7][8]

The general SPE workflow for nitrosamine extraction can be visualized as follows:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Pharmaceutical, Food, Water) Pretreatment Pre-treatment (e.g., Dissolution, Filtration, pH Adjustment) Sample->Pretreatment Conditioning 1. Sorbent Conditioning (e.g., Methanol (B129727), Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., to remove interferences) Loading->Washing Elution 4. Elution (e.g., Dichloromethane, Methanol) Washing->Elution Concentration Concentration / Solvent Exchange Elution->Concentration Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Concentration->Analysis

Caption: General workflow for the solid-phase extraction of nitrosamines.

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the quantification of nitrosamines in different matrices. The data is compiled from multiple studies and application notes to provide a comparative overview.

NitrosamineMatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
NDMADrinking WaterActivated Coconut CharcoalGC-MS/MS91 - 126-< MRL[9]
NDMACough SyrupNot SpecifiedGC-MS90 - 1200.1 ng/mL-[10]
NDEACough SyrupNot SpecifiedGC-MS90 - 1200.02 ng/mL-[10]
NDIPACough SyrupNot SpecifiedGC-MS90 - 1200.02 ng/mL-[10]
NIPEACough SyrupNot SpecifiedGC-MS90 - 1200.02 ng/mL-[10]
NMORCough SyrupNot SpecifiedGC-MS90 - 1200.1 ng/mL-[10]
VariousPharmaceuticalsStrata-X-CLC-HRMS> 80% for 9/11 NAs--[7]
VariousWaterOasis HLB & UCT Activated CarbonLC-MS/MS> 70%--[11]
VariousFood (Sausages)Extrelut & FlorisilGC-TEANot Specified0.3 ppb-[12]
VariousPharmaceuticalsHILIC-basedLC-HRMS> 80%< 42.5% of regulatory thresholds-[13]
VariousMeat ProductsStrata X-AW (ion exchange)Not SpecifiedSatisfactory--[8]

NDMA: N-nitrosodimethylamine, NDEA: N-nitrosodiethylamine, NDIPA: N-nitrosodiisopropylamine, NIPEA: N-nitrosoisopropylethylamine, NMOR: N-nitrosomorpholine, MRL: Minimum Reporting Level, LOD: Limit of Detection, LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: Extraction of Nitrosamines from Drinking Water

This protocol is adapted from methodologies employing activated carbon cartridges, such as those described in EPA Method 521.[14][15]

Materials:

  • SPE Cartridges: Activated coconut charcoal (e.g., Resprep™ 521, Strata™ Activated Carbon).[9][15]

  • Reagents: Dichloromethane (DCM), Methanol (MeOH), Reagent Water.

  • Equipment: SPE manifold, nitrogen evaporator.

Procedure:

  • Sorbent Conditioning:

    • Sequentially pass 5 mL of DCM, 5 mL of MeOH, and 10 mL of reagent water through the activated charcoal cartridge.[9] Do not allow the cartridge to go dry before sample loading.

  • Sample Loading:

    • Pass a 500 mL to 1000 mL water sample through the conditioned cartridge at a flow rate of approximately 15 mL/min.[9]

  • Washing:

    • After the entire sample has passed through, rinse the cartridge with 5 mL of reagent water.[9]

  • Drying:

    • Dry the cartridge by passing a stream of nitrogen gas through it for 10 minutes.[9]

  • Elution:

    • Elute the retained nitrosamines by passing 10 mL of DCM through the cartridge at a flow rate of 5 mL/min.[9]

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

Protocol 2: Extraction of Nitrosamines from Pharmaceutical Drug Products

This protocol is a generalized procedure based on the use of polymeric sorbents for the analysis of low-molecular-weight nitrosamines in pharmaceuticals.[7][13]

Materials:

  • SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX, Strata-X-C) or Hydrophilic-Interaction Chromatography (HILIC) based cartridges.[7][13]

  • Reagents: Methanol (MeOH), Water, 5% Phosphoric Acid in Methanol.

  • Equipment: Vortex mixer, centrifuge, SPE manifold.

Procedure:

  • Sample Preparation:

    • Accurately weigh and grind the drug product tablets.

    • Dissolve a portion of the powdered drug product in a suitable solvent (e.g., methanol or a specific buffer) to achieve a target concentration of the active pharmaceutical ingredient (API).

    • Vortex and centrifuge the sample to pelletize any excipients.

  • Sorbent Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions, typically involving sequential washes with methanol and water.

  • Sample Loading:

    • Load the supernatant from the prepared sample onto the conditioned cartridge. The choice of sorbent is crucial here to retain the API and matrix components while allowing the nitrosamines to be selectively eluted.[7]

  • Washing:

    • Wash the cartridge with a weak solvent to remove any remaining interferences without eluting the target nitrosamines. The specific washing solution will depend on the chosen sorbent and the nature of the API.

  • Elution:

    • Elute the nitrosamines from the cartridge using an appropriate solvent. For example, with Strata X-C, acidified methanol (e.g., 5% H3PO4 in methanol) has been shown to be effective.[7]

  • Analysis:

    • The eluate can be directly analyzed by LC-MS/MS, or a solvent exchange step may be necessary depending on the compatibility of the elution solvent with the analytical method.

Protocol 3: Extraction of Volatile Nitrosamines from Food Matrices

This protocol outlines a rapid SPE method for the analysis of volatile nitrosamines in food samples, as an alternative to traditional distillation techniques.[12]

Materials:

  • SPE Cartridges: Extrelut and Florisil cartridges.[12]

  • Reagents: Dichloromethane (DCM).

  • Equipment: Homogenizer, SPE manifold.

Procedure:

  • Sample Preparation:

    • Homogenize the food sample (e.g., sausages, dried milk powder).

    • Mix a representative portion of the homogenized sample with a suitable extraction solvent.

  • Initial Extraction (Extrelut):

    • Apply the sample mixture to an Extrelut SPE cartridge, which acts as a solid support for liquid-liquid extraction.

    • Elute the nitrosamines from the Extrelut cartridge with DCM.

  • Cleanup (Florisil):

    • Pass the eluate from the Extrelut cartridge through a Florisil SPE cartridge for further cleanup and removal of interfering compounds.

  • Concentration:

    • Collect the eluate from the Florisil cartridge and concentrate it to a small volume under a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is then ready for analysis, typically by GC with a Thermal Energy Analyzer (TEA) detector, which is highly selective for nitrosamines.[12]

Logical Relationships in Method Development

The selection of an appropriate SPE method is a critical step in the analytical workflow for nitrosamine determination. The following diagram illustrates the logical considerations in developing a robust SPE protocol.

Method_Development Matrix Define Matrix (Pharmaceutical, Food, Water) Sorbent Select SPE Sorbent (e.g., Activated Carbon, Polymeric, Ion-Exchange) Matrix->Sorbent Nitrosamines Identify Target Nitrosamines (Volatility, Polarity) Nitrosamines->Sorbent Optimization Optimize SPE Parameters (pH, Solvents, Flow Rates) Sorbent->Optimization Validation Method Validation (Recovery, LOD, LOQ, Precision) Optimization->Validation Analysis Final Analytical Method Validation->Analysis

Caption: Key considerations for developing an SPE method for nitrosamine analysis.

Conclusion

Solid-phase extraction is an indispensable tool for the reliable analysis of nitrosamines in complex matrices. The selection of the appropriate sorbent and the optimization of the extraction protocol are paramount to achieving the necessary sensitivity and selectivity for detecting these carcinogenic compounds at trace levels. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working in this critical area of public health and safety. The continuous development of novel SPE sorbents and automated extraction systems will further enhance the efficiency and robustness of nitrosamine analysis.[9][16]

References

Supercritical Fluid Chromatography (SFC) for Nitrosamine Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide due to their potential carcinogenic effects. Consequently, robust and sensitive analytical methods are required for the detection and quantification of these impurities at trace levels. Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS/MS) has emerged as a powerful technique for this purpose. SFC offers several advantages over traditional chromatographic methods, including orthogonal selectivity, faster analysis times, and reduced solvent consumption, making it a "greener" analytical choice.[1]

This document provides detailed application notes and protocols for the separation of a comprehensive suite of nitrosamines using SFC-MS/MS, based on established and innovative methodologies. The information herein is intended to guide researchers, scientists, and drug development professionals in implementing effective SFC-based analytical strategies for nitrosamine analysis in various active pharmaceutical ingredients (APIs) and drug products.

Advantages of SFC for Nitrosamine Analysis

Supercritical fluid chromatography utilizes a mobile phase, typically carbon dioxide, held at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This unique state provides several benefits for nitrosamine separation:

  • Orthogonal Selectivity: SFC provides different selectivity compared to reversed-phase liquid chromatography (RPLC), which can be advantageous in resolving co-eluting impurities.[1]

  • Broad Applicability: SFC can effectively separate a wide range of nitrosamines with varying polarities, from nonpolar to very polar compounds, often in a single analytical run.[2]

  • Speed of Analysis: The low viscosity of supercritical fluids allows for high flow rates without compromising chromatographic efficiency, leading to significantly shorter analysis times, often under 20 minutes.[2]

  • Enhanced MS Sensitivity: The use of volatile mobile phases in SFC can lead to more efficient desolvation in the mass spectrometer's ion source, potentially enhancing sensitivity.[1]

  • Green Chemistry: By primarily using compressed CO2 as the mobile phase, SFC significantly reduces the consumption of organic solvents, aligning with green chemistry principles.

Experimental Protocols

The following protocols are based on a universal SFC-MS/MS method developed for the comprehensive analysis of 16 nitrosamines in various pharmaceutical formulations.[3][4][5] This method utilizes a porous graphitic carbon (PGC) stationary phase, which has demonstrated excellent retention and separation capabilities for this class of compounds.

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a binary pump, an autosampler, a column oven, and a back-pressure regulator.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Analytical Column: Supel Carbon porous graphitic carbon (PGC) column.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol (B129727) with 0.1% Trifluoroacetic Acid (TFA).

  • Make-up Solvent: Methanol with 0.35% Formic Acid.

  • Nitrosamine Standards: Certified reference materials for the targeted nitrosamines.

Sample Preparation Protocol

A "dilute-and-shoot" approach is often suitable for the analysis of APIs and drug products, minimizing sample manipulation and potential for analyte loss or contamination.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each nitrosamine reference standard in methanol.

    • From the stock solutions, prepare a mixed working standard solution containing all 16 nitrosamines at a suitable concentration (e.g., 1 µg/mL).

    • Perform serial dilutions of the mixed working standard solution with the initial mobile phase composition to construct a calibration curve.

  • Sample Preparation (for APIs and Drug Products):

    • Accurately weigh a suitable amount of the API or powdered drug product.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or a solvent mixture that ensures complete dissolution of the drug substance and nitrosamines).

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Transfer the supernatant to an autosampler vial for analysis.

SFC-MS/MS Method Parameters

The following table outlines the recommended starting conditions for the SFC-MS/MS analysis of 16 nitrosamines. Optimization may be required based on the specific instrumentation and application.

ParameterRecommended Condition
Column Supel Carbon porous graphitic carbon (PGC)
Mobile Phase A CO2
Mobile Phase B (Modifier) Methanol with 0.1% TFA
Make-up Solvent Methanol with 0.35% Formic Acid
Flow Rate To be optimized (typically 1-3 mL/min)
Column Temperature To be optimized (e.g., 40 °C)
Back Pressure To be optimized (e.g., 150 bar)
Injection Volume 1-5 µL
Total Run Time Approximately 11.5 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

A generic gradient elution program would start with a low percentage of the organic modifier and ramp up to elute the nitrosamines within a short timeframe (e.g., separation achieved in 4 minutes).

Quantitative Data

The following table summarizes the expected quantitative performance for the analysis of 16 nitrosamines using the universal SFC-MS/MS method. The successful separation of all 16 nitrosamines is typically achieved in under 4 minutes.[3][4][5]

NitrosamineAbbreviationExpected Retention Time Range (min)Limit of Detection (LOD) Range (ng/mL)Limit of Quantification (LOQ) Range (ng/mL)
N-NitrosodimethylamineNDMAEarly eluting0.22 - 0.800.33 - 1.20
N-NitrosodiethylamineNDEAEarly eluting0.22 - 0.800.33 - 1.20
N-Nitroso-N-methylethylamineNMEAEarly eluting0.22 - 0.800.33 - 1.20
N-Nitrosodi-n-propylamineNDPAMid eluting0.22 - 0.800.33 - 1.20
N-NitrosodiisopropylamineNDIPAMid eluting0.22 - 0.800.33 - 1.20
N-NitrosoethylisopropylamineNEIPAMid eluting0.22 - 0.800.33 - 1.20
N-Nitrosodi-n-butylamineNDBALate eluting0.22 - 0.800.33 - 1.20
N-NitrosopiperidineNPIPMid eluting0.22 - 0.800.33 - 1.20
N-NitrosopyrrolidineNPYREarly eluting0.22 - 0.800.33 - 1.20
N-NitrosomorpholineNMOREarly eluting0.22 - 0.800.33 - 1.20
N-Nitroso-N-methyl-4-aminobutyric acidNMBAEarly eluting0.22 - 0.800.33 - 1.20
N-NitrosodiphenylamineNDPhALate eluting0.22 - 0.800.33 - 1.20
N-NitrosomethylphenylamineNMPALate eluting0.22 - 0.800.33 - 1.20
N-Nitroso-di-n-pentylamineNDPAmLate eluting0.22 - 0.800.33 - 1.20
N-Nitroso-diethanolamineNDELAVery early eluting0.22 - 0.800.33 - 1.20
1-Methyl-4-nitrosopiperazineMNPEarly eluting0.22 - 0.800.33 - 1.20

Note: The specific retention times, LODs, and LOQs are highly dependent on the SFC-MS/MS system, column, and optimized method parameters. The provided ranges are based on reported values for similar methodologies.[2]

Visualizations

Experimental Workflow for Nitrosamine Analysis by SFC-MS/MS

G cluster_prep Sample and Standard Preparation cluster_analysis SFC-MS/MS Analysis Sample API or Drug Product Dissolve Dissolve in appropriate solvent Sample->Dissolve Standard Nitrosamine Reference Standards Dilute Prepare mixed working standard and dilutions Standard->Dilute Centrifuge Centrifuge sample (if necessary) Dissolve->Centrifuge Vial Autosampler Vial Dilute->Vial Supernatant Transfer supernatant Centrifuge->Supernatant Supernatant->Vial SFC Supercritical Fluid Chromatography System Vial->SFC Injection MS Tandem Quadrupole Mass Spectrometer SFC->MS Separated Analytes Data Data Acquisition and Processing MS->Data Report Quantitative Report Data->Report

Caption: Workflow for sample preparation and SFC-MS/MS analysis of nitrosamines.

Logical Relationship of SFC Method Components

G cluster_mobile_phase Mobile Phase cluster_separation Chromatographic Separation cluster_detection Detection CO2 Supercritical CO2 (Primary Eluent) Column Stationary Phase (e.g., Porous Graphitic Carbon) (Provides Selectivity) CO2->Column Modifier Organic Modifier (e.g., Methanol + TFA) (Controls Elution Strength) Modifier->Column MSMS Tandem Mass Spectrometry (Provides Specificity & Sensitivity) Column->MSMS Eluted Nitrosamines Parameters System Parameters (Temperature, Pressure, Flow Rate) (Influence Retention & Resolution) Parameters->Column Makeup Make-up Solvent (e.g., Methanol + Formic Acid) (Enhances Ionization) Makeup->MSMS

Caption: Key components and their roles in the SFC separation of nitrosamines.

Conclusion

Supercritical Fluid Chromatography coupled with tandem mass spectrometry offers a robust, rapid, and sensitive solution for the challenging task of nitrosamine analysis in pharmaceutical products. The universal method presented, utilizing a porous graphitic carbon column, demonstrates the capability to separate a wide range of nitrosamines in a single run, making it a highly efficient tool for both screening and quantitative analysis. By implementing the detailed protocols and understanding the principles outlined in these application notes, researchers and drug development professionals can effectively monitor and control nitrosamine impurities, ensuring the safety and quality of pharmaceutical products. The adoption of SFC also contributes to more sustainable laboratory practices through the significant reduction in organic solvent usage.

References

Application Notes & Protocols: Development of a Validated Analytical Method for Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The unexpected detection of N-nitrosamine impurities in several classes of pharmaceutical products, including angiotensin II receptor blockers (ARBs), ranitidine, and metformin (B114582), has become a major focus for regulatory agencies and manufacturers worldwide.[1] Nitrosamines are classified as probable or possible human carcinogens, making their control in drug substances and products critical for patient safety.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines, requiring manufacturers to perform risk assessments and conduct confirmatory testing using validated analytical methods to prevent and limit the presence of these impurities.[4][5][6][7]

This document provides a comprehensive guide to developing and validating robust analytical methods for the determination of common nitrosamine (B1359907) impurities. It outlines detailed protocols for the most widely used analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—and summarizes the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9]

Overall Method Development and Validation Workflow

The development of a validated analytical method is a systematic process that begins with a risk assessment and culminates in a robust procedure suitable for routine quality control. The workflow ensures that the final method is fit for its intended purpose, capable of accurately and reliably quantifying nitrosamine impurities at trace levels.

Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation Risk_Assessment Risk Assessment (ICH M7/FDA Guidance) Method_Development Method Development (Technique Selection, Optimization) Risk_Assessment->Method_Development Identify Target Analytes & Limits Method_Validation Method Validation (ICH Q2(R1) Parameters) Method_Development->Method_Validation SOP_Creation SOP Creation Method_Validation->SOP_Creation Document Validated Method Routine_Analysis Routine QC Testing SOP_Creation->Routine_Analysis Lifecycle_Management Lifecycle Management (Method Monitoring, Re-validation) Routine_Analysis->Lifecycle_Management Ongoing Verification

Caption: High-level workflow for nitrosamine analytical method development.

Analytical Techniques: LC-MS/MS and GC-MS/MS

Liquid chromatography and gas chromatography, coupled with tandem mass spectrometry (MS/MS), are the preferred techniques for nitrosamine analysis due to their high sensitivity and selectivity.[10][11][12]

  • LC-MS/MS is highly versatile and suitable for a wide range of nitrosamines, including those that are less volatile or thermally labile.[10] It is commonly applied to drugs like metformin and ranitidine.[13][14] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for many small-molecule nitrosamines, offering higher signal intensities compared to Electrospray Ionization (ESI).[13][15]

  • GC-MS/MS is particularly effective for volatile nitrosamines and is frequently used for the analysis of sartan drug products.[16][17][18] This technique offers excellent separation for complex matrices.[10]

The choice between LC-MS/MS and GC-MS/MS depends on the specific nitrosamines of interest, their volatility, and the drug product matrix.[10]

Protocol 1: LC-MS/MS Method for Nitrosamines in Metformin Drug Product

This protocol provides a general procedure for the quantification of several common nitrosamine impurities in a metformin drug product matrix.

Experimental Workflow Diagram

LCMS_Workflow LC-MS/MS Experimental Workflow Sample_Prep 1. Sample Weighing Weigh ~100 mg crushed tablets Dissolution 2. Dissolution & Extraction Add diluent, vortex, and sonicate Sample_Prep->Dissolution Centrifuge 3. Centrifugation Spin at ~4500 rpm for 15 min Dissolution->Centrifuge Filter 4. Filtration Filter supernatant through 0.22 µm PVDF syringe filter Centrifuge->Filter LC_Inject 5. LC Injection Inject sample into LC-MS/MS system Filter->LC_Inject Separation 6. Chromatographic Separation Separate analytes on a C18 or Biphenyl column LC_Inject->Separation Detection 7. MS/MS Detection Detect and quantify using MRM mode Separation->Detection Analysis 8. Data Analysis Integrate peaks and calculate concentration Detection->Analysis

Caption: Step-by-step workflow for LC-MS/MS analysis of nitrosamines.

Methodology
  • Standard and Sample Preparation

    • Diluent: Prepare a mixture of methanol (B129727) and water (e.g., 80:20 v/v).[13]

    • Stock Standards: Prepare individual stock solutions of each nitrosamine impurity (e.g., NDMA, NDEA, NEIPA, etc.) in methanol at a concentration of approximately 100 µg/mL.[19]

    • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to a final concentration suitable for system suitability and recovery studies (e.g., 3.0 ng/mL).[13][19]

    • Sample Preparation:

      • Accurately weigh a portion of crushed tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[15][19]

      • Add a defined volume of diluent (e.g., 2.0 mL) and mix using a vortex mixer for approximately 5 minutes.[13]

      • Sonicate the sample for 10-40 minutes to ensure complete extraction.[13][15]

      • Centrifuge the sample at approximately 4500 rpm for 15 minutes.[15][19]

      • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[13][15][19]

  • Instrumentation and Conditions

    • A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.[11][19]

    Table 1: Example LC-MS/MS Method Parameters

    Parameter Typical Condition
    HPLC Column Biphenyl or C18, e.g., 150 x 3.0 mm, 2.6 µm
    Mobile Phase A 0.1% Formic Acid in Water[19][20]
    Mobile Phase B 0.1% Formic Acid in Methanol[19][20]
    Flow Rate 0.4 - 0.6 mL/min[20][21]
    Column Temperature 30 - 40 °C[20][21]
    Injection Volume 3 - 20 µL[20][21]
    Ionization Source APCI or ESI, Positive Mode[15][21]
    Scan Type Multiple Reaction Monitoring (MRM)[12][21]

    | Source Temperature | 400 - 500 °C[20][21] |

Protocol 2: GC-MS/MS Method for Nitrosamines in Sartan Drug Substance

This protocol describes a general procedure for analyzing volatile nitrosamines in sartan drug substances.

Methodology
  • Standard and Sample Preparation

    • Solvent: Dichloromethane (DCM) is commonly used.

    • Internal Standard (ISTD) Solution: Prepare a solution of a deuterated internal standard, such as NDMA-d6, in DCM at a concentration of approximately 50 ng/mL.[16]

    • Sample Preparation:

      • Accurately weigh 500 mg of the sartan drug substance into a 15 mL glass centrifuge tube.[16]

      • Add 5 mL of the internal standard solution.[16]

      • Vortex the sample for 1 minute, then centrifuge at 4,000 rpm for 5 minutes.[16]

      • The supernatant is carefully transferred to a GC vial for analysis.

  • Instrumentation and Conditions

    • A gas chromatograph coupled to a triple quadrupole mass spectrometer is used.[16][17]

    Table 2: Example GC-MS/MS Method Parameters

    Parameter Typical Condition
    GC Column e.g., Agilent VF-WAXms or SH-RxiTM-624Sil MS
    Injection Mode Splitless[22]
    Injection Volume 2 µL[22]
    Carrier Gas Helium[22]
    Oven Program Example: Start at 38°C, ramp to 160°C, then to 200°C[22]
    Ionization Source Electron Ionization (EI)[22]
    Ion Source Temp. 230 °C[22]

    | Scan Type | Multiple Reaction Monitoring (MRM)[22] |

Method Validation Parameters (ICH Q2 R1)

A validated analytical method provides assurance that it is suitable for its intended purpose.[9][23] The core validation characteristics are defined by the ICH Q2(R1) guideline.[8][24]

Validation_Parameters Validation Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range Limit Detection & Quantitation Limits (LOD/LOQ) Validation->Limit Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Parameters and Data

The following tables summarize the purpose of each validation parameter and provide typical performance data from published methods.

Table 3: Summary of Method Validation Parameters & Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the target analyte, free from interference from matrix components, impurities, or other compounds.[8] Peak purity, resolution > 2 between adjacent peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[25] Correlation coefficient (r²) ≥ 0.99.[26]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. Defined by linearity studies.
Accuracy The closeness of test results to the true value, often assessed by recovery of a spiked analyte.[24] Recovery typically within 70-130% for impurities at trace levels.[27]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[25] Relative Standard Deviation (%RSD) ≤ 15-20%.[28]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25] Signal-to-Noise (S/N) ratio ≥ 10.[16]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-Noise (S/N) ratio of ~3.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).[8] | System suitability parameters remain within defined limits. |

Table 4: Typical Performance Data for a Validated LC-MS/MS Method for NDMA

Parameter Result
Drug Matrix Ranitidine[14][29]
Linearity Range 3 - 100 ng/mL[29]
Correlation Coefficient (r²) > 0.999[14][29]
LOQ 0.033 ppm (relative to 30 mg/mL sample)[28]
Accuracy (% Recovery) Within 80-120%

| Precision (%RSD) | < 15%[14] |

Table 5: Typical Performance Data for a Validated GC-MS/MS Method for Multiple Nitrosamines

Parameter Result
Drug Matrix Sartans[16][17]
Linearity Range 2.5 - 100 ng/mL[22]
Correlation Coefficient (r²) > 0.997[16]
LOQ S/N ratio of 10 achieved at < 0.002 ppm[16]
Accuracy (% Recovery) 80 - 120%[16]

| Precision (%RSD) | < 8% for long-term repeatability[16] |

References

Application Notes and Protocols: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability assessment of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 solutions. The information is compiled from best practices for handling and analyzing nitrosamine (B1359907) compounds.

Introduction

This compound is a deuterated analog of N-Nitrosodiisononylamine. Isotopically labeled standards are crucial for the accurate quantification of their unlabeled counterparts in various matrices, which is of significant concern for nitrosamine impurities in the pharmaceutical industry. The stability of these reference standards in solution is critical for accurate analytical measurements, as degradation can lead to the underestimation of the target analyte, thereby compromising the quality and safety of pharmaceutical products.[1] This document outlines generalized procedures for the preparation and stability evaluation of this compound solutions.

Solution Preparation

The preparation of this compound solutions requires careful handling due to the potential toxicity of nitrosamines. All procedures should be performed in a well-ventilated laboratory, preferably within a fume hood, and appropriate personal protective equipment (PPE) should be worn.

2.1. Materials and Reagents

Material/ReagentSpecification
This compoundNeat material
SolventHigh-purity methanol (B129727) or acetonitrile
Volumetric flasksClass A
PipettesCalibrated
Analytical balanceReadable to at least 0.1 mg
VialsAmber glass, with PTFE-lined caps

2.2. Protocol for Preparation of Stock and Working Solutions

A primary stock solution can be used to prepare working solutions of lower concentrations.[2]

2.2.1. Stock Solution (e.g., 1000 µg/mL)

  • Allow the vial of neat this compound to equilibrate to room temperature before opening.

  • Accurately weigh a suitable amount of the neat material (e.g., 10 mg) using an analytical balance.

  • Quantitatively transfer the weighed material to a Class A volumetric flask (e.g., 10 mL).

  • Dissolve the material in a small amount of the chosen solvent (e.g., methanol).

  • Once fully dissolved, bring the solution to the final volume with the solvent.

  • Stopper the flask and mix thoroughly by inverting it several times.

  • Transfer the stock solution to an amber glass vial for storage.

2.2.2. Working Solutions (e.g., 1 µg/mL and 10 µg/mL)

  • Prepare working solutions by diluting the stock solution.

  • For a 10 µg/mL working solution, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.

  • For a 1 µg/mL working solution, pipette 10 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask or 100 µL of the 10 µg/mL working solution into a 1 mL volumetric flask and dilute to volume.

  • Dispense aliquots of each working solution into amber glass vials, ensuring minimal headspace.[1]

2.3. Experimental Workflow for Solution Preparation

G Diagram 1: Workflow for Solution Preparation cluster_prep Preparation of this compound Solution start Start: Obtain Neat Material weigh Accurately weigh neat material start->weigh dissolve Dissolve in high-purity solvent weigh->dissolve dilute_stock Dilute to final volume for stock solution dissolve->dilute_stock store_stock Store stock solution in amber vial at 2-8°C dilute_stock->store_stock prepare_working Prepare working solutions by dilution store_stock->prepare_working store_working Store working solutions in amber vials at 2-8°C prepare_working->store_working end_prep End: Solutions ready for use store_working->end_prep

Caption: Workflow for preparing stock and working solutions.

Solution Stability

The stability of N-nitrosoamine solutions can be influenced by factors such as temperature, light, and pH. N-nitrosamines are known to be sensitive to UV light.[3] For analogous compounds like N-Nitrosodiethylamine-d4, it is recommended to store solutions at refrigerated temperatures (2-8°C) and protected from light to minimize potential degradation.[1]

3.1. Recommended Storage Conditions

ParameterRecommendation
Temperature2-8°C[4]
LightProtect from light (use amber vials)[1]
ContainerTightly sealed to prevent solvent evaporation

3.2. Protocol for Stability Study

A long-term stability study should be conducted to determine the shelf life of the prepared solutions.

  • Prepare a sufficient quantity of the solution at the desired concentration.

  • Dispense aliquots into multiple amber glass vials and seal them.

  • Store the vials under the recommended storage conditions (2-8°C, protected from light).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial for analysis.

  • Analyze the concentration of this compound in the solution using a validated analytical method (e.g., LC-MS).

  • Compare the results to the initial concentration to determine the extent of degradation.

3.3. Experimental Workflow for Stability Testing

G Diagram 2: Workflow for Stability Assessment cluster_stability Stability Assessment of this compound Solution start_stability Start: Prepare fresh solution aliquot Aliquot solution into multiple amber vials start_stability->aliquot store Store vials at 2-8°C, protected from light aliquot->store timepoint Analyze at pre-defined time points (T=0, 1, 3, 6... months) store->timepoint analyze Analyze concentration using a validated method (e.g., LC-MS) timepoint->analyze compare Compare concentration to initial value analyze->compare determine_stability Determine degradation and establish shelf life compare->determine_stability end_stability End: Stability profile established determine_stability->end_stability

Caption: Workflow for assessing the long-term stability of the solution.

Analytical Considerations

A selective and robust analytical method is essential for both the initial concentration verification and the stability study. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is a suitable technique for the analysis of nitrosamines.[5]

4.1. Example LC-MS Conditions

While specific parameters need to be optimized for this compound, the following provides a general starting point based on methods for other nitrosamines:[2]

ParameterExample Condition
LC System UHPLC
ColumnC18 stationary phase (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BMethanol + 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume1-10 µL
MS System High-Resolution Mass Spectrometer (e.g., Q Exactive)
Ionization ModePositive Electrospray Ionization (ESI+)
Scan ModeFull Scan or Parallel Reaction Monitoring (PRM)

Safety Precautions

N-nitroso compounds are potential carcinogens and should be handled with care.[3]

  • Engineering Controls : Work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Personal Protective Equipment (PPE) : Wear appropriate gloves, a lab coat, and eye protection.

  • Handling : Avoid inhalation, ingestion, and skin contact. Do not eat, drink, or smoke when handling the product.[6]

  • Disposal : Dispose of waste according to local, state, and federal regulations.

General Signaling Pathway for N-Nitrosamines

While a specific signaling pathway for this compound is not defined in the literature, N-nitrosamines as a class are known to be genotoxic carcinogens. Their carcinogenic effects are generally attributed to their metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA. This DNA damage, if not repaired, can lead to mutations and the initiation of cancer.

G Diagram 3: Generalized N-Nitrosamine Metabolic Activation cluster_pathway Generalized Metabolic Activation of N-Nitrosamines nitrosamine N-Nitrosamine cyp450 Metabolic Activation (Cytochrome P450) nitrosamine->cyp450 reactive_intermediate Reactive Electrophilic Intermediate cyp450->reactive_intermediate dna_adducts DNA Alkylation (Adduct Formation) reactive_intermediate->dna_adducts mutation Mutations dna_adducts->mutation cancer Cancer Initiation mutation->cancer

Caption: Generalized metabolic pathway leading to N-nitrosamine carcinogenicity.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects during the LC-MS/MS analysis of nitrosamine (B1359907) impurities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of nitrosamines?

A1: Matrix effects are the alteration of the ionization efficiency of nitrosamine analytes by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2]

Q2: What causes matrix effects?

A2: Matrix effects primarily arise from competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's source.[3] Compounds with high mass, polarity, and basicity are common culprits.[4] In pharmaceutical analysis, active pharmaceutical ingredients (APIs), excipients, and formulation components can all contribute to matrix effects.[5]

Q3: What are the common signs that my nitrosamine analysis is affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different sample preparations.

  • Inaccurate quantification, with recovery values significantly deviating from 100%.

  • Non-linear calibration curves when using standards prepared in a neat solvent.

  • A significant difference in the analyte's peak area when comparing a standard in pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).[6]

Q4: How can I quantitatively assess the extent of matrix effects?

A4: The post-extraction spike method is a widely accepted "golden standard" for the quantitative assessment of matrix effects.[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte at the same concentration in a neat solvent. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[6]

Q5: What is the best way to compensate for matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest and will be affected by the matrix in the same way, thus providing accurate correction. If a SIL-IS is not available, a structural analog can be used, though it may not compensate as effectively.

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for the target nitrosamine.
  • Possible Cause: Ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Modify the LC method to separate the nitrosamine from interfering matrix components. This can involve adjusting the gradient profile, trying a different column chemistry (e.g., C18, phenyl-hexyl), or reducing the flow rate.[3]

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure to remove matrix interferences before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[5]

    • Switch Ionization Technique: If using Electrospray Ionization (ESI), which is prone to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if it is compatible with your analyte.[3][8]

    • Dilute the Sample: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract. However, this may compromise the limit of detection (LOD) and limit of quantitation (LOQ).[8]

Issue 2: Inconsistent and irreproducible quantitative results for the same sample.
  • Possible Cause: Variable matrix effects between different sample preparations or injections. This can be due to inconsistencies in the sample preparation process or variations in the matrix composition between different sample lots.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of your samples.[3] This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples, improving accuracy.

    • Method of Standard Additions: For a limited number of samples or when a blank matrix is unavailable, the method of standard additions can be used to accurately quantify the analyte by accounting for the matrix effect in each individual sample.[9]

    • Automate Sample Preparation: Utilize automated sample preparation systems to improve the consistency and reproducibility of the extraction process.

Data Presentation

Table 1: Matrix Effects for Common Nitrosamines in a Sartan Drug Product Matrix

NitrosamineMatrix Effect (%)Predominant Effect
N-Nitrosodimethylamine (NDMA)75Suppression
N-Nitrosodiethylamine (NDEA)82Suppression
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)91Minor Suppression
N-Nitrosodiisopropylamine (NDIPA)68Suppression
N-Nitrosoethylisopropylamine (NEIPA)79Suppression

Note: Data is illustrative and can vary based on the specific drug product formulation, sample preparation method, and LC-MS/MS conditions.

Table 2: Recovery of Nitrosamines from a Metformin Drug Product Matrix using different Sample Preparation Techniques

NitrosamineProtein Precipitation (%)Liquid-Liquid Extraction (%)Solid-Phase Extraction (%)
NDMA658595
NDEA728897
N-Nitrosomorpholine (NMOR)688293
N-Nitrosopiperidine (NPIP)759098

Note: Data is illustrative and highlights the importance of selecting an appropriate sample preparation technique to minimize matrix effects and improve recovery.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extract:

    • Weigh an appropriate amount of the drug product placebo (containing all excipients without the API).

    • Extract the placebo using the same sample preparation procedure developed for the nitrosamine analysis.

    • After the final extraction step, evaporate the solvent to dryness and reconstitute the residue in a known volume of mobile phase. This is your blank matrix extract.

  • Prepare Two Sets of Samples:

    • Set A (Post-Spike Sample): Spike a known amount of the nitrosamine standard solution into the blank matrix extract to achieve a final concentration within the calibration range.

    • Set B (Neat Solution Standard): Prepare a standard solution of the same nitrosamine in the mobile phase at the exact same final concentration as Set A.

  • LC-MS/MS Analysis:

    • Inject both Set A and Set B into the LC-MS/MS system and acquire the data under the same conditions.

  • Calculate Matrix Effect:

    • Determine the peak area of the nitrosamine in both the post-spike sample (AreaMatrix) and the neat solution standard (AreaSolvent).

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (AreaMatrix / AreaSolvent) x 100

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Accurately weigh the drug product sample and dissolve it in an appropriate solvent (e.g., methanol (B129727)/water).[10]

    • If the sample contains solid particulates, centrifuge and filter the supernatant.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge based on the properties of the nitrosamines and the sample matrix (e.g., a polymeric reversed-phase sorbent).

    • Condition the cartridge by passing methanol followed by water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences and salts.

  • Elution:

    • Elute the retained nitrosamines from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate Nitrosamine Quantification check_is Verify Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok fix_is Address IS Issues: - Consistent Spiking - Stability Check is_ok->fix_is No eval_me Evaluate Matrix Effect (Post-Extraction Spike) is_ok->eval_me Yes fix_is->check_is me_present Matrix Effect Present? eval_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_chrom Optimize Chromatography: - Gradient Profile - Column Chemistry me_present->optimize_chrom Yes improve_sp Improve Sample Prep: - SPE, LLE - Dilution optimize_chrom->improve_sp use_mmc Use Matrix-Matched Calibrants or Standard Addition improve_sp->use_mmc re_eval Re-evaluate Matrix Effect use_mmc->re_eval

Caption: Troubleshooting workflow for matrix effects in nitrosamine analysis.

Post_Extraction_Spike_Workflow Post-Extraction Spike Experimental Workflow start Start extract_blank Extract Blank Matrix start->extract_blank prepare_neat Prepare Neat Standard Solution start->prepare_neat spike_matrix Spike Nitrosamine into Blank Matrix Extract extract_blank->spike_matrix analyze_neat Analyze Neat Standard by LC-MS/MS prepare_neat->analyze_neat analyze_spiked Analyze Spiked Matrix by LC-MS/MS spike_matrix->analyze_spiked get_area_neat Obtain Peak Area (Solvent) analyze_neat->get_area_neat get_area_spiked Obtain Peak Area (Matrix) analyze_spiked->get_area_spiked calculate_me Calculate Matrix Effect (%) get_area_neat->calculate_me get_area_spiked->calculate_me end End calculate_me->end

Caption: Experimental workflow for the post-extraction spike method.

References

"improving sensitivity for trace level nitrosamine detection"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace-level nitrosamine (B1359907) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of detecting nitrosamines at ultra-low levels.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for trace-level nitrosamine detection?

Achieving the required low limits of detection (LOD) and quantification (LOQ) for trace-level nitrosamine analysis is a significant challenge due to several factors:

  • Low Analyte Concentration: Nitrosamines are often present at parts-per-billion (ppb) levels, demanding highly sensitive analytical instrumentation.[1][2]

  • Matrix Effects: Complex sample matrices, such as active pharmaceutical ingredients (APIs) and various excipients, can interfere with the ionization of nitrosamines, leading to ion suppression or enhancement and inaccurate quantification.[3]

  • Background Noise and Contamination: Ubiquitous sources of nitrosamines in the laboratory environment, including solvents, glassware, and plasticware, can lead to high background noise and false-positive results.[3][4] The analysis of low molecular weight analytes is particularly susceptible to chemical interference.[4]

  • Analyte Stability: Some nitrosamines are sensitive to light and heat, which can cause degradation during sample preparation and analysis.[3][5]

  • Limited Fragmentation: The low molecular weight of some nitrosamines presents challenges in finding optimal fragmentation pathways for MS/MS analysis.[6]

Q2: Which analytical techniques are most suitable for trace-level nitrosamine analysis?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most widely used and recommended techniques for the quantification of trace-level nitrosamines due to their high sensitivity and selectivity.[3][7][8][9]

  • LC-MS/MS: This is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[7][10][11] Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) as it can provide improved sensitivity and is less prone to matrix effects for nitrosamine analysis.[4][12]

  • GC-MS/MS: This technique is preferred for the analysis of volatile nitrosamines.[7][8][11] Headspace sampling can be a convenient method as it often requires minimal sample preparation.[5][13]

High-Resolution Mass Spectrometry (HRMS) is also employed to increase confidence in identification and reduce the risk of false positives, especially in complex matrices.[3][14]

Q3: How can I minimize background noise in my LC-MS/MS analysis?

Minimizing background noise is critical for achieving optimal signal-to-noise (S/N) ratios and low detection limits.[4] Strategies to mitigate background noise include:

  • Use of High-Purity Solvents: Employing LC-MS grade solvents and additives is crucial to avoid introducing additional noise to the target MRM background.[4]

  • Optimization of MS Parameters:

    • Cone Gas Flow Rate: Increasing the cone gas flow can help reduce interfering ions, which can improve ionization efficiency and increase the S/N ratio.[4]

    • Cone Voltage: While primarily used to optimize analyte sensitivity, adjusting the cone voltage can also improve the S/N in noise-affected MRM transitions.[4]

    • Curtain Gas: Optimizing the curtain gas pressure can significantly reduce background noise by preventing contamination from entering the mass spectrometer.[6]

  • System Cleanliness: Regularly cleaning the LC-MS/MS system is essential to prevent contamination buildup that can contribute to background noise.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during trace-level nitrosamine analysis.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Sample solvent mismatch with the mobile phase. 2. Column contamination or degradation. 3. Sub-optimal mobile phase pH.1. Ensure the sample solvent composition is as close as possible to the initial mobile phase. 2. Use a guard column and/or wash the analytical column. If the issue persists, replace the column.[3] 3. Optimize the mobile phase pH to ensure the analyte is in a single ionic form.[3]
Low Signal Intensity / Poor Sensitivity 1. Sub-optimal ionization source parameters (e.g., temperature, gas flows). 2. Inefficient fragmentation in MS/MS. 3. Matrix-induced ion suppression. 4. Low recovery during sample preparation.1. Optimize ion source parameters (e.g., nebulizer gas, drying gas, capillary voltage, source temperature). 2. Re-optimize the precursor and product ion selection and collision energy for the specific nitrosamine.[3] 3. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] Dilute the sample if the concentration of the matrix is high. 4. Evaluate and optimize the extraction solvent and technique to improve recovery. Use an isotopically labeled internal standard to correct for recovery variations.[3]
High Background Noise 1. Contaminated solvents, reagents, or glassware. 2. Carryover from previous injections. 3. Sub-optimal MS parameters.1. Use high-purity, LC-MS grade solvents and new glassware.[4] 2. Implement a robust needle and column wash method between injections. 3. Optimize cone gas flow and curtain gas pressure to reduce interfering ions.[4][6]
Inconsistent Results / Poor Reproducibility 1. Inconsistent sample preparation. 2. Analyte instability in prepared samples. 3. Fluctuations in instrument performance. 4. Inconsistent injection volume.1. Use an internal standard (preferably isotopically labeled) to account for variability in sample preparation.[3] 2. Protect samples from light and heat and analyze them as soon as possible after preparation.[3][5] 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance.[3] 4. Check the autosampler syringe for air bubbles and ensure it is functioning correctly.[3]
Analyte Degradation in GC Inlet 1. High inlet temperature. 2. Active sites in the inlet liner or column.1. Optimize the inlet temperature to ensure volatilization without causing degradation.[3] 2. Use a deactivated inlet liner and perform regular maintenance. Consider using a guard column.[3]

Quantitative Data Summary

The following tables summarize the Limits of Detection (LOD) and Quantification (LOQ) for various nitrosamines using different analytical methods as reported in the literature. These values can serve as a benchmark for method development and validation.

Table 1: LOD and LOQ for Nitrosamines by LC-MS/MS

NitrosamineLOD (ppm)LOQ (ppm)MethodReference
NDMA0.003 - 0.010.05LC-HRMS[15]
NDEA0.003 - 0.010.05LC-HRMS[15]
NEIPA0.003 - 0.010.05LC-HRMS[15]
NDIPA0.003 - 0.010.05LC-HRMS[15]
NDBA0.003 - 0.010.05LC-HRMS[15]
NMBA0.003 - 0.010.05LC-HRMS[15]
4-Methyl-1-nitrosopiperazin (MNP)0.00670.013LC-MS/MS[15]
Nitroso-Varenicline impurity-0.5LC-MS/MS[16]
Nitrosamine impurity A-0.4LC-MS/MS[16]
N-nitrosopropanol-0.005LC-MS/MS[17]

Table 2: LOD and LOQ for Nitrosamines by GC-MS and GC-MS/MS

NitrosamineLOD (ppm)LOQ (ppm)MethodReference
NDMA0.010.05GC/MS Headspace[13]
NDEA0.010.05GC/MS Headspace[13]
NEIPA-0.05GC/MS Headspace[13]
NDMA< 0.5-GC-MS[18]
NDEA< 0.5-GC-MS[18]
Various (13 impurities)0.05 - 2 ppb1 - 10 ppbGC/MS/MS[19]

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Nitrosamine Analysis from an Aqueous Matrix

This protocol provides a general procedure for extracting nitrosamines from a liquid sample, such as a dissolved drug product. This is a conceptual procedure and must be fully validated by the user.

  • Sample Preparation: Accurately transfer a known volume (e.g., 1.0 mL) of the sample solution into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of an internal standard solution (preferably an isotopically labeled nitrosamine) to the sample.

  • Extraction: Add 5.0 mL of dichloromethane (B109758) to the tube.

  • Mixing: Vortex the mixture for 2 minutes to facilitate the extraction of the nitrosamines into the organic layer.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a Pasteur pipette.

  • Concentration: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis or an appropriate solvent for GC-MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Nitrosamine Analysis

This protocol outlines a general SPE procedure for cleaning up and concentrating nitrosamines from a sample matrix. This is a conceptual procedure and must be fully validated by the user.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing a specific volume of methanol (B129727) followed by water through it.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the retained nitrosamines from the cartridge using a small volume of a strong solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Drug Product / API dissolution Dissolution / Dilution sample->dissolution extraction Extraction (LLE/SPE) dissolution->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution chromatography LC or GC Separation reconstitution->chromatography ms MS/MS Detection chromatography->ms data Data Acquisition & Processing ms->data quantification Quantification & Reporting data->quantification

A generalized workflow for trace-level nitrosamine analysis.

troubleshooting_logic start Poor Sensitivity Detected check_ms Optimize MS Parameters? (Source, Collision Energy) start->check_ms check_sample_prep Review Sample Prep? (Extraction, Cleanup) check_ms->check_sample_prep No Improvement solution_ms Improved S/N Ratio check_ms->solution_ms Yes check_chromatography Evaluate Chromatography? (Peak Shape, Retention) check_sample_prep->check_chromatography No Improvement solution_prep Increased Analyte Recovery check_sample_prep->solution_prep Yes solution_chroma Reduced Matrix Effects check_chromatography->solution_chroma Yes

A logical troubleshooting flow for poor sensitivity issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Nitrosamine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with peak shape in nitrosamine (B1359907) analysis. Below are frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues and streamline your experimental workflow.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the common causes of poor peak shape in nitrosamine chromatography?

Poor peak shape is a frequent issue that can significantly compromise the resolution, accuracy, and precision of nitrosamine analysis.[1] The most common problems observed are peak tailing, peak fronting, split peaks, and broad peaks.[1] These issues can arise from a variety of factors, including chemical interactions within the analytical column, problems with the chromatographic system itself, or suboptimal method parameters.[1]

Q2: My nitrosamine peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, characterized by an asymmetrical peak where the latter half is broader than the front half, is a prevalent problem in nitrosamine chromatography.[1]

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Nitrosamines, particularly those with basic properties, can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2 and 4) can protonate the silanol groups, which minimizes these unwanted secondary interactions.[1] The use of a buffered mobile phase is critical for maintaining a consistent and stable pH throughout the analysis.[1]

    • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates the majority of residual silanol groups, thereby reducing the potential for secondary interactions.[1]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak tailing.[1][2][3]

    • Solution: Reduce the sample concentration or the injection volume.[3][4] If the peak shape improves upon dilution, the original injection was overloaded.[1]

  • Column Degradation: Over time, the stationary phase can degrade, creating active sites that contribute to peak tailing.[1][5]

    • Solution: If other troubleshooting steps fail, it may be necessary to replace the column.[2]

  • Metal Interactions: Some analytes can interact with metal components within the HPLC system, such as stainless-steel tubing and frits, causing tailing.[4]

    • Solution: Employing bio-inert or PEEK tubing and column hardware can mitigate these interactions.[5] System passivation with an acidic solution may also be effective.[5]

Q3: I'm observing peak fronting. What could be the issue?

Peak fronting, where the initial part of the peak is less steep than the trailing edge, is often associated with specific analytical conditions.[5][6]

Possible Causes & Solutions:

  • Column Overload (especially in GC): This is a primary cause of peak fronting in gas chromatography.[5]

    • Solution: Decrease the amount of sample introduced to the column by diluting the sample, reducing the injection volume, or increasing the split ratio.[5]

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread, leading to fronting.[4][5]

    • Solution: Match the sample solvent to the mobile phase composition as closely as possible.[1]

  • Improper Column Installation: An incorrectly installed column can create disturbances in the flow path, resulting in peak distortion.[5]

    • Solution: Carefully reinstall the column according to the manufacturer's guidelines.[5]

Q4: My nitrosamine peak is split or has a shoulder. How can I troubleshoot this?

Split peaks or shoulders can be indicative of several underlying issues, from physical blockages to chemical phenomena.[1]

Possible Causes & Solutions:

  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system components can accumulate on the column's inlet frit, distorting the sample flow and causing split peaks.[1][7] This will typically affect all peaks in the chromatogram.[1][7]

    • Solution: Reverse the column and flush it to a waste container. If the problem persists, the frit or the entire column may need to be replaced.[1]

  • Column Void: A void or channel can form in the packing material at the head of the column.[1]

    • Solution: A column with a significant void generally needs to be replaced.[1]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak splitting, particularly for early-eluting peaks.[1]

    • Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[1]

  • Co-eluting Impurity: The shoulder or split may actually be a closely eluting impurity rather than a distortion of the main peak.[1]

    • Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve chromatographic resolution.[1]

  • Presence of Rotamers (E/Z Isomers): Some nitrosamines can exist as rotational isomers (rotamers) that may be separated under certain chromatographic conditions, resulting in two distinct peaks or a split peak.[8][9] This phenomenon is sensitive to mobile phase pH and temperature.[1][9]

    • Solution: Modifying the column temperature or the pH of the mobile phase may help to either merge the peaks into a single sharp peak or achieve baseline separation of the isomers.[1]

Data Presentation: Optimizing Chromatographic Conditions

The following tables summarize key parameters that can be adjusted to improve peak shape in nitrosamine analysis.

Table 1: Mobile Phase and Column Selection

ParameterRecommendationRationale
Column Chemistry Biphenyl, Pentafluorophenyl (PFP), or other polar-modified phases.[10][11]These stationary phases can offer better retention and peak shape for polar nitrosamines compared to standard C18 columns.[10][11][12]
Mobile Phase pH Acidic (pH 2-4) with a buffer.[1]Minimizes secondary interactions with residual silanol groups, reducing peak tailing for basic nitrosamines.[1]
Mobile Phase Additives 0.1% Formic Acid is commonly used.[11]Acts as a buffer and can improve peak shape and ionization efficiency in LC-MS.
Sample Diluent Match to the initial mobile phase composition.[1][10]Prevents peak distortion caused by solvent incompatibility. Using water as a diluent is ideal when possible.[10]

Table 2: LC-MS/MS Method Parameters

ParameterTypical Value/RangeImpact on Peak Shape and Sensitivity
Injection Volume 1-10 µL[5][13]Larger volumes can increase sensitivity but also risk column overload and peak distortion.[5][13]
Flow Rate 0.3-0.5 mL/min (for 2.1-4.6 mm ID columns)Should be optimized for the specific column dimensions to ensure maximum efficiency.[1]
Column Temperature 30-40 °CCan affect the viscosity of the mobile phase and the kinetics of isomer interconversion, influencing peak shape.[1]
Ionization Source APCI or ESI[10][11]Atmospheric Pressure Chemical Ionization (APCI) can improve sensitivity for some nitrosamines.[11]

Experimental Protocols

Representative LC-MS/MS Method for Nitrosamine Analysis

This protocol provides a general framework and may require optimization for specific nitrosamines and sample matrices.

  • Chromatographic System: A UHPLC system coupled to a tandem quadrupole mass spectrometer.[5]

  • Column: A column with a polar-modified stationary phase, such as a Biphenyl or PFP phase (e.g., 100 x 2.1 mm, 2.6 µm).[10][11]

  • Mobile Phase:

    • A: 0.1% Formic acid in water[11]

    • B: 0.1% Formic acid in methanol[11]

  • Gradient: A suitable gradient program should be developed to separate the target nitrosamines from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL[5]

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor/product ion transitions for each target nitrosamine.[5]

Sample Preparation Protocol for Drug Products

Sample preparation is crucial to minimize matrix effects and prevent issues like column frit blockage.[10][14]

  • Dissolution: Dissolve a known amount of the drug substance or product in a suitable solvent. Ideally, water is used as the diluent.[10] For formulations that form gels in water, an organic diluent like methanol (B129727) may be necessary.[10]

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the nitrosamines and remove interferences.[14][15]

  • Centrifugation: Centrifuge the sample solution to pellet any insoluble excipients.[10][16]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF) to remove fine particulates before injection.[16][17]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing common peak shape problems.

G start Poor Peak Shape Observed q1 Affects All Peaks? start->q1 sys_issue System-wide Issue Likely q1->sys_issue Yes chem_issue Chemical or Analyte-Specific Issue q1->chem_issue No frit Check for Blocked Frit sys_issue->frit void Check for Column Void frit->void install Verify Column Installation void->install q2 Peak Shape? chem_issue->q2 tailing Tailing q2->tailing Tailing fronting Fronting q2->fronting Fronting split Split/Shoulder q2->split Split/ Shoulder tail_sol Adjust pH (acidic) Use End-capped Column Reduce Sample Mass tailing->tail_sol front_sol Reduce Sample Mass/Volume Match Sample Solvent to Mobile Phase fronting->front_sol split_sol Match Sample Solvent Check for Co-elution Consider Isomers (Temp/pH) split->split_sol

Caption: A logical workflow for diagnosing poor peak shapes.

G start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation start->cause3 cause4 Metal Interactions start->cause4 sol1a Lower Mobile Phase pH (e.g., 2-4 with buffer) cause1->sol1a sol1b Use End-Capped Column cause1->sol1b sol2 Reduce Sample Concentration or Injection Volume cause2->sol2 sol3 Flush with Strong Solvent Replace Column cause3->sol3 sol4 Use PEEK or Bio-Inert System Components cause4->sol4

References

Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization of Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of nitrosamines by Electrospray Ionization-Mass Spectrometry (ESI-MS).

Troubleshooting Guides and FAQs

Q1: What is ion suppression and why is it a problem in nitrosamine (B1359907) analysis?

Ion suppression is a matrix effect that occurs in electrospray ionization (ESI), where the ionization efficiency of the target nitrosamine analytes is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Given that nitrosamines are often analyzed at trace levels, mitigating ion suppression is critical for reliable quantification.[1][3]

Q2: How can I determine if ion suppression is affecting my nitrosamine analysis?

A common method to detect ion suppression is to compare the signal response of a nitrosamine standard in a clean solvent (neat solution) to its response in a sample matrix where the analyte has been spiked post-extraction.[4] A significantly lower signal in the matrix-spiked sample indicates the presence of ion suppression.[4]

Q3: What are the primary causes of ion suppression in ESI?

Ion suppression in ESI can be caused by several factors, including:

  • High concentrations of co-eluting matrix components: These can be excipients from a drug product, or endogenous substances in biological samples.[5][6]

  • Competition for ionization: If matrix components have a higher proton affinity or are present at much higher concentrations, they can preferentially ionize over the target nitrosamines.[7][8]

  • Changes in droplet properties: Non-volatile salts and other matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase analyte ions.[2][4]

  • Mobile phase additives: While often necessary for chromatography, some additives like trifluoroacetic acid (TFA) can cause ion suppression.[4][8]

Q4: What are the main strategies to minimize ion suppression?

There are three primary approaches to mitigate ion suppression in nitrosamine analysis:

  • Sample Preparation: Implementing effective sample cleanup procedures to remove interfering matrix components before LC-MS analysis.[3][9]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the nitrosamine analytes from the majority of the matrix components.[1][10]

  • Mass Spectrometry and Ionization Source Optimization: Adjusting MS parameters and considering alternative ionization techniques.[1][9]

A logical workflow for addressing ion suppression is illustrated below:

A Problem: Suspected Ion Suppression (Low Signal, Poor Reproducibility) B Step 1: Diagnosis Post-Extraction Spike Experiment A->B C Ion Suppression Confirmed B->C D Step 2: Mitigation Strategy Selection C->D E Sample Preparation Optimization (SPE, LLE, Filtration) D->E F Chromatographic Optimization (Gradient, Column, Flow Rate) D->F G MS & Ion Source Optimization (Source Parameters, APCI) D->G H Step 3: Method Re-evaluation E->H F->H G->H I Ion Suppression Minimized (Acceptable Signal & Reproducibility) H->I

Caption: Troubleshooting workflow for ion suppression.

In-depth Troubleshooting

Sample Preparation Techniques

Q5: What sample preparation techniques are effective for reducing matrix effects in nitrosamine analysis?

Effective sample preparation is a critical first step.[3] Some recommended techniques include:

  • Solid-Phase Extraction (SPE): A highly effective technique for removing interfering matrix components and concentrating the target nitrosamines.[11]

  • Liquid-Liquid Extraction (LLE): Can be used to isolate nitrosamines from complex matrices based on their solubility.

  • Simple Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.

  • Filtration and Centrifugation: Useful for removing insoluble materials from the sample.[12]

The choice of technique will depend on the specific sample matrix and the physicochemical properties of the nitrosamines being analyzed.[12]

Experimental Protocol: Generic Solid-Phase Extraction (SPE) for Nitrosamines

  • Sample Pre-treatment: Dilute the sample with an appropriate solvent (e.g., water) and adjust the pH if necessary.[12]

  • Column Conditioning: Condition the SPE cartridge with a sequence of solvents, typically methanol (B129727) followed by water, to activate the stationary phase.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining the nitrosamines.

  • Elution: Elute the nitrosamines from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Chromatographic Optimization

Q6: How can I optimize my LC method to reduce ion suppression?

Optimizing chromatographic separation is a powerful strategy to ensure that the nitrosamines elute in a region of the chromatogram that is free from interfering matrix components.[1][4] Key parameters to adjust include:

  • Mobile Phase Gradient: Modify the gradient profile to improve the resolution between the nitrosamines and matrix components.[1]

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.[1]

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and lessen the impact of the matrix.[1][4]

  • Diverter Valve: Use a diverter valve to direct the highly concentrated, early-eluting matrix components to waste, preventing them from entering the mass spectrometer source.[10]

cluster_LC LC System cluster_MS MS System Pump LC Pump Injector Autosampler Pump->Injector Column HPLC Column Injector->Column Diverter Diverter Valve Column->Diverter Source ESI Source Detector Mass Analyzer Source->Detector Diverter->Source Analyte Elution Window Waste Waste Diverter->Waste Matrix Elution Window

Caption: Use of a diverter valve in an LC-MS system.

Mass Spectrometry and Ionization Source

Q7: Can changing the ionization source help in minimizing ion suppression?

Yes, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be an effective strategy. APCI is generally less susceptible to ion suppression from matrix effects compared to ESI.[1][2][7] While ESI is well-suited for polar molecules, APCI is often better for less polar compounds and can provide better results for low-molecular-weight nitrosamines.[10][12]

Q8: What is the role of internal standards in managing ion suppression?

The use of stable isotope-labeled internal standards (SIL-IS) is a highly recommended approach to compensate for, rather than eliminate, ion suppression.[7] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). These standards co-elute with the analyte and experience the same degree of ion suppression.[13] By monitoring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.[13]

Quantitative Data Summary

The following table summarizes the impact of different strategies on nitrosamine analysis, as reported in various studies.

StrategyNitrosamine(s)MatrixReported OutcomeReference
Sample Preparation
Solid-Phase Extraction9 NitrosaminesWastewaterRecoveries of 75-125% for six compounds, but lower for three due to strong matrix effects (up to 95% signal suppression).[14]
Chromatography
Optimized LC MethodN'-Nitrosonornicotine (NNN)Biological MatricesImproved separation from co-eluting matrix components is a powerful strategy to minimize ion suppression.[1]
Ionization Source
Comparison of ESI and APCI9 NitrosaminesArtificial SalivaAPCI showed 2-20 times higher sensitivity than ESI and was less susceptible to matrix interference.[15][16]
Internal Standards
Isotopically Labeled Internal StandardsGeneral NitrosaminesPharmaceutical ProductsThe ratio of the analyte to the isotopically labeled analogue is not affected by ion suppression, allowing for correct quantification.[13]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions and results may vary. It is essential to perform method validation for your specific application.

References

"addressing variability in nitrosamine recovery during sample prep"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address variability in nitrosamine recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or variable nitrosamine recovery during sample preparation?

A1: Low or variable recovery of nitrosamines is a frequent challenge in trace-level analysis. The primary causes include:

  • Matrix Effects: Complex sample matrices, such as those in pharmaceutical formulations, can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2][3][4][5][6]

  • Analyte Instability: Nitrosamines can be sensitive to light (photolysis) and may degrade during the sample preparation process, especially under certain pH and temperature conditions.[3][7][8]

  • Inefficient Extraction: The chosen extraction solvent and technique (e.g., LLE, SPE) may not be optimal for the specific nitrosamine and sample matrix, leading to incomplete extraction.[5][9]

  • Volatility of Nitrosamines: Some nitrosamines are volatile, and losses can occur during solvent evaporation or other concentration steps.[5]

  • In-situ Formation (Artifacts): The sample preparation process itself can sometimes create nitrosamines if precursors (amines and nitrosating agents) are present in the sample matrix and the conditions (e.g., acidic pH, heat) are favorable for nitrosation.[3][5][7][10]

Q2: How does pH affect nitrosamine recovery?

A2: The pH of the sample solution is a critical parameter that can significantly influence nitrosamine recovery in several ways:

  • Extraction Efficiency: The extraction efficiency of both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is often pH-dependent. For instance, the removal of some nitrosamine precursors by powdered activated carbon (PAC) was shown to be more effective under alkaline conditions in wastewater but declined at higher pH in lake water, indicating matrix dependency.[11][12] Generally, pHs between 3-5 are considered high-risk for nitrosamine formation, while pHs >7 are low-risk.[13]

  • Analyte Stability: The stability of nitrosamines can be pH-dependent. For example, the photodegradation rates of some nitrosamines decrease as the pH increases from 2 to 10.[8]

  • Artifact Formation: Acidic conditions can promote the formation of nitrosamines if precursors are present in the sample.[10][13][14][15] Therefore, controlling the pH during sample preparation is crucial to prevent the artificial inflation of nitrosamine levels.

Q3: What is the "matrix effect" and how can I mitigate it?

A3: The matrix effect refers to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3][4][5][6] This can lead to either suppression or enhancement of the analytical signal, causing inaccurate quantification.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Cleanup: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering matrix components.[4][5][16]

  • Chromatographic Separation: Optimizing the chromatographic method to separate the target nitrosamines from interfering matrix components is crucial.[3][17]

  • Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte can compensate for matrix effects, as they are affected in the same way as the target analyte.[3][18]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for the matrix effect.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection (LOD).

Q4: Can nitrosamines form during the sample preparation process itself? How can I prevent this?

A4: Yes, the artificial formation of nitrosamines during sample preparation is a significant concern that can lead to false-positive results.[3][5][7][10] This can occur when secondary or tertiary amines and nitrosating agents (like nitrites) are present in the sample and are subjected to conditions that promote nitrosation, such as acidic pH or heat.[7][10][14][15]

Prevention Strategies:

  • pH Control: Maintain a neutral or slightly basic pH during sample preparation to inhibit the formation of nitrous acid, a key nitrosating agent.[13][14]

  • Avoid High Temperatures: Heat can promote nitrosamine formation.[7] It is advisable to avoid or carefully control heating and sonication steps.[3][7]

  • Use of Scavengers: Adding inhibitors or "scavengers" like ascorbic acid (Vitamin C) or sulfamic acid to the sample can prevent nitrosation reactions from occurring.[3][10]

  • Minimize Sample Preparation Time: Reducing the time between sample preparation and analysis can minimize the opportunity for artifact formation.

Troubleshooting Guides

Issue 1: Low Nitrosamine Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction 1. Optimize Extraction Solvent: Test different solvents or solvent mixtures to improve the solubility and extraction of the target nitrosamines from the sample matrix.[3][9] 2. Adjust pH: Evaluate the effect of sample pH on extraction efficiency. Some nitrosamines are more efficiently extracted under specific pH conditions.[11][12][19] 3. Optimize Extraction Technique: For LLE, optimize parameters like solvent-to-sample ratio and mixing time. For SPE, evaluate different sorbent types, elution solvents, and sample loading conditions.[20][21]
Analyte Degradation 1. Protect from Light: Use amber vials and minimize exposure to direct light during sample preparation and storage, as nitrosamines can be susceptible to photolysis.[3][22] 2. Control Temperature: Avoid excessive heat during sample preparation steps like sonication or evaporation.[3][7]
Volatility Losses 1. Gentle Evaporation: If a concentration step is necessary, use a gentle stream of nitrogen at a controlled temperature. 2. Use of Keeper Solvents: Consider adding a high-boiling point, non-volatile solvent (a "keeper") to the sample before evaporation to minimize the loss of volatile nitrosamines.
Issue 2: High Variability in Recovery (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples and replicates. This includes volumes, times, and temperatures.[7] 2. Automate Sample Preparation: Where possible, use automated sample preparation systems to improve reproducibility.[22][23]
Matrix Heterogeneity 1. Thorough Homogenization: Ensure solid samples are thoroughly ground and homogenized before taking a subsample for analysis. 2. Increase Sample Size: A larger starting sample mass may provide a more representative sample and reduce variability.
Instrumental Variability 1. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for each analyte to correct for variations in injection volume and instrument response.[3][18] 2. System Suitability Tests: Perform regular system suitability tests to ensure the analytical instrument is performing consistently.
Issue 3: Suspected Artifactual Nitrosamine Formation
Potential Cause Troubleshooting Steps
Presence of Precursors and Favorable Conditions 1. pH Adjustment: Adjust the sample pH to neutral or slightly basic before any heating or prolonged storage steps.[13][14] 2. Add a Scavenger: Spike a duplicate sample with a nitrosation inhibitor like ascorbic acid or sulfamic acid. A significantly lower nitrosamine concentration in the spiked sample indicates artifact formation.[3][10] 3. Modify Extraction Conditions: Avoid using acidic conditions or high temperatures during extraction.[3][7][10]

Data on Nitrosamine Recovery

The following tables summarize quantitative data on nitrosamine recovery under different experimental conditions.

Table 1: Effect of pH on Nitrosamine Precursor Removal by Powdered Activated Carbon (PAC) [11][12]

pHNDMA Precursor Removal (%)NDEA Precursor Removal (%)
38389
7~60~75
8~60~75
113451
Initial NDMA FP = 198 ng/L, Initial NDEA FP = 106 ng/L; PAC dose = 20 mg/L

Table 2: Recovery of Spiked Nitrosamines from Drug Products using Automated Liquid-Liquid Extraction [23]

NitrosamineSpiked ConcentrationRecovery (%)
NDMA0.04 ppm112 (±4)
Data from analysis of Paracetamol and Valsartan tablets.

Table 3: Recovery of Nitrosamines in Metformin using an Optimized Sample Preparation Method [24]

NitrosamineRecovery at LOQ Level (%)Recovery at Specification Limit (%)
NDMA80-12080-120
NMO80-12080-120
NMBA80-12080-120
NDEA80-12080-120
NEIPA80-12080-120
NDIPA80-12080-120
NDPA80-12080-120
NMPA80-12080-120
NDBA80-12080-120

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Nitrosamines from a Liquid Sample
  • Conditioning: Condition the SPE cartridge (e.g., C18) with a suitable solvent (e.g., 5 mL of methanol) followed by equilibration with reagent water (e.g., 5 mL).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol (B129727) in water) to remove interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen to remove excess water.

  • Elution: Elute the nitrosamines with a strong organic solvent (e.g., 5 mL of methanol or dichloromethane).

  • Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).

Protocol 2: General Liquid-Liquid Extraction (LLE) for Nitrosamines from a Solid Drug Product
  • Sample Weighing: Accurately weigh a homogenized portion of the drug product.

  • Dissolution/Dispersion: Dissolve or disperse the sample in an appropriate aqueous buffer. If artifact formation is a concern, consider using a buffer with a pH > 7 and adding a scavenger like ascorbic acid.

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane) to the aqueous sample solution in a separatory funnel.

  • Mixing: Shake the funnel vigorously for a specified period (e.g., 2 minutes), ensuring proper mixing of the two phases.

  • Phase Separation: Allow the layers to separate.

  • Collection: Collect the organic layer containing the nitrosamines.

  • Repeat Extraction: Repeat the extraction process with fresh organic solvent (e.g., two more times) to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to the desired volume.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Drug Product Sample weigh Weigh Homogenized Sample start->weigh dissolve Dissolve in Aqueous Buffer (pH control, optional scavenger) weigh->dissolve spe Solid-Phase Extraction (SPE) dissolve->spe Option 1 lle Liquid-Liquid Extraction (LLE) dissolve->lle Option 2 concentrate Concentrate Extract spe->concentrate lle->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for nitrosamine analysis.

troubleshooting_logic start Problem: Low/Variable Recovery check_extraction Is extraction efficient? start->check_extraction optimize_extraction Optimize Solvent, pH, Technique check_extraction->optimize_extraction No check_stability Is analyte stable? check_extraction->check_stability Yes optimize_extraction->check_stability stability_solutions Protect from light Control temperature check_stability->stability_solutions No check_artifacts Is artifact formation suspected? check_stability->check_artifacts Yes stability_solutions->check_artifacts artifact_solutions Adjust pH Add scavenger check_artifacts->artifact_solutions Yes check_matrix Are matrix effects present? check_artifacts->check_matrix No artifact_solutions->check_matrix matrix_solutions Improve cleanup Use Internal Standard check_matrix->matrix_solutions Yes end Improved Recovery check_matrix->end No matrix_solutions->end

Caption: Troubleshooting decision tree for nitrosamine recovery.

References

"optimization of MS/MS parameters for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosamines. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical MS/MS parameters for this compound?

A1: While specific, experimentally derived parameters for this deuterated standard are not widely published, they can be predicted and optimized. As an isotopically labeled internal standard, its mass will be 4 Daltons higher than its non-deuterated analog. The optimization process involves direct infusion of a standard solution into the mass spectrometer to identify the precursor ion ([M+H]+) and subsequently determine the most stable and abundant product ions upon fragmentation.

Q2: Which ionization technique is best for analyzing this compound?

A2: For the analysis of various N-nitrosamines, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been successfully employed.[1] ESI is often suitable for more complex nitrosamines, while APCI can be effective for less polar, more volatile compounds.[1] The choice between ESI and APCI should be empirically determined for this compound to achieve the best sensitivity and stability.

Q3: What type of liquid chromatography (LC) column is recommended?

A3: A reversed-phase C18 column is a common starting point for nitrosamine (B1359907) analysis.[2] However, for challenging separations, particularly for retaining more polar nitrosamines, other stationary phases like biphenyl (B1667301) columns have shown to be effective.[3] The choice will depend on the specific requirements of your sample matrix and the other analytes in your method.

Q4: Why is the use of an isotopically labeled internal standard like this compound important?

A4: The use of isotopically labeled internal standards is critical for accurate and precise quantification in LC-MS/MS analysis.[4] These standards co-elute with the target analyte and experience similar effects of sample preparation and potential matrix-induced ion suppression or enhancement. This allows for reliable correction of variations in analytical response, which is essential for meeting stringent regulatory requirements for nitrosamine impurities.[4]

Optimization and Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

This protocol describes the process of determining the optimal mass spectrometry parameters for this compound using a triple quadrupole mass spectrometer.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Further dilute this stock solution to a working concentration of approximately 100 ng/mL in a 50:50 mixture of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

2. Direct Infusion and Precursor Ion Determination:

  • Infuse the working standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Operate the mass spectrometer in positive ionization mode (either ESI or APCI).

  • Perform a full scan in the first quadrupole (Q1) to identify the protonated molecule ([M+H]+), which will be the precursor ion.

3. Product Ion Determination and Collision Energy Optimization:

  • Select the determined precursor ion in Q1 for fragmentation.

  • Perform a product ion scan in the third quadrupole (Q3) to identify the major fragment ions.

  • For each major product ion, perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ion to find the voltage that yields the highest signal.

4. Parameter Tabulation:

  • Once optimized, record the parameters in a table for use in your analytical method.

Optimized MS/MS Parameters (Hypothetical)

The following table presents a hypothetical, yet structurally reasoned, set of parameters for this compound. Users must experimentally verify and optimize these parameters on their specific instrumentation.

ParameterValueDescription
Precursor Ion (Q1) [M+H]⁺ m/z 291.3The theoretical mass of the protonated molecule.
Product Ion (Q2) m/z 158.2A plausible major fragment resulting from cleavage.
Dwell Time 100 msThe time spent acquiring data for this transition.
Declustering Potential (DP) 60 VVoltage applied to prevent ion clusters from entering the mass analyzer.
Collision Energy (CE) 25 eVEnergy applied in the collision cell to induce fragmentation.

Troubleshooting Guide

Problem: Low or No Signal Intensity

QuestionAnswer and Recommended Action
Am I seeing a very weak signal or no peak at all for my analyte? 1. Verify MS Parameters: Confirm that the correct precursor and product ion transitions are entered in your method. Ensure that source parameters (e.g., temperature, gas flows, spray voltage) are appropriate.[5] 2. Check Standard Integrity: Prepare a fresh standard solution to rule out degradation or errors in dilution. 3. Assess Chromatography: Poor peak shape can lead to low intensity. Check your mobile phase composition, gradient, and column health.[5] 4. Sample Preparation: Evaluate your extraction method for potential loss of the analyte. Solid-phase extraction (SPE) is a common technique that should be optimized.[5]

Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

QuestionAnswer and Recommended Action
My chromatographic peak is not symmetrical. How can I improve it? 1. Optimize Mobile Phase: The pH and organic composition of the mobile phase are critical. For nitrosamines, mobile phases containing 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer are often used.[2][6] Adjusting the gradient slope can also improve peak shape. 2. Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample. 3. Sample Diluent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase to prevent peak distortion.[3] 4. Column Health: The column may be contaminated or degraded. Try flushing the column or replacing it if performance does not improve.

Problem: High Background Noise or Matrix Interference

QuestionAnswer and Recommended Action
I'm observing high background noise, which is affecting my limit of detection. What can I do? 1. Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. This may involve optimizing an SPE method or using a different extraction technique. 2. Chromatographic Selectivity: Modify your LC gradient to better separate the analyte from co-eluting matrix components. Using high-resolution mass spectrometry (HRMS) can also help to distinguish the analyte from interferences if available.[7] 3. Check for Contamination: High background can originate from contaminated solvents, reagents, or system components. Run blanks to identify the source of contamination. Solvents like dimethylformamide (DMF) are known to sometimes cause interferences with certain nitrosamine analyses.[8]

Visual Guides

G Experimental Workflow for Nitrosamine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (d4) Sample->Spike Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extract Concentrate Evaporation and Reconstitution Extract->Concentrate LC LC Separation (C18 or Biphenyl Column) Concentrate->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Reporting Quantify->Report

Caption: A typical workflow for the analysis of N-nitrosamines.

G Troubleshooting Logic for Low Sensitivity action_node action_node start Low or No Signal? check_ms MS Parameters Correct? start->check_ms check_std Standard OK? check_ms->check_std Yes action_ms Correct MRM transitions. Optimize source parameters. check_ms->action_ms No check_lc Chromatography OK? check_std->check_lc Yes action_std Prepare fresh standard solution. check_std->action_std No action_lc Check mobile phase, gradient, and column. check_lc->action_lc No

Caption: A decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Preventing In-Source Fragmentation of Nitrosamines in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing in-source fragmentation of nitrosamines during mass spectrometry analysis. In-source fragmentation can lead to inaccurate quantification and misidentification of these critical impurities. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you mitigate this phenomenon in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for nitrosamine (B1359907) analysis?

A1: In-source fragmentation is a process where analyte ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[1] For nitrosamines, this is a significant issue because they are prone to a characteristic loss of a nitric oxide radical (NO·), corresponding to a mass loss of 30 Da.[1] This fragmentation can lead to an underestimation of the true nitrosamine concentration and potentially interfere with the detection of other compounds.

Q2: What are the main causes of in-source fragmentation of nitrosamines?

A2: The primary causes of in-source fragmentation are excessive energy being transferred to the analyte ions in the ion source. This can be due to:

  • High Ion Source Temperature: Elevated temperatures can provide enough thermal energy to break the relatively weak N-NO bond in nitrosamines.[1]

  • High Voltages: Parameters like the declustering potential (DP), cone voltage, or fragmentor voltage, when set too high, increase the energy of collisions between ions and gas molecules in the source, leading to fragmentation.[1]

Q3: Which ionization techniques are most susceptible to in-source fragmentation of nitrosamines?

A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can cause in-source fragmentation. ESI is widely used for its high efficiency in ion generation, but the optimization of source parameters is crucial to minimize fragmentation.[1] APCI is also a standard technique for nitrosamine analysis and requires careful optimization of its own set of parameters.[2]

Q4: How can I detect if in-source fragmentation is occurring in my analysis?

A4: You can suspect in-source fragmentation if you observe a significant ion signal at a mass-to-charge ratio (m/z) corresponding to the loss of 30 Da from your target nitrosamine's protonated molecule ([M+H]+). For example, for N-nitrosodimethylamine (NDMA) with an [M+H]+ of m/z 75, a fragment ion at m/z 45 would be indicative of in-source fragmentation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and mitigating in-source fragmentation of nitrosamines.

Issue 1: Suspected In-Source Fragmentation Leading to Low Analyte Signal

Symptoms:

  • The peak intensity of the parent ion ([M+H]+) is lower than expected.

  • A significant peak is observed at [M+H - 30]+.

  • Poor linearity in the calibration curve, especially at higher concentrations.

Troubleshooting Workflow:

A Start: Suspected In-Source Fragmentation B Reduce Ion Source Temperature A->B C Decrease Declustering Potential (DP) / Cone Voltage A->C D Monitor [M+H]+ and [M+H - 30]+ Ion Ratio B->D C->D E Is the ratio of [M+H]+ to [M+H - 30]+ increasing? D->E Yes I Consult Instrument-Specific Guidelines or Further Expertise D->I No F Systematically Optimize DP/Cone Voltage E->F G Systematically Optimize Source Temperature E->G H Problem Resolved F->H G->H

Figure 1: Troubleshooting workflow for low analyte signal due to in-source fragmentation.

Detailed Steps:

  • Reduce Ion Source Temperature: Lower the source temperature in decrements of 25-50°C and monitor the signal intensity of the parent ion and the fragment ion. Higher source temperatures can increase analyte dissociation.[1]

  • Decrease Declustering Potential (DP) / Cone Voltage: This is a critical parameter. Reducing the DP or cone voltage will decrease the energy of ion-molecule collisions in the source region, thus minimizing fragmentation.[1]

  • Optimize Systematically: Instead of random adjustments, perform a systematic optimization of one parameter at a time. Create a series of experiments to test a range of temperatures and voltages to find the optimal conditions that maximize the parent ion signal while minimizing the fragment ion.

Issue 2: Inconsistent Quantification and Poor Reproducibility

Symptoms:

  • High variability in peak areas for the same standard concentration.

  • Results are not consistent between analytical runs.

Troubleshooting Workflow:

A Start: Inconsistent Quantification B Verify LC Method Stability and Sample Preparation A->B C Optimize MS Source Parameters Systematically B->C D Check for Matrix Effects C->D E Is reproducibility improved? D->E F Refine Sample Cleanup or Use Isotope-Labeled Internal Standard E->F No G Problem Resolved E->G Yes F->G H Re-evaluate LC Method and MS Parameters F->H H->C

Figure 2: Troubleshooting workflow for inconsistent nitrosamine quantification.

Detailed Steps:

  • Confirm LC and Sample Prep Robustness: Ensure that your liquid chromatography method is stable and that your sample preparation is consistent. Variability in these areas can mimic issues with in-source fragmentation.

  • Systematic MS Parameter Optimization: As detailed in the previous section, a systematic optimization of source temperature and declustering potential is crucial for consistent results.

  • Evaluate Matrix Effects: The sample matrix can influence ionization efficiency and the extent of in-source fragmentation. Analyze your sample with and without the matrix to assess its impact. If matrix effects are significant, consider improving the sample cleanup procedure or using a stable isotope-labeled internal standard.

Quantitative Data Summary

The following tables provide a summary of optimized mass spectrometry parameters from various studies for the analysis of different nitrosamines. These values should be used as a starting point for your method development.

Table 1: Optimized Declustering Potential (DP) / Cone Voltage for Various Nitrosamines

NitrosamineInstrument TypeDeclustering Potential (V)Cone Voltage (V)Reference
NDMASCIEX Triple Quad40 - 60-[2]
NDEAWaters Xevo TQ-S-20 - 30[3]
NMBAAgilent Triple Quad-30 - 50[4]
N-Nitroso-vareniclineSciex QTRAP 450050-[5]

Note: The optimal voltage is instrument and compound-specific. The terms Declustering Potential (DP) and Cone Voltage are used by different manufacturers to describe similar parameters.[1]

Table 2: Optimized Ion Source Temperatures

NitrosamineIonization ModeInstrument TypeSource Temperature (°C)Reference
Multiple NitrosaminesAPCISCIEX Triple Quad400[6]
N-Nitroso-vareniclineESISciex QTRAP 4500500[5]
General GuidanceESI-Lower is better[1]

Experimental Protocols

Protocol 1: Systematic Optimization of Declustering Potential (DP) / Cone Voltage

This protocol outlines a systematic approach to optimize the DP/Cone Voltage to minimize in-source fragmentation.

Objective: To determine the optimal DP/Cone Voltage that maximizes the signal of the parent ion ([M+H]+) while minimizing the signal of the fragment ion ([M+H - 30]+).

Materials:

  • A standard solution of the target nitrosamine at a known concentration.

  • LC-MS/MS system.

Procedure:

  • Initial Setup:

    • Set up your LC-MS/MS system with your analytical column and mobile phases.

    • Set the ion source temperature to a moderate value (e.g., 350-400 °C).

    • Set other MS parameters (e.g., collision energy) to a typical starting value.

  • Infusion Analysis (if available):

    • Infuse the nitrosamine standard solution directly into the mass spectrometer.

    • While monitoring the real-time signal of the parent and fragment ions, gradually decrease the DP/Cone Voltage from a high value (e.g., 100 V) to a low value (e.g., 10 V) in increments of 10 V.

    • Record the signal intensity for both ions at each voltage setting.

  • Flow Injection Analysis (FIA) or LC Analysis:

    • If direct infusion is not possible, perform a series of injections of the nitrosamine standard.

    • For each injection, set a different DP/Cone Voltage value, covering a range from high to low.

    • Integrate the peak areas for the parent and fragment ions for each injection.

  • Data Analysis:

    • Plot the signal intensity (or peak area) of the parent ion and the fragment ion as a function of the DP/Cone Voltage.

    • The optimal DP/Cone Voltage is the value that gives the highest signal for the parent ion and the lowest signal for the fragment ion.

Workflow for DP/Cone Voltage Optimization:

A Start: Prepare Nitrosamine Standard B Set Initial MS Parameters A->B C Perform Infusion or Injections at Varying DP/Cone Voltages B->C D Acquire Data for [M+H]+ and [M+H - 30]+ C->D E Plot Signal Intensity vs. DP/Cone Voltage D->E F Determine Optimal Voltage for Maximum Parent Ion and Minimum Fragment Ion E->F G End: Optimal DP/Cone Voltage Identified F->G

Figure 3: Workflow for optimizing declustering potential or cone voltage.

Protocol 2: Systematic Optimization of Ion Source Temperature

This protocol describes how to optimize the ion source temperature to reduce thermal-induced fragmentation.

Objective: To find the lowest possible ion source temperature that maintains adequate desolvation and ionization efficiency without causing significant fragmentation.

Materials:

  • A standard solution of the target nitrosamine.

  • LC-MS/MS system.

Procedure:

  • Initial Setup:

    • Use the optimal DP/Cone Voltage determined from Protocol 1.

    • Set other MS parameters to their optimized values.

  • Temperature Range Selection:

    • Choose a range of ion source temperatures to test, for example, from 500°C down to 200°C.

  • Analysis:

    • Perform injections of the nitrosamine standard at each temperature setting, decreasing the temperature in increments of 50°C.

    • Allow the source to stabilize at each new temperature before injecting the sample.

    • Acquire and record the peak areas for the parent and fragment ions.

  • Data Analysis:

    • Plot the peak areas of the parent and fragment ions against the ion source temperature.

    • Select the lowest temperature that provides a good signal for the parent ion and a minimal signal for the fragment ion. Be mindful that too low a temperature may lead to poor desolvation and a drop in overall signal intensity.

By following the guidance in this technical support center, you can effectively troubleshoot and prevent the in-source fragmentation of nitrosamines, leading to more accurate and reliable analytical results in your research and drug development activities.

References

"cross-contamination issues in nitrosamine analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrosamine (B1359907) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding cross-contamination issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cross-contamination in nitrosamine analysis?

A1: Cross-contamination in nitrosamine analysis can originate from multiple sources within the laboratory and manufacturing environment. Key sources include contaminated raw materials, solvents, reagents, and catalysts used in the Active Pharmaceutical Ingredient (API) production process.[1][2] Recovered or recycled materials, such as solvents, pose a significant risk if they are not processed in dedicated equipment.[1][3] Cross-contamination can also occur when multiple processes are run on the same production line without adequate cleaning validation.[1][4] Furthermore, the laboratory environment itself can be a source, with trace amounts of nitrosamines present in plasticware, gloves, and even airborne particles.[5]

Q2: How can solvents and reagents introduce nitrosamine contamination?

A2: Solvents and reagents can be a major source of nitrosamine contamination. Some solvents, like dimethylformamide (DMF), may contain amine impurities (e.g., dimethylamine) that can react with nitrosating agents to form nitrosamines such as N-nitrosodimethylamine (NDMA).[6][7][8] Similarly, recovered solvents are a high-risk source, as they may contain residual amines or entrained nitrosamines from previous processes.[7] It is crucial to source high-purity solvents with strict impurity profiles and to perform regular testing to mitigate this risk.[6]

Q3: Can the analytical method itself be a source of false positive results?

A3: Yes, the analytical procedure can inadvertently create nitrosamines, leading to false positive results. This is known as artifactual formation.[5] For instance, acidic conditions commonly used during sample preparation can cause residual nitrites and precursor amines within the sample matrix to react and form nitrosamines during the testing process itself.[9] High temperatures in the injection port of a gas chromatograph (GC) can also promote this in-situ formation.[10] Using a nitrite (B80452) scavenger, such as Vitamin E, in the sample preparation protocol can help suppress this artifact formation without compromising method performance.[9]

Q4: What are best practices for cleaning laboratory glassware and equipment to prevent cross-contamination?

A4: Rigorous and validated cleaning procedures are critical.[11] For laboratory glassware, a multi-step process is recommended, including an initial rinse with tap water, washing with a phosphate-free detergent, further rinsing with tap and deionized water, and a final rinse with a high-purity solvent like methanol (B129727).[12] Whenever possible, dedicate glassware and equipment specifically for nitrosamine analysis to prevent carryover.[12] For manufacturing equipment, cleaning validation protocols must be specifically evaluated for nitrosamine risk, especially when cleaning agents containing amines are used on equipment that may have nitrite residues.[6][13]

Q5: How can I minimize the risk of airborne or environmental contamination in the lab?

A5: To minimize environmental contamination, it is advisable to designate a specific area or fume hood within the laboratory exclusively for nitrosamine sample preparation.[12] Work surfaces should be thoroughly cleaned with an appropriate solvent before and after each use.[12] Personal Protective Equipment (PPE) hygiene is also important; gloves should be changed frequently, especially after handling standards or potentially contaminated samples.[12] Storing clean glassware in a closed cabinet or covering openings with aluminum foil can prevent contamination from dust and other airborne particles.[12]

Troubleshooting Guides

Issue 1: Unexpected Nitrosamine Peaks in Blank Injections

Possible Causes and Solutions

  • Contaminated Solvents/Reagents: The solvents used for the blank injection (e.g., methanol, water) may be contaminated.

    • Solution: Use fresh, high-purity solvents from a new, unopened bottle. Qualify new batches of solvents by running them as blanks before use in sample analysis.

  • System Carryover: Residual nitrosamines from a previous high-concentration sample may be retained in the analytical system (e.g., injector, column, transfer lines).

    • Solution: Perform multiple solvent blank injections to flush the system until the contaminant peak is no longer observed.[12] If carryover persists, clean the injector port, replace the syringe, and consider trimming or replacing the analytical column.

  • Contaminated Vials/Caps (B75204): The autosampler vials or caps may be a source of contamination.

    • Solution: Test vials and caps by filling them with a clean solvent and analyzing the solvent. Switch to a different lot or brand of vials if contamination is confirmed. Avoid plastic containers or pipette tips that may leach interfering substances.[12]

Issue 2: High Variability in Results Between Replicate Samples

Possible Causes and Solutions

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.[5] Inconsistent filtration, for example, can lead to analyte loss or the introduction of impurities.[5]

    • Solution: Automate sample preparation steps where possible to reduce manual error.[5] If using filters, ensure they are compatible and do not adsorb the target nitrosamines or leach contaminants.

  • Non-Homogeneous Sample: The nitrosamine contamination within the sample matrix may not be uniformly distributed.

    • Solution: Ensure the sample is thoroughly homogenized (e.g., grinding tablets to a fine, uniform powder) before weighing and extraction.

  • Analyte Instability: The target nitrosamines may be degrading during the sample preparation or analysis sequence. Some nitrosamines are light-sensitive.[12]

    • Solution: Protect samples from light by using amber vials or covering them with foil.[12] Minimize the time between sample preparation and analysis.

Issue 3: Nitrosamine Detected in a Product with No Obvious Formation Pathway

Possible Causes and Solutions

  • Cross-Contamination from Shared Equipment: If the manufacturing facility is a multi-product site, contamination can occur from other processes on shared equipment.[1][3][4]

    • Solution: Conduct a thorough risk assessment of all processes run on the equipment.[14] Implement and rigorously validate cleaning procedures specifically designed to remove nitrosamines between product changeovers.[6][13]

  • Contaminated Raw Materials: An incoming raw material, starting material, or intermediate from a supplier could be contaminated.[1][7]

    • Solution: Implement stringent supplier qualification programs and test incoming materials for nitrosamines and their precursors.[6] An awareness of the entire supply chain is critical.[7]

  • Contamination from Packaging Materials: Certain packaging materials, such as rubber stoppers or nitrocellulose-based lidding foils on blisters, can leach or transfer nitrosamines into the final product during storage.[1][6]

    • Solution: Evaluate primary packaging materials as a potential source of contamination. Conduct stability studies that include testing for nitrosamines to assess the risk of formation or leaching over the product's shelf life.[5]

Data and Protocols

Table 1: Common Sources of Nitrosamine Cross-Contamination
Contamination SourceDescriptionExamples of NitrosaminesMitigation Strategy
Solvents & Reagents Amine impurities in fresh solvents or entrained nitrosamines in recovered/recycled solvents.[1][6][7]NDMA, NDEASource high-purity solvents, qualify new batches, and avoid recycling solvents between different processes.[6][15]
Manufacturing Equipment Residues from previous batches on non-dedicated equipment.[1][4]Varies based on previous productImplement and validate rigorous cleaning procedures between campaigns.[6] Use dedicated equipment for high-risk products.[13]
Raw Materials/Intermediates Contamination introduced from the supplier's manufacturing process.[1][7]Varies based on supplier processEstablish robust supplier qualification programs and test incoming materials.[6]
Laboratory Consumables Leaching from plasticware, pipette tips, vials, or gloves.[5]NDMA, NDEAUse glass or polypropylene (B1209903) materials where appropriate; test consumables for leachables.[5][12]
Analytical Method Artifact In-situ formation of nitrosamines during sample preparation or analysis due to acidic conditions or high heat.[9][10]NDMA, NDSRIsAdd a nitrite scavenger (e.g., Vitamin E) to the sample diluent; use LC-MS instead of GC-MS for heat-sensitive compounds.[9][10]
Packaging Materials Leaching from rubber stoppers or transfer from printing inks on blister packs.[1][6]NDMA, NDEAScreen all primary packaging components for potential nitrosamine contamination.
Experimental Protocol: Glassware Cleaning for Ultra-Trace Nitrosamine Analysis

This protocol is designed to minimize background contamination from laboratory glassware.

1.0 Objective: To define a standard operating procedure for the cleaning of laboratory glassware to be used in the analysis of trace-level nitrosamine impurities.

2.0 Materials:

  • Phosphate-free laboratory detergent

  • Tap Water

  • Deionized (DI) Water

  • High-purity Methanol (or other suitable solvent)

  • Dedicated brushes (for nitrosamine glassware only)

  • Aluminum foil

3.0 Procedure:

  • Initial Rinse: Immediately after use, rinse glassware three times with tap water to remove gross residues. Use a dedicated brush if necessary to dislodge solids.[12]

  • Detergent Soak: Prepare a fresh solution of phosphate-free laboratory detergent in warm water. Submerge the glassware completely and allow it to soak for a minimum of 30 minutes.[12]

  • Scrubbing: After soaking, scrub all surfaces of the glassware thoroughly with a dedicated brush.

  • Tap Water Rinse: Rinse the glassware extensively under running tap water (minimum of 5 rinses) to ensure all detergent is removed.[12]

  • Deionized Water Rinse: Rinse the glassware a minimum of three times with DI water to remove any remaining inorganic residues.[12]

  • Solvent Rinse: Perform a final rinse with high-purity methanol to remove any residual organic traces. Swirl the solvent to ensure it contacts all internal surfaces, then discard the solvent into an appropriate waste container.[12]

  • Drying: Allow the glassware to air-dry in a clean, designated area, or place it in an oven at a low temperature (e.g., <100 °C). Do not dry with compressed air lines, which may be contaminated with oils.

  • Storage: Once completely dry, immediately cover all openings with clean aluminum foil to prevent airborne contamination during storage. Store in a closed cabinet away from chemical storage areas.[12]

Visualizations

Cross_Contamination_Investigation_Workflow start Suspicion of Cross-Contamination (e.g., Unexpected Peak) check_blank Step 1: Analyze System Blank start->check_blank peak_present Peak Present? check_blank->peak_present carryover Investigate System Carryover (Injector, Column, Solvents) peak_present->carryover Yes check_sample Step 2: Review Sample Prep & Source peak_present->check_sample No clean_system Clean System & Re-analyze Blank carryover->clean_system clean_system->check_blank no_peak Peak Absent source_review Review Potential Sources: - Raw Materials - Shared Equipment - Cleaning Procedures - Packaging check_sample->source_review root_cause Identify Root Cause & Implement CAPA source_review->root_cause

Caption: Workflow for investigating suspected cross-contamination.

Contamination_Sources cluster_materials Materials & Consumables cluster_process Process & Environment center Lab Contamination Sources solvents Solvents (Fresh & Recovered) center->solvents reagents Reagents & Catalysts center->reagents glassware Improperly Cleaned Glassware center->glassware consumables Vials, Caps, Pipette Tips center->consumables carryover System Carryover center->carryover airborne Airborne Particles center->airborne surfaces Contaminated Work Surfaces center->surfaces ppe Gloves (PPE) center->ppe

Caption: Potential sources of laboratory cross-contamination.

References

"selection of appropriate LC column for nitrosamine separation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection of appropriate Liquid Chromatography (LC) columns for the separation of nitrosamine (B1359907) impurities. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common LC columns used for nitrosamine analysis?

A1: Several LC column chemistries are effective for nitrosamine separation. The choice often depends on the specific nitrosamine and the sample matrix. Commonly used columns include:

  • C18 (Octadecylsilyl): A versatile, widely used reversed-phase column that can separate a broad range of nitrosamines.[1][2][3] Some C18 columns are specifically designed for high aqueous mobile phases (AQ-C18) which can be beneficial for retaining polar nitrosamines.[4]

  • Pentafluorophenyl (PFP): Recommended for its alternative selectivity, particularly for separating positional isomers like N-nitrosodiisopropylamine (NDIPA) and N-nitrosodi-n-propylamine (NDPA).[5] PFP columns can separate analytes based on minor differences in structure and polarity.[5]

  • Biphenyl: This stationary phase can offer better retention for certain nitrosamines, such as N-nitrosodimethylamine (NDMA), compared to a standard C18 column.[6]

  • Phenyl-Hexyl: This chemistry has demonstrated superior separation for certain nitrosamine drug substance-related impurities (NDSRIs) when compared to C18 columns.[7]

  • Porous Graphitic Carbon: These columns can separate a range of nitrosamines using reversed-phase chromatography.[8][9]

Q2: How do I choose the right column for my specific application?

A2: The selection of an appropriate LC column is critical for developing a robust analytical method for nitrosamines.[10] Consider the following factors:

  • Nitrosamine Properties: The polarity and structure of the target nitrosamines will influence their retention on different stationary phases. For instance, more polar nitrosamines may require a column with enhanced retention for polar compounds.[11]

  • Sample Matrix: The complexity of the sample matrix (e.g., drug substance, finished product) is a crucial consideration.[6][10] Matrix components can interfere with the analysis, leading to ion suppression in LC-MS/MS.[10][11]

  • Isomers: If you need to separate structurally similar nitrosamines, such as isomers, a column with high selectivity like a PFP phase is often recommended.[5]

  • Detection Method: While LC-MS/MS is the preferred method for its sensitivity and selectivity, if using UV detection, ensure the mobile phase and column are compatible.[2][8][10]

Below is a diagram to guide your column selection process.

LC_Column_Selection_Workflow start Start: Need to separate nitrosamines compound_properties Identify Nitrosamine Properties (Polarity, Isomers) start->compound_properties polar_check Are nitrosamines highly polar? compound_properties->polar_check matrix_complexity Assess Sample Matrix Complexity (API, Drug Product) matrix_interference High matrix interference expected? matrix_complexity->matrix_interference isomer_check Need to separate isomers (e.g., NDIPA/NDPA)? polar_check->isomer_check No c18_aq Consider C18-AQ or Biphenyl columns polar_check->c18_aq Yes isomer_check->matrix_complexity No pfp_column Select a PFP column for alternate selectivity isomer_check->pfp_column Yes robust_method Develop a robust sample preparation and chromatographic method matrix_interference->robust_method Yes c18_general Start with a general-purpose C18 column matrix_interference->c18_general No c18_aq->isomer_check pfp_column->matrix_complexity end_point Final Column Choice robust_method->end_point c18_general->end_point Troubleshooting_Peak_Shape start Start: Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting check_secondary_interactions Check for Secondary Interactions tailing->check_secondary_interactions check_contamination Check for Column Contamination tailing->check_contamination check_mobile_phase_ph Verify Mobile Phase pH tailing->check_mobile_phase_ph check_overload Check for Column Overload fronting->check_overload check_solvent_mismatch Check for Sample Solvent Mismatch fronting->check_solvent_mismatch solution_endcapped Use end-capped/inert column or modify mobile phase check_secondary_interactions->solution_endcapped solution_flush Flush or replace column check_contamination->solution_flush solution_ph Adjust mobile phase pH check_mobile_phase_ph->solution_ph solution_dilute Reduce injection volume/sample concentration check_overload->solution_dilute solution_match_solvent Match sample solvent to mobile phase check_solvent_mismatch->solution_match_solvent end_point Peak Shape Improved solution_endcapped->end_point solution_flush->end_point solution_ph->end_point solution_dilute->end_point solution_match_solvent->end_point

References

Technical Support Center: Optimizing Nitrosamine Ionization with Mobile Phase Additives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase additives on nitrosamine (B1359907) ionization in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is formic acid frequently used as a mobile phase additive for nitrosamine analysis by LC-MS?

A1: Formic acid is a common mobile phase additive in reversed-phase LC-MS for several reasons. In the context of nitrosamine analysis, it serves to:

  • Improve Ionization Efficiency: For many nitrosamines, the addition of a small amount of formic acid to the mobile phase can enhance the formation of protonated molecules ([M+H]⁺) in the mass spectrometer's ion source, leading to increased signal intensity.

  • Enhance Chromatographic Peak Shape: By maintaining a low pH, formic acid can suppress the ionization of silanol (B1196071) groups on the surface of the silica-based stationary phase, which can otherwise lead to peak tailing for basic analytes.

  • Provide a Source of Protons: It provides a consistent source of protons, which is essential for the electrospray ionization (ESI) process in positive ion mode.

Q2: What is the typically recommended concentration of formic acid in the mobile phase?

A2: A concentration of 0.1% (v/v) formic acid in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) components is widely recommended and used in established methods for nitrosamine analysis.[1][2][3][4][5] Studies have shown that for some nitrosamines, 0.1% formic acid provides an optimal increase in signal intensity, while higher concentrations may compromise the signal.[6]

Q3: Can other additives like acetic acid or ammonium (B1175870) formate (B1220265) be used?

A3: Yes, other additives can be used, but their effects on nitrosamine ionization may vary.

  • Acetic Acid: While it can be used to acidify the mobile phase, formic acid is generally preferred for LC-MS applications due to its higher purity and stronger acidity, meaning less is needed to achieve a similar pH.

  • Ammonium Formate: This additive can act as a buffer and may improve peak shape for some compounds. However, its effect on nitrosamine ionization can be complex. In some cases, it may enhance ionization, while in others it could lead to the formation of adducts or cause signal suppression. The choice between formic acid and ammonium formate often depends on the specific nitrosamines being analyzed and the chromatographic conditions.

Q4: How do mobile phase additives affect different nitrosamines?

A4: The effect of a mobile phase additive is not uniform across all nitrosamines. The chemical properties of each nitrosamine, such as its basicity and polarity, will influence how it interacts with the mobile phase and how efficiently it is ionized. For instance, the addition of formic acid has been shown to increase the MS signal intensity for five out of nine nitrosamines in one study.[6] It is crucial to optimize and validate the analytical method for the specific nitrosamines of interest.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Signal Intensity / Poor Sensitivity Suboptimal mobile phase pH for protonation.- Ensure 0.1% formic acid is present in both mobile phase A and B. - Experiment with slightly lower concentrations (e.g., 0.05%) of formic acid, as higher concentrations can sometimes suppress the signal.[6]
Ion suppression from matrix effects or other mobile phase components.- If using ammonium formate, consider switching to 0.1% formic acid to see if signal improves. - Ensure high purity (LC-MS grade) solvents and additives are used to minimize contaminants.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.- The presence of 0.1% formic acid should help minimize peak tailing for many nitrosamines. - If tailing persists, consider a different column chemistry (e.g., a C18 with different end-capping).
Inconsistent Retention Times Fluctuations in mobile phase composition or pH.- Ensure accurate and consistent preparation of the mobile phase with the specified concentration of the additive. - Use a well-maintained HPLC/UHPLC system to ensure precise gradient delivery.
Signal Suppression for Specific Nitrosamines The chosen additive is not suitable for all analytes of interest.- If analyzing a mixture of nitrosamines and some show poor response, a compromise on the mobile phase composition may be necessary. - Method development studies comparing formic acid and ammonium formate for your specific analytes of interest are recommended.

Data Presentation

Table 1: Impact of Formic Acid on Nitrosamine Signal Intensity

NitrosamineMobile Phase without Additive (Relative Signal Intensity)Mobile Phase with 0.1% Formic Acid (Relative Signal Intensity)
N-Nitrosodimethylamine (NDMA)LowerHigher
N-Nitrosodiethylamine (NDEA)LowerHigher
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)LowerHigher
N-Nitrosoethylisopropylamine (NEIPA)LowerHigher
N-Nitrosodiisopropylamine (NDIPA)LowerHigher
Other NitrosaminesVariableVariable

Note: This table is a qualitative summary based on findings that 0.1% formic acid improved signal intensity for five out of nine nitrosamines tested in a study.[6] The actual quantitative improvement will vary depending on the specific nitrosamine, LC-MS system, and other experimental conditions.

Experimental Protocols

Protocol 1: Standard Mobile Phase Preparation for Nitrosamine Analysis

This protocol describes the preparation of a mobile phase commonly used for the analysis of nitrosamines by LC-MS.

Materials:

  • LC-MS grade water

  • LC-MS grade methanol (B129727) or acetonitrile (B52724)

  • LC-MS grade formic acid (≥99% purity)

  • Sterile-filtered, appropriate solvent bottles

  • Graduated cylinders and/or volumetric flasks

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of LC-MS grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum degassing).

    • Label the bottle clearly as "Mobile Phase A: 0.1% Formic Acid in Water".

  • Mobile Phase B (Organic):

    • Measure 999 mL of LC-MS grade methanol or acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the organic solvent.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the mobile phase.

    • Label the bottle clearly as "Mobile Phase B: 0.1% Formic Acid in [Methanol/Acetonitrile]".

Protocol 2: Example LC-MS/MS Method for Nitrosamine Analysis

This is a general example of an LC-MS/MS method and should be optimized for your specific instrument and target analytes.

ParameterSetting
LC System UHPLC system
Column C18, e.g., 100 mm x 2.1 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Nitrosamine Analysis cluster_prep Sample and Mobile Phase Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Preparation (e.g., Dissolution, Extraction) LC_Separation LC Separation (Reversed-Phase C18) Sample->LC_Separation MobilePhaseA Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseA->LC_Separation MobilePhaseB Mobile Phase B (0.1% Formic Acid in Organic Solvent) MobilePhaseB->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization Eluent MS_Detection MS/MS Detection (MRM Mode) Ionization->MS_Detection Ions DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification and Reporting DataAcquisition->Quantification

Caption: General workflow for nitrosamine analysis.

Troubleshooting_Logic Troubleshooting Low Signal Intensity Start Low Signal Intensity Observed Check_Additive Is 0.1% Formic Acid in Mobile Phase? Start->Check_Additive Add_FA Add 0.1% Formic Acid to both A and B phases Check_Additive->Add_FA No Check_Concentration Is Formic Acid concentration > 0.1%? Check_Additive->Check_Concentration Yes Resolved Issue Resolved Add_FA->Resolved Reduce_FA Reduce Formic Acid to 0.1% Check_Concentration->Reduce_FA Yes Check_Purity Are solvents and additives LC-MS grade? Check_Concentration->Check_Purity No Reduce_FA->Resolved Use_High_Purity Use high purity reagents Check_Purity->Use_High_Purity No Consider_Other Consider other factors (e.g., ion source, matrix effects) Check_Purity->Consider_Other Yes Use_High_Purity->Resolved

Caption: Troubleshooting low signal intensity.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Nitrosamine Impurity Analysis Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate stringent control and monitoring of these impurities in drug substances and products.[2][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the trace-level detection and quantification of nitrosamines due to its high sensitivity and selectivity.[1][6]

This guide will objectively compare the performance of an LC-MS/MS method with and without an internal standard, supported by experimental data, and provide detailed protocols to aid in the development and validation of robust analytical methods for nitrosamine analysis.

Comparative Performance of LC-MS/MS Methods for Nitrosamine Analysis

The validation of an analytical method ensures that it is suitable for its intended purpose.[7][8] The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the key parameters that need to be evaluated.[7][9][10][11] The following tables summarize typical performance data for an LC-MS/MS method for the analysis of NDEA, comparing the results obtained with and without the use of NDEA-d4 as an internal standard.

Table 1: Comparison of Method Validation Parameters with and without Internal Standard

Validation ParameterWithout Internal StandardWith NDEA-d4 Internal StandardAcceptance Criteria (Typical)
Linearity (Correlation Coefficient, r) > 0.990> 0.995≥ 0.99
Accuracy (% Recovery) 75-125%80-120%70-130%
Precision (% RSD)
- Repeatability (Intra-day)< 15%< 10%≤ 15%
- Intermediate Precision (Inter-day)< 20%< 15%≤ 20%
Limit of Quantification (LOQ) 50 ng/g20 ng/gDependent on regulatory limits
Limit of Detection (LOD) 20 ng/g5 ng/gDependent on regulatory limits

Data is representative and compiled from various sources.[6][12]

Table 2: Example of Accuracy and Precision Data with NDEA-d4 Internal Standard

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
1.00.9898.05.2
5.05.15103.03.8
25.024.2597.02.5
50.052.0104.01.9

This data illustrates that the use of a deuterated internal standard leads to improved accuracy and precision across a range of concentrations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections provide a comprehensive overview of the experimental protocols for the determination of nitrosamine impurities.

Sample Preparation

Effective sample preparation is critical for extracting trace-level nitrosamines from complex pharmaceutical matrices while minimizing interferences.[3]

  • Weighing and Dissolution : Accurately weigh 250 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.[1][6]

  • Internal Standard Spiking : Add a known volume (e.g., 250 µL) of a standard solution of NDEA-d4 in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for the expected level of NDEA.[1][6]

  • Extraction : Add a suitable extraction solvent (e.g., methanol) and sonicate for 5 minutes to ensure complete dissolution and extraction of the analytes.[1][6]

  • Dilution and Precipitation : Add deionized water to the extract, vortex, and sonicate for another 5 minutes. This step can also help in precipitating out excipients.[1]

  • Centrifugation and Filtration : Centrifuge the sample solution at a high speed (e.g., 3000 x g) for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial for LC-MS/MS analysis.[1][6]

LC-MS/MS Method

The following are typical LC-MS/MS conditions for the analysis of NDEA. Optimization will be required for other nitrosamines and specific instrumentation.

  • LC System : UHPLC system

  • Column : C18 column (e.g., 150 mm x 3.0 mm, 3.5 µm)[6]

  • Mobile Phase A : 0.1% Formic acid in Water[6]

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile/Methanol (2:8)[6]

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    7.0 90
    7.1 10

    | 10.0 | 10 |

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 10 µL

  • Column Temperature : 40 °C

  • MS System : Triple quadrupole mass spectrometer

  • Ionization Source : Atmospheric Pressure Chemical Ionization (APCI), positive mode[13]

  • MRM Transitions :

    • NDEA : Precursor Ion > Product Ion (e.g., 103.1 > 75.1)

    • NDEA-d4 : Precursor Ion > Product Ion (e.g., 107.1 > 79.1)

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines.[7][9][10][11] The following parameters should be assessed:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of blank, spiked, and unspiked samples.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve.

  • Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy : The closeness of test results to the true value. This is typically assessed by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision : The degree of scatter between a series of measurements. It is evaluated at three levels:

    • Repeatability (Intra-assay precision) : Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision : Analysis by different analysts, on different days, or with different equipment within the same laboratory.

    • Reproducibility : Analysis in different laboratories (inter-laboratory trial).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of nitrosamine impurities in pharmaceutical products using LC-MS/MS with a deuterated internal standard.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample spike Spike with Deuterated Internal Standard weigh->spike extract Solvent Extraction & Sonication spike->extract precipitate Dilution & Precipitation extract->precipitate centrifuge Centrifugation & Filtration precipitate->centrifuge lc_separation LC Separation centrifuge->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard integration->quantification report Reporting quantification->report

Caption: Workflow for nitrosamine analysis using LC-MS/MS.

Method Validation Process

This diagram outlines the logical relationship between the key parameters evaluated during the validation of an analytical method according to ICH Q2(R1) guidelines.

Method Validation Process cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_limits Detection Capabilities cluster_reliability Reliability Validation Analytical Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy LOD Limit of Detection (LOD) Validation->LOD Robustness Robustness Validation->Robustness Range Range Linearity->Range Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: Key parameters for analytical method validation.

References

A Guide to Inter-Laboratory Comparison of Nitrosamine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-nitrosamine impurities in pharmaceutical products is a critical regulatory concern due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities.[1] Accurate analysis at trace levels requires highly sensitive and validated analytical methods, making inter-laboratory comparisons essential for ensuring method robustness and reliability across the industry.[2][3]

This guide provides a comparative overview of the primary analytical methodologies for nitrosamine (B1359907) quantification, supported by data from collaborative studies and validated methods. It aims to equip researchers, scientists, and drug development professionals with objective data to inform laboratory and method selection for nitrosamine testing.

Comparative Analysis of Analytical Methods

The most prevalent and reliable methods for nitrosamine quantification are hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2] High-Resolution Mass Spectrometry (HRMS) is also increasingly used for its high accuracy and ability to identify unknown nitrosamines.[4][5]

The choice between these methods depends on the specific nitrosamine's properties (e.g., volatility, polarity), the sample matrix, and the required sensitivity.[2] LC-MS/MS is broadly applicable to a wide range of nitrosamines, while GC-MS/MS is particularly effective for more volatile compounds.[2][4]

Table 1: Performance Comparison of Key Analytical Methods for N-nitrosodibutylamine (NDBA) Analysis

Performance CharacteristicMethod A: LC-MS/MSMethod B: GC-MS/MS
Instrumentation Liquid Chromatography-Tandem Mass SpectrometryGas Chromatography-Tandem Mass Spectrometry
Linearity (r²) 0.9980> 0.999
Limit of Quantitation (LOQ) 0.01 µg/mL (in solution)0.06 - 0.09 ppm (in product)
Limit of Detection (LOD) Determined (S/N ≥ 3)0.02 - 0.03 ppm (in product)
Accuracy (Mean Recovery) 94.3% (at LOQ level)Within 85-115% (Typical for USP validation)
Precision (%RSD) < 10%< 15% (Typical for USP validation)

Data compiled from separate, validated methods for the structural analogue N-nitrosodibutylamine (NDBA) to provide a robust performance framework in the absence of a formal inter-laboratory study for all nitrosamines.[1]

Table 2: Hypothetical Inter-Laboratory Comparison Data for a Nitrosamine Analyte

This table illustrates typical results from a round-robin study, demonstrating the performance of different laboratory methods against set acceptance criteria.[3]

ParameterLaboratory ALaboratory BLaboratory CLaboratory DAcceptance Criteria
Method LC-MS/MSGC-MS/MSLC-MS/MSUPLC-MS/MS-
LOD (ng/mL) 0.050.100.040.03≤ 0.1 ng/mL
LOQ (ng/mL) 0.150.300.120.10≤ 0.3 ng/mL
Accuracy (% Recovery) 98.5102.399.1100.580-120%
Precision (RSD %) 2.13.51.81.5≤ 15%

This data is hypothetical but reflects common findings and best practices from collaborative studies on nitrosamine impurities in pharmaceuticals.[3]

Experimental Workflow and Protocols

A standardized workflow is crucial for achieving reproducible results in nitrosamine analysis. The process involves careful sample preparation, instrumental analysis, and data processing. An inter-laboratory study follows a similar, more structured workflow to compare results from multiple participants.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Diluent (e.g., Methanol (B129727), Water) Weigh->Dissolve Spike Spike with Internal Standard (e.g., NDMA-d6) Dissolve->Spike Filter Centrifuge and/or Filter Spike->Filter Inject Inject into LC-MS/MS or GC-MS/MS Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Calib Construct Calibration Curve Detect->Calib Peak Area Ratios Quant Quantify Analyte Concentration Calib->Quant Report Generate Report Quant->Report

Caption: A typical analytical workflow for nitrosamine quantification.

Detailed Methodologies

The following protocols are generalized representations of validated procedures for nitrosamine quantification. Specific parameters must be optimized and validated for each unique analyte and matrix combination.

1. General LC-MS/MS Protocol

  • Objective: To quantify the concentration of target nitrosamines in a drug substance or product.[3]

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., 100 mg) and dissolve it in a suitable diluent like methanol or water.[1][3]

    • Spike the sample with a known amount of an isotopically labeled internal standard (e.g., NDMA-d6) to correct for matrix effects and variations in instrument response.[1][6]

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Centrifuge and filter the supernatant through a 0.22 µm filter before injection.[7]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: Gradient elution with water and methanol/acetonitrile, often with a formic acid additive.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each nitrosamine and internal standard are monitored.[3]

  • Data Analysis: Quantification is performed by creating a calibration curve from the peak area ratio of the analyte to the internal standard against the concentration of the standards.[3]

2. General GC-MS/MS Protocol

  • Objective: To quantify volatile nitrosamines in a drug substance or product.

  • Sample Preparation:

    • Sample dissolution is performed in a suitable organic solvent (e.g., dichloromethane).

    • An appropriate internal standard is added.

    • For some applications, headspace sample introduction may be used for volatile nitrosamines.[8]

  • Chromatographic Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI).

    • Detection Mode: MRM mode for targeted quantification.

  • Data Analysis: Similar to LC-MS/MS, a calibration curve based on the analyte-to-internal-standard peak area ratio is used for quantification.[8]

Conclusion

Inter-laboratory studies are crucial for establishing the performance characteristics and reliability of analytical procedures for nitrosamine quantification.[3][9] Both LC-MS/MS and GC-MS/MS have demonstrated the capability to achieve accurate and precise quantification of trace-level nitrosamines.[9] The selection of a specific method should be based on a thorough risk assessment, the physicochemical properties of the nitrosamines, and the complexity of the sample matrix.[10] Adherence to validated protocols and the use of appropriate internal standards are paramount for generating reliable data that meets stringent regulatory requirements.[6][11]

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometers for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine (B1359907) impurities is a critical challenge. These potent, probable human carcinogens can form during the synthesis, formulation, and storage of pharmaceutical products, demanding highly sensitive and selective analytical methods for their control. Mass spectrometry has emerged as the gold standard for this task, but the variety of available platforms can make choosing the right instrument a complex decision. This guide provides an objective comparison of the performance characteristics of different mass spectrometry techniques for nitrosamine analysis, supported by experimental data and detailed methodologies.

Performance Characteristics at a Glance

The choice of a mass spectrometer for nitrosamine analysis hinges on a careful evaluation of several key performance characteristics. The following tables summarize the quantitative performance of commonly used platforms: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).

Performance Characteristic GC-MS/MS LC-MS/MS High-Resolution Mass Spectrometry (HRMS)
Sensitivity (LOD/LOQ) Excellent for volatile nitrosamines, with Limits of Detection (LODs) typically in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range.[1][2] An Agilent 7010B triple quadrupole GC/MS can achieve Limits of Quantitation (LOQs) 2–20 times lower than current regulations require.[3]Considered the gold standard for its exceptional sensitivity, reaching ppt (B1677978) levels for a broad range of nitrosamines.[1][4] LOQs as low as 0.01 ng/mL (10 ppt) have been demonstrated for multiple nitrosamines.[5]Offers high sensitivity in full-scan acquisition, with the ability to detect and quantify nitrosamines at low ppb levels.[6] Quantitation limits as low as 0.005 ppm have been reported.[6]
Selectivity Good, especially with tandem mass spectrometry (MS/MS) which minimizes matrix interference through Selected Reaction Monitoring (SRM).[7]High selectivity is a key advantage, particularly with MS/MS, allowing for the simultaneous quantitation of multiple nitrosamines in complex matrices.[1][4]Superior selectivity, capable of differentiating nitrosamine impurities from isobaric interferences with high mass accuracy.[6][8] This is crucial for avoiding false positives, for instance, by resolving N-nitrosodimethylamine (NDMA) from the 15N isotope peak of dimethylformamide (DMF).[6]
Linearity Excellent linearity is typically achieved, with correlation coefficients (R²) of 0.99 or higher across a wide concentration range.[2][7]Demonstrates excellent linearity with R² values often exceeding 0.99 for a wide range of nitrosamine concentrations.[5][9]Exhibits good linearity for quantitative analysis.[10]
Precision & Accuracy High precision (less than 6%) and accuracy (average recovery of 108.66 ± 9.32%) have been reported.[7]High precision and accuracy are hallmarks of this technique, with %RSD values typically below 15% and accuracies within 80-120%.[5][9]Provides a high degree of accuracy and precision, with spike recoveries often exceeding 90% at the quantitation limit level.[11]
Applicability Best suited for volatile and thermally stable nitrosamines.[1][12] Derivatization may be required for non-volatile compounds.[8]Applicable to a broad range of nitrosamines, including non-volatile and thermally labile compounds, without the need for derivatization.[10][12]Suitable for both known and unknown nitrosamine identification and quantification, offering the advantage of retrospective data analysis.[6]

In-Depth Comparison of Mass Spectrometry Platforms

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust and reliable technique, particularly for the analysis of volatile nitrosamines.[1][12] Its strengths lie in its excellent chromatographic separation efficiency and high sensitivity for this class of compounds.

Strengths:

  • Excellent for Volatile Compounds: Provides superior separation and sensitivity for nitrosamines that are amenable to gas chromatography.[1][12]

  • Broad Screening Capabilities: Can be used for the general screening of volatile organic compounds in addition to targeted nitrosamine analysis.[1]

Limitations:

  • Thermal Lability: Not suitable for thermally unstable nitrosamines, which may degrade in the high-temperature GC inlet.[12]

  • Derivatization Requirement: Non-volatile nitrosamines require a chemical derivatization step to make them suitable for GC analysis, adding complexity to the workflow.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for nitrosamine analysis due to its versatility and exceptional sensitivity.[1][4] It can analyze a wide range of nitrosamines without the need for derivatization, making it a highly efficient and powerful tool.

Strengths:

  • High Sensitivity and Selectivity: Offers unparalleled sensitivity, often reaching the parts-per-trillion level, and high selectivity for confident quantification in complex matrices.[1][4]

  • Broad Applicability: Suitable for a wide array of nitrosamines, including those that are non-volatile or thermally labile.[10][12]

  • Simultaneous Quantitation: Enables the simultaneous analysis of multiple nitrosamines in a single run.[1]

Limitations:

  • Matrix Effects: Can be susceptible to ion suppression or enhancement from co-eluting matrix components, which may affect accuracy. Careful sample preparation and the use of internal standards are crucial to mitigate these effects.

High-Resolution Mass Spectrometry (HRMS)

HRMS, often coupled with liquid chromatography (LC-HRMS), provides an additional layer of confidence in nitrosamine analysis through its ability to provide highly accurate mass measurements.

Strengths:

  • Ultra-High Selectivity: The high resolving power of HRMS allows for the separation of target nitrosamines from isobaric interferences, significantly reducing the risk of false-positive results.[6][8]

  • Unknown Identification: Enables the identification of novel or unexpected nitrosamine impurities through accurate mass determination and formula elucidation.[1]

  • Retrospective Analysis: Full-scan data acquisition allows for the retrospective analysis of data for newly identified nitrosamines of concern without the need to re-run samples.[6]

Limitations:

  • Cost and Complexity: HRMS instruments are generally more expensive and can be more complex to operate and maintain compared to triple quadrupole systems.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for nitrosamine analysis using different mass spectrometry platforms.

cluster_0 Sample Preparation cluster_1 GC-MS/MS Analysis Sample Drug Product / API Dissolution Dissolution in appropriate solvent Sample->Dissolution Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Dissolution->Extraction Concentration Concentration / Reconstitution Extraction->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation Ionization_EI Electron Ionization (EI) GC_Separation->Ionization_EI MSMS_Analysis_GC Tandem MS Analysis (SRM Mode) Ionization_EI->MSMS_Analysis_GC Data_Acquisition_GC Data Acquisition MSMS_Analysis_GC->Data_Acquisition_GC

Figure 1: Typical GC-MS/MS workflow for volatile nitrosamine analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Drug Product / API Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_Separation Liquid Chromatographic Separation Filtration->LC_Separation Ionization_ESI_APCI Ionization (ESI/APCI) LC_Separation->Ionization_ESI_APCI MSMS_Analysis_LC Tandem MS Analysis (MRM Mode) Ionization_ESI_APCI->MSMS_Analysis_LC Data_Acquisition_LC Data Acquisition MSMS_Analysis_LC->Data_Acquisition_LC

Figure 2: General LC-MS/MS workflow for a broad range of nitrosamines.

cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis Sample Drug Product / API Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_Separation Liquid Chromatographic Separation Filtration->LC_Separation Ionization_HESI Ionization (HESI) LC_Separation->Ionization_HESI HRMS_Analysis High-Resolution MS Analysis (Full Scan / SIM) Ionization_HESI->HRMS_Analysis Data_Acquisition_HRMS Data Acquisition HRMS_Analysis->Data_Acquisition_HRMS

Figure 3: LC-HRMS workflow for both targeted and untargeted nitrosamine analysis.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of nitrosamines using different mass spectrometry techniques. These are generalized protocols and should be optimized for specific applications and matrices.

GC-MS/MS Protocol for Volatile Nitrosamines
  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane (B109758) or methanol).[13]

    • For complex matrices, perform solid-phase extraction (SPE) for cleanup and concentration.

    • Add an appropriate isotopically labeled internal standard (e.g., NDMA-d6).[13]

  • GC Conditions:

    • Column: Use a column suitable for volatile amine analysis (e.g., DB-624 or equivalent).

    • Oven Program: Employ a temperature ramp to ensure the separation of target nitrosamines (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C).[3]

    • Injection: Liquid injection or headspace analysis can be used depending on the specific method and sample volatility.[3]

  • MS/MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each nitrosamine for confirmation.[13]

    • Collision Gas: Argon.

LC-MS/MS Protocol for a Broad Range of Nitrosamines
  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., methanol (B129727)/water mixture).[14]

    • Centrifuge the sample to remove any undissolved particulates.[14]

    • Dilute the supernatant as needed to fall within the calibration range.[14]

    • Spike with an appropriate internal standard.

  • LC Conditions:

    • Column: A C18 column is commonly used for reversed-phase separation (e.g., Hypersil Gold C18).[15]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically used.[16]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.[4] APCI is often preferred for smaller, less polar nitrosamines.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

    • Source Parameters: Optimize parameters such as gas temperatures, gas flows, and spray voltage for maximum sensitivity.

LC-HRMS Protocol for Nitrosamine Analysis
  • Sample Preparation:

    • Follow a similar procedure as for LC-MS/MS.

  • LC Conditions:

    • Utilize a high-performance liquid chromatography (UHPLC) system for optimal separation and peak shape.[15]

    • The column and mobile phase conditions are similar to those used for LC-MS/MS.

  • HRMS Conditions:

    • Ionization: Heated Electrospray Ionization (HESI) is a common choice.[15]

    • Acquisition Mode: Full scan with high resolution (e.g., >60,000) to ensure mass accuracy.[17] Targeted Selected Ion Monitoring (t-SIM) can also be used for enhanced sensitivity for known targets.

    • Mass Accuracy: Calibrate the instrument to ensure sub-ppm mass accuracy.

Conclusion

The selection of a mass spectrometer for nitrosamine analysis is a critical decision that depends on the specific needs of the laboratory.

  • GC-MS/MS remains a valuable tool for the routine analysis of volatile nitrosamines, offering robustness and high sensitivity.

  • LC-MS/MS is the versatile workhorse and the current industry gold standard, providing excellent sensitivity and applicability to a wide range of nitrosamines without the need for derivatization.[1][4]

  • HRMS offers the ultimate in selectivity and is indispensable for the identification of unknown nitrosamines and for avoiding false positives in complex matrices.[6][8]

For research and development settings where the identification of novel impurities is crucial, an LC-HRMS platform is highly recommended. For routine quality control of known nitrosamines, an LC-MS/MS system provides the necessary sensitivity, selectivity, and throughput. Ultimately, a thorough understanding of the performance characteristics of each platform, coupled with a clear definition of the analytical requirements, will guide the selection of the most appropriate mass spectrometer for ensuring the safety and quality of pharmaceutical products.

References

A Comparative Guide to the Accuracy and Precision of Isotope Dilution Mass Spectrometry for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products, even at trace levels, is a significant safety concern due to their classification as probable human carcinogens. Consequently, highly accurate and precise analytical methods are imperative for their detection and quantification. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with other analytical techniques for nitrosamine analysis, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

Isotope Dilution Mass Spectrometry (IDMS), most commonly utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), is considered the gold standard for the quantitative analysis of nitrosamines. This is due to its high sensitivity, selectivity, and ability to correct for matrix effects and variations in sample preparation through the use of stable isotope-labeled internal standards.[1][2]

Other methods employed for nitrosamine analysis include High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA). HRMS offers very high mass accuracy, which is beneficial for identifying unknown nitrosamines and resolving interferences.[3][4] GC-TEA is a highly selective technique for nitroso compounds but is less common in modern pharmaceutical quality control laboratories.[4][5]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of various analytical methods for nitrosamine analysis, providing a comparative overview of their accuracy, precision, and sensitivity.

Table 1: Performance of Isotope Dilution LC-MS/MS for Nitrosamine Analysis

NitrosamineMatrixAccuracy (% Recovery)Precision (% RSD)LOQ (ng/mL)LOD (ng/mL)Reference
NDMADrug Product97.2 - 106.4< 150.00600.0040[6]
NDEADrug Product93.5 - 105.1< 150.02620.0174[6]
NDIPADrug Product96.3 - 99.8< 15--[6]
NEIPADrug Product97.5 - 106.6< 15--[6]
NMBADrug Product96.5 - 99.0< 15--[6]
NDBADrug Product104.7 - 106.6< 15--[6]
MultipleDrug Substance92.3 - 108.41.9 - 15.2≤ 1.0-[7]

Table 2: Performance of Isotope Dilution GC-MS/MS for Nitrosamine Analysis

NitrosamineMatrixAccuracy (% Recovery)Precision (% RSD)LOQ (ng/g)Reference
9 NitrosaminesSartan Drugs80 - 120< 8< 0.002 ppm[8]
9 NitrosaminesSemi-solid Formulations--2 ng/mL[9]

Table 3: Performance of High-Resolution Mass Spectrometry (HRMS) for Nitrosamine Analysis

NitrosamineMatrixLOQ (ppm)LOD (ppm)Reference
8 NitrosaminesDrug Products0.005-[3]
6 NitrosaminesLosartan0.050.003 - 0.01[10][11]

Table 4: Performance of Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

FeaturePerformanceReference
SensitivityLess than 2 pgN/second[5]
SelectivityHighly specific for N-nitroso compounds[4][5]
ApplicationPrimarily for volatile nitrosamines[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for ID-LC-MS/MS and ID-GC-MS/MS.

Protocol 1: Isotope Dilution LC-MS/MS for Nitrosamines in Drug Products

This method is suitable for the quantification of various nitrosamines in solid dosage forms.

1. Sample Preparation:

  • Weigh a portion of powdered tablets equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add a known volume of a solution containing the stable isotope-labeled internal standards for the target nitrosamines.

  • Add the extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Vortex or sonicate the sample to ensure complete extraction of the nitrosamines.

  • Centrifuge the sample to pellet the excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

2. Liquid Chromatography Conditions:

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A gradient elution program to separate the nitrosamines from the API and other matrix components.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each nitrosamine and its corresponding internal standard, ensuring high selectivity and sensitivity.[2]

Protocol 2: Isotope Dilution GC-MS/MS for Volatile Nitrosamines

This method is well-suited for the analysis of volatile nitrosamines in various matrices.

1. Sample Preparation:

  • Weigh a precise amount of the sample (API or powdered tablets) into a centrifuge tube.

  • Add a known amount of the corresponding deuterated internal standards.

  • Add an extraction solvent such as dichloromethane.

  • Vortex or shake the mixture for a specified time to extract the nitrosamines.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the organic layer to a clean vial for analysis.[13]

2. Gas Chromatography Conditions:

  • Column: A capillary column suitable for the separation of volatile compounds, such as a WAXms column.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection mode is often used to maximize sensitivity.

  • Temperature Program: A temperature gradient is used to separate the nitrosamines based on their boiling points.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect the target nitrosamines and their internal standards.[8]

Visualizing the Workflow

Diagrams can effectively illustrate the logical steps in an analytical process. The following Graphviz diagrams depict the experimental workflows for IDMS analysis of nitrosamines.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample (API or Drug Product) add_is Add Isotope-Labeled Internal Standard sample->add_is extract Add Extraction Solvent add_is->extract vortex Vortex / Sonicate extract->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter lcms LC-MS/MS or GC-MS/MS Analysis filter->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integrate Peak Integration data_acq->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Results quantify->report

Caption: General workflow for Isotope Dilution Mass Spectrometry analysis of nitrosamines.

Analytical_Techniques_Comparison cluster_idms Isotope Dilution Mass Spectrometry (IDMS) cluster_alternatives Alternative Methods cluster_attributes Key Attributes lcms LC-MS/MS accuracy High Accuracy lcms->accuracy precision High Precision lcms->precision sensitivity High Sensitivity lcms->sensitivity selectivity High Selectivity lcms->selectivity cost Higher Cost lcms->cost complexity Higher Complexity lcms->complexity gcms GC-MS/MS gcms->accuracy gcms->precision gcms->sensitivity gcms->selectivity gcms->cost gcms->complexity hrms High-Resolution Mass Spectrometry (HRMS) hrms->accuracy hrms->sensitivity hrms->selectivity hrms->cost hrms->complexity id_unknown Identifies Unknowns hrms->id_unknown gctea GC-Thermal Energy Analyzer (GC-TEA) gctea->sensitivity gctea->selectivity nitroso_specific Nitroso-Specific gctea->nitroso_specific

Caption: Comparison of key attributes for different nitrosamine analysis techniques.

Conclusion

Isotope Dilution Mass Spectrometry, particularly when coupled with LC-MS/MS or GC-MS/MS, provides the most accurate and precise method for the quantification of nitrosamine impurities in pharmaceutical products. The use of stable isotope-labeled internal standards effectively compensates for analytical variability, ensuring reliable results. While HRMS offers advantages in identifying unknown impurities and GC-TEA provides high selectivity for nitroso compounds, IDMS remains the benchmark for quantitative analysis in a regulatory environment. The choice of method will ultimately depend on the specific nitrosamine, the sample matrix, and the required level of sensitivity and regulatory scrutiny.

References

"limit of detection (LOD) and limit of quantification (LOQ) for nitrosamines"

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the limits of detection and quantification for carcinogenic impurities in pharmaceuticals.

The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a critical concern for regulatory bodies and drug manufacturers worldwide. Classified as probable human carcinogens, these compounds must be controlled at trace levels to ensure patient safety. This guide provides a comparative overview of the analytical methodologies for the quantification of nitrosamine impurities, with a focus on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). We present a synthesis of experimental data on the limits of detection (LOD) and quantification (LOQ) for common nitrosamines, detailed experimental protocols, and a look into the genotoxic mechanism of these compounds.

Performance Benchmarks: LOD/LOQ Comparison

The choice of analytical technique for nitrosamine testing is pivotal in achieving the low detection limits required by regulatory agencies. LC-MS/MS and GC-MS/MS are the two most prevalent methods, each with its own set of advantages and limitations. The following tables summarize the LOD and LOQ values for several common nitrosamines obtained by these methods across various studies.

Table 1: Comparison of LOD and LOQ for Nitrosamine Analysis by LC-MS/MS

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Matrix
NDMA0.2 - 700.5 - 100Metformin (B114582), Sartans
NDEA0.2 - 200.5 - 40Metformin, Sartans
NEIPA0.20.5Metformin
NDIPA0.41.0Metformin
NDBA0.41.0Metformin
NMBA1.01.0Metformin
NPIP0.20.5Metformin
NMOR0.41.0Metformin

Data synthesized from multiple sources. Values can vary based on the specific instrumentation, method, and matrix.

Table 2: Comparison of LOD and LOQ for Nitrosamine Analysis by GC-MS/MS

NitrosamineLimit of Detection (LOD) (ppb)Limit of Quantification (LOQ) (ppb)Matrix
NDMA0.15 - 31 - 15APIs, Sartans
NDEA0.15 - 31 - 15APIs, Sartans
NMEA0.15 - 1.001 - 10APIs
NPYR0.15 - 1.001 - 10APIs
NPIP0.15 - 1.001 - 10APIs
NDPA0.15 - 31 - 15APIs, Sartans
NDBA0.15 - 31 - 15APIs, Sartans
NDIPA1 - 101 - 15APIs, Sartans

Data synthesized from multiple sources. Values are often reported in parts per billion (ppb) which is equivalent to ng/g.[1][2][3][4] Conversion to ng/mL depends on sample preparation and dilution.

The Science Behind the Signal: Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies are crucial. Below are representative experimental protocols for the analysis of nitrosamines by LC-MS/MS and GC-MS/MS.

LC-MS/MS Protocol for Nitrosamine Analysis in Metformin[5]

1. Sample Preparation:

  • Crush a suitable number of metformin tablets to achieve a target concentration of 100 mg/mL of the active pharmaceutical ingredient (API).

  • Dissolve the crushed tablets in 2.0 mL of a diluent solution (e.g., water or a suitable buffer) in a microcentrifuge tube.

  • Vortex the solution for 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Filter the supernatant through a 0.22 µm filter prior to injection.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, such as a C18 or a specialized column for polar compounds.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its sensitivity towards a broad range of nitrosamines.[5] Electrospray Ionization (ESI) can also be used.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions are monitored for each nitrosamine.

GC-MS/MS Protocol for Nitrosamine Analysis in Active Pharmaceutical Ingredients (APIs)[2][7]

1. Sample Preparation:

  • For samples soluble in organic solvents: Disperse 500 to 1000 mg of the sample in 5.0 mL of methylene (B1212753) chloride. Filter the solution through a 0.2 µm PTFE syringe filter.[2]

  • For water-soluble samples (liquid-liquid extraction): Disperse 200 to 1000 mg of the sample in 8.0 mL of a 1 M sodium hydroxide (B78521) solution. Perform a liquid-liquid extraction with 2.0 mL of methylene chloride. The organic layer is then filtered.[2][7]

  • Internal Standards: Deuterated nitrosamines (e.g., NDMA-d6, NDEA-d10) are used as internal standards to ensure accuracy.[2]

2. Gas Chromatography Conditions:

  • GC System: A gas chromatograph equipped with a suitable injector.

  • Column: A capillary column with a polar stationary phase (e.g., a wax column) is often used for the separation of nitrosamines.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically around 250°C.

  • Oven Program: A temperature gradient program is used to separate the different nitrosamines.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the target nitrosamines.

Unraveling the Toxicity: The Genotoxic Pathway of Nitrosamines

Nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects. This process primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[9] The activation pathway involves the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). This leads to the formation of unstable intermediates that spontaneously decompose to yield highly reactive alkyl-diazonium ions. These ions can then alkylate DNA bases, forming DNA adducts that, if not repaired, can lead to mutations and initiate carcinogenesis.[10][11]

Nitrosamine_Genotoxicity_Pathway cluster_0 Cellular Environment Nitrosamine Nitrosamine (Procarcinogen) Alpha_Hydroxynitrosamine α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->Alpha_Hydroxynitrosamine Metabolic Activation CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) Alkyl_Diazonium_Ion Alkyl-diazonium Ion (Reactive Electrophile) Alpha_Hydroxynitrosamine->Alkyl_Diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) Alkyl_Diazonium_Ion->DNA_Adducts DNA Alkylation DNA Nuclear DNA Mutation Mutation DNA_Adducts->Mutation Replication Error Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Initiation

Caption: Metabolic activation of nitrosamines leading to DNA damage and carcinogenesis.

Conclusion

The detection and quantification of nitrosamine impurities at trace levels present a significant analytical challenge. Both LC-MS/MS and GC-MS/MS have demonstrated the necessary sensitivity and selectivity to meet stringent regulatory requirements. The choice between the two often depends on the specific nitrosamines of interest, the complexity of the sample matrix, and the available instrumentation. As analytical technologies continue to evolve, we can expect further improvements in detection limits, enabling even more rigorous control of these potentially harmful impurities in our medicines.

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Methods for Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products have become a critical focus for regulatory agencies and manufacturers worldwide. Given their potential carcinogenic risk, ensuring the reliability and robustness of analytical methods used for their detection is paramount. This guide provides an objective comparison of the performance of common analytical methods for nitrosamine analysis, with a focus on robustness testing and supporting experimental data.

The Critical Role of Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1] This provides a clear indication of its reliability during routine use. A robust analytical method ensures consistent and reproducible results, which is essential for accurate risk assessment and ensuring patient safety.[2]

Comparative Analysis of Analytical Techniques

The two primary analytical techniques for the determination of nitrosamine impurities in pharmaceuticals are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] High-Performance Liquid Chromatography with Atmospheric Pressure Chemical Ionization tandem mass spectrometry (HPLC-APCI-QqQ) is also a widely used technique. The choice between these methods often depends on the specific nitrosamines of interest, the sample matrix, and the required sensitivity.[3]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of representative LC-MS/MS, GC-MS, and HPLC-APCI-QqQ methods for the analysis of common nitrosamine impurities.

Table 1: Performance Data for LC-MS/MS Methods

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Linearity (R²)Reference
NDMA0.05 - 0.80.1 - 2.080 - 120>0.99[4]
NDEA0.05 - 0.80.1 - 2.080 - 120>0.99[4]
NDIPA0.05 - 0.80.1 - 2.080 - 120>0.99[4]
NDBA0.05 - 0.80.1 - 2.080 - 120>0.99[4]

Table 2: Performance Data for GC-MS Methods

NitrosamineLimit of Detection (LOD) (µg/g)Limit of Quantitation (LOQ) (µg/g)Recovery (%)Linearity (R²)Reference
NDMA0.0150.01580 - 120>0.99
NDEA0.0030.00387 - 120>0.99

Table 3: Performance Data for HPLC-APCI-QqQ Methods

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Linearity (R²)Reference
NDMA0.22 - 0.800.33 - 1.20Not Specified≥ 0.999[4]
NDEA0.22 - 0.800.33 - 1.20Not Specified≥ 0.999[4]
NMBA0.22 - 0.800.33 - 1.20Not Specified≥ 0.999[4]
NEIPA0.22 - 0.800.33 - 1.20Not Specified≥ 0.999[4]

Experimental Protocols for Robustness Testing

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for robustness testing of an LC-MS/MS method for nitrosamine analysis.

Protocol 1: Robustness Testing of an LC-MS/MS Method

This protocol outlines a systematic approach to robustness testing for an LC-MS/MS method for nitrosamine analysis.

1. Objective: To evaluate the robustness of the LC-MS/MS method by introducing small, deliberate variations to key method parameters and observing the impact on the analytical results.

2. Parameters to be Varied:

  • Mobile Phase Composition:
  • Organic modifier (e.g., Methanol vs. Acetonitrile)
  • Aqueous component pH (e.g., ± 0.2 pH units)
  • Additive concentration (e.g., ± 10% of the nominal concentration of formic acid)
  • Chromatographic Conditions:
  • Column Temperature (e.g., ± 5 °C)
  • Flow Rate (e.g., ± 0.1 mL/min)
  • Injection Volume (e.g., ± 2 µL)
  • Mass Spectrometer Settings:
  • Ion source temperature (e.g., ± 10 °C)
  • Gas flows (e.g., nebulizer, auxiliary gas) (e.g., ± 5%)

3. Experimental Design:

  • A one-factor-at-a-time (OFAT) approach can be used, where one parameter is varied while others are kept constant.
  • Alternatively, a design of experiments (DoE) approach can be employed for a more comprehensive evaluation of parameter interactions.

4. Sample Preparation:

  • Prepare a standard solution of the target nitrosamine(s) at a known concentration.
  • Spike the standard solution into a representative sample matrix (e.g., a placebo formulation).

5. Analysis:

  • Analyze the prepared samples using the LC-MS/MS method with the intentionally varied parameters.
  • Perform multiple injections (n≥3) for each condition to assess precision.

6. Data Evaluation:

  • Evaluate the impact of each parameter variation on:
  • Retention time of the analyte(s)
  • Peak shape and resolution
  • Analyte response (peak area or height)
  • Accuracy (recovery) and precision (%RSD) of the measurements.
  • The results should be compared against predefined acceptance criteria (e.g., % deviation from the nominal result).

Table 4: Example of Robustness Data for an LC-MS/MS Method

Parameter VariedVariationRetention Time Deviation (%)Peak Area Deviation (%)Recovery (%)
Mobile Phase pH+ 0.2 units1.53.298.5
- 0.2 units-1.8-2.5101.2
Column Temperature+ 5 °C-2.11.899.3
- 5 °C2.5-1.5100.8
Flow Rate+ 0.1 mL/min-5.2-4.597.9
- 0.1 mL/min5.84.9102.1

The Pivotal Role of Sample Preparation in Method Robustness

Sample preparation is a critical step that directly impacts the analytical sensitivity, specificity, and overall robustness of a nitrosamine quantitation method.[2] The complexity of pharmaceutical matrices can lead to significant challenges, such as matrix effects that suppress or enhance the mass spectrometry signal.[2]

Key Considerations for Robust Sample Preparation:

  • Extraction Efficiency: The chosen extraction technique (e.g., solid-phase extraction, liquid-liquid extraction) must ensure consistent and high recovery of the target nitrosamines from the sample matrix.

  • Minimization of Matrix Effects: Dilution, protein precipitation, and various clean-up procedures are employed to reduce the impact of interfering components.

  • Prevention of Analyte Degradation: Nitrosamines can be sensitive to light and temperature, so appropriate precautions must be taken during sample handling and preparation.

  • Avoidance of Artificial Nitrosamine Formation: The use of acidic conditions during sample preparation can potentially lead to the artificial formation of nitrosamines.[5] The addition of scavengers like ascorbic acid or vitamin E can help mitigate this risk.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow for robustness testing and the interconnectedness of factors influencing method performance.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_params Define Robustness Parameters (e.g., pH, Temp, Flow Rate) set_criteria Set Acceptance Criteria (% Deviation) define_params->set_criteria prep_samples Prepare Samples (Standards & Spiked Matrix) set_criteria->prep_samples vary_params Systematically Vary Method Parameters prep_samples->vary_params analyze_samples Analyze Samples using the Modified Method vary_params->analyze_samples collect_data Collect Data (Retention Time, Peak Area) analyze_samples->collect_data assess_impact Assess Impact on Method Performance collect_data->assess_impact report_results Report Results and Method Limitations assess_impact->report_results

Caption: Workflow for conducting a robustness test of an analytical method.

Method_Performance_Factors cluster_method Analytical Method cluster_parameters Influencing Parameters cluster_performance Performance Characteristics sample_prep Sample Preparation robustness Robustness sample_prep->robustness chromatography Chromatography chromatography->robustness detection Detection (MS) detection->robustness matrix Sample Matrix matrix->sample_prep instrument Instrument Variation instrument->chromatography instrument->detection analyst Analyst Technique analyst->sample_prep environment Environmental Factors environment->instrument accuracy Accuracy robustness->accuracy precision Precision robustness->precision sensitivity Sensitivity robustness->sensitivity

Caption: Factors influencing the robustness and performance of an analytical method.

Conclusion

The selection and validation of a robust analytical method are critical for the reliable monitoring of nitrosamine impurities in pharmaceutical products. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity, with the choice of method dependent on the specific application. A thorough understanding and control of sample preparation and chromatographic parameters are essential to ensure method robustness and generate accurate, reliable data. This guide provides a framework for comparing these methods and implementing a comprehensive robustness testing protocol, ultimately contributing to the safety and quality of pharmaceutical products.

References

Navigating Nitrosamine Analysis: A Guide to Cross-Validation with a Reference Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products are critical for ensuring patient safety and regulatory compliance. Given the potent carcinogenic nature of these compounds, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their control.[1][2][3][4] A key component of a robust nitrosamine control strategy is the cross-validation of analytical results with a qualified reference laboratory. This guide provides a framework for conducting such a comparison, complete with experimental protocols, data presentation, and workflow visualizations to ensure confidence in your analytical findings.

The Imperative of Inter-Laboratory Comparison

Inter-laboratory comparison studies are crucial for establishing the reproducibility and reliability of analytical methods.[5] By comparing results with an external, accredited reference laboratory, pharmaceutical manufacturers can:

  • Verify the accuracy and precision of their in-house analytical methods.

  • Identify and mitigate potential analytical biases.

  • Strengthen regulatory submissions by providing independent verification of nitrosamine levels.

  • Ensure consistency in analytical results across different sites and testing facilities.

Comparative Analysis: A Hypothetical Cross-Validation Study

To illustrate the cross-validation process, the following table presents hypothetical data from a study comparing the results of a sponsor's laboratory against a reference laboratory for the analysis of a specific nitrosamine impurity in a drug product.

ParameterSponsor LaboratoryReference LaboratoryAcceptance Criteria
Method LC-MS/MSLC-MS/MS-
Limit of Detection (LOD) 0.08 ng/mL0.05 ng/mL≤ 0.1 ng/mL
Limit of Quantitation (LOQ) 0.25 ng/mL0.15 ng/mL≤ 0.3 ng/mL
Accuracy (% Recovery) 97.2%101.5%80-120%
Precision (RSD%) 2.5%1.9%≤ 15%
Linearity (r²) 0.9980.999≥ 0.99
Sample A Result (ng/mL) 0.420.45≤ 10% Difference
Sample B Result (ng/mL) 1.151.21≤ 10% Difference

Experimental Protocols

A successful cross-validation study hinges on a well-defined and harmonized experimental protocol. The following outlines a typical methodology for the analysis of nitrosamine impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective

To accurately quantify the concentration of a target nitrosamine impurity in a drug substance or product and to compare the results between two laboratories to ensure method concordance.

Materials and Reagents
  • Nitrosamine reference standards[6][7][8]

  • Isotopically labeled internal standards (e.g., N-Nitrosodimethylamine-d6)[9][10]

  • LC-MS grade solvents (e.g., methanol, water, acetonitrile)

  • Formic acid

  • Drug product samples for analysis

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

Procedure
  • Standard Preparation:

    • Prepare a stock solution of the nitrosamine reference standard in a suitable solvent.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Spike each calibration standard with a fixed concentration of the internal standard.[9][10]

  • Sample Preparation:

    • Accurately weigh a portion of the drug product.

    • Dissolve or extract the sample in a pre-determined solvent.

    • Spike the sample solution with the same fixed concentration of the internal standard as used in the calibration standards.[9]

    • Centrifuge or filter the sample to remove any particulate matter.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards and sample solutions into the LC-MS/MS system.

    • The LC system separates the nitrosamine analyte and the internal standard from other components in the sample matrix.[9]

    • The MS/MS detector identifies and quantifies the target nitrosamine and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns (Multiple Reaction Monitoring - MRM).[5][9]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the nitrosamine in the sample by interpolating its peak area ratio from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the cross-validation process, the following diagrams illustrate the experimental workflow and the logical relationships involved.

Nitrosamine Cross-Validation Workflow cluster_Sponsor Sponsor Laboratory cluster_Reference Reference Laboratory Sponsor_Prep Sample Preparation Sponsor_Analysis LC-MS/MS Analysis Sponsor_Prep->Sponsor_Analysis Sponsor_Data Data Processing & Reporting Sponsor_Analysis->Sponsor_Data Data_Comparison Comparative Data Analysis Sponsor_Data->Data_Comparison Ref_Prep Sample Preparation Ref_Analysis LC-MS/MS Analysis Ref_Prep->Ref_Analysis Ref_Data Data Processing & Reporting Ref_Analysis->Ref_Data Ref_Data->Data_Comparison Sample_Exchange Blinded Sample Exchange Sample_Exchange->Sponsor_Prep Sample_Exchange->Ref_Prep Protocol_Sync Protocol Harmonization Protocol_Sync->Sponsor_Prep Protocol_Sync->Ref_Prep Final_Report Final Validation Report Data_Comparison->Final_Report Cross-Validation Logic Flow Start Initiate Cross-Validation Select_Lab Select Qualified Reference Lab Start->Select_Lab Define_Protocol Define & Harmonize Protocol Select_Lab->Define_Protocol Analyze_Samples Both Labs Analyze Samples Define_Protocol->Analyze_Samples Compare_Results Compare Results Analyze_Samples->Compare_Results Results_Concordant Results Concordant? Compare_Results->Results_Concordant Investigate Investigate Discrepancies Results_Concordant->Investigate No Validation_Complete Cross-Validation Complete Results_Concordant->Validation_Complete Yes Root_Cause Identify Root Cause Investigate->Root_Cause Corrective_Action Implement Corrective Actions Root_Cause->Corrective_Action Revalidate Re-analyze Samples Corrective_Action->Revalidate Revalidate->Compare_Results

References

Safety Operating Guide

Proper Disposal of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel handling N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 must adhere to stringent disposal protocols due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory professionals and compliance with regulatory standards.

This compound, like other N-nitrosamine compounds, is classified as a potential carcinogen and requires careful management as hazardous waste. The primary route of disposal is through an approved hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation exposure.

Summary of Hazards

The following table summarizes the key hazard information for N-Nitroso-N,N-di-(7-methyloctyl)amine, which is expected to be identical for its deuterated form.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Eye Damage/Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Carcinogenicity Classified as a potential carcinogen.

Step-by-Step Disposal Protocol

The approved and mandatory method for the disposal of this compound is through a licensed hazardous waste contractor.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, vials, absorbent pads) in a dedicated, properly labeled, and sealed waste container.

  • The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

2. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide them with the Safety Data Sheet (SDS) for the compound.

  • Follow all institutional and local regulations for hazardous waste manifest and transportation.

Optional Chemical Degradation Pre-treatment

For laboratories with the appropriate engineering controls and trained personnel, chemical degradation can be employed to reduce the hazardous nature of the waste before final disposal. This does not replace the need for professional hazardous waste disposal but can be an additional safety measure.

Experimental Protocol for Reductive Degradation:

This procedure involves the reduction of the N-nitrosamine to a less toxic amine.

Materials:

  • Waste this compound solution

  • Aluminum-nickel (Al-Ni) alloy powder

  • Aqueous alkali solution (e.g., 1M Potassium Hydroxide)

  • Suitable reaction vessel

  • Stirring apparatus

Procedure:

  • In a chemical fume hood, dilute the N-nitrosamine waste with a suitable solvent if necessary.

  • Slowly add the aqueous alkali solution to the waste.

  • Gradually add the Al-Ni alloy powder to the stirring solution. The reaction is exothermic and may generate hydrogen gas, so addition must be slow and controlled.

  • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete degradation.

  • After the reaction is complete, the resulting mixture should still be treated as hazardous waste and disposed of through an approved facility, as it will contain the degradation products and residual reagents.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_degradation Optional Pre-treatment A Wear appropriate PPE: - Chemical-resistant gloves - Lab coat - Safety goggles B Work in a certified chemical fume hood A->B C Collect all waste (chemical and contaminated materials) in a labeled, sealed container B->C D Store container in a designated hazardous waste area C->D G Chemical Degradation (e.g., Al-Ni alloy reduction) C->G Optional E Contact EHS or a licensed hazardous waste contractor D->E F Arrange for pickup and professional disposal E->F G->D Dispose of treated waste

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the community. Always consult your institution's specific safety protocols and your local regulatory requirements.

References

Essential Safety and Operational Protocols for Handling N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. Given that N-Nitroso compounds are considered probable human carcinogens, strict adherence to the following procedures is paramount to ensure personnel safety and regulatory compliance.[1][2] The un-deuterated form of this compound, N-Nitroso-N,N-bis(7-methyloctyl)amine, is classified as harmful if swallowed and is suspected of causing cancer.[3]

Hazard Summary
Hazard StatementClassification
Harmful if swallowedAcute Toxicity (Oral)
Suspected of causing cancerCarcinogenicity
Data derived from the Safety Data Sheet for the un-deuterated analogue, N-Nitroso-N,N-bis(7-methyloctyl)amine.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving: Nitrile inner gloves, Butyl rubber outer gloves.[4]Provides broad chemical resistance against N-Nitroso compounds.[4]
Eye and Face Protection Chemical splash goggles and a full-face shield.[4]Protects against splashes and potential aerosols.[4]
Body Protection Disposable, solid-front lab coat with tight-fitting cuffs.[4]Prevents skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when there is a risk of aerosol generation that cannot be contained within a fume hood.[4][5]

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a designated area with appropriate engineering controls.

1. Engineering Controls:

  • All handling of the compound, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • The work area should be clearly marked with "Designated Carcinogen Work Area" signage.[4]

2. Handling Protocol:

  • Before use, inspect gloves for any signs of degradation.[4]

  • To minimize dust generation when preparing solutions, add the solvent to the vessel already containing the pre-weighed N-Nitroso compound.[4]

  • Avoid all personal contact with the substance.[7]

  • Do not eat, drink, or smoke in the designated work area.[7][8]

  • Wash hands thoroughly after handling the compound, even after removing gloves.[7][9]

3. Spill Management:

  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area immediately and follow emergency procedures.[4]

  • Decontamination of a spill site should only be performed by trained personnel wearing appropriate PPE.[1]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of following institutional and local regulations.[1][6]

1. Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][9]

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound Waste"), and the hazard classification ("Toxic," "Carcinogen").[1][6]

2. Decontamination of Reusable Items:

  • Reusable glassware and equipment can be decontaminated. One suggested method involves soaking the items in a 10% sodium thiosulfate, 1% sodium hydroxide (B78521) solution for 24 hours within a chemical fume hood.[9]

3. Final Disposal:

  • Sealed hazardous waste containers must be transferred to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for incineration or another approved disposal method.[1]

Experimental Workflow

Workflow for Handling and Disposal of this compound prep Preparation - Don PPE - Prepare work area in fume hood handling Handling - Weighing - Solution Preparation prep->handling Proceed experiment Experimentation handling->experiment Proceed decon Decontamination - Clean reusable equipment experiment->decon Post-Experiment waste_collection Waste Collection - Segregate solid and liquid waste experiment->waste_collection Generate Waste decon->waste_collection Dispose of Decon Waste disposal Final Disposal - Transfer to EHS waste_collection->disposal Handover

Caption: Handling and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.